Product packaging for (R)-(+)-Bupivacaine hydrochloride(Cat. No.:CAS No. 2180-92-9)

(R)-(+)-Bupivacaine hydrochloride

Cat. No.: B3415515
CAS No.: 2180-92-9
M. Wt: 288.4 g/mol
InChI Key: LEBVLXFERQHONN-UHFFFAOYSA-N
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Description

Bupivacaine is a widely used local anesthetic agent of the amide group, first discovered in 1957. It is a potent, long-acting compound employed in scientific research related to regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration. Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the inner surface of neuronal cell membranes. This binding event inhibits sodium ion influx, which prevents membrane depolarization and the subsequent generation and conduction of nerve impulses. The progression of anesthesia is characterized by a differential blockade of nerve fibers, typically resulting in the loss of function in the following order: pain, temperature, touch, proprioception, and finally, skeletal muscle tone. From a research perspective, Bupivacaine is notable for its prolonged duration of action, which can extend from 2 to 8 hours, and its high protein binding of approximately 95%. It is predominantly metabolized in the liver via cytochrome P450 3A4, with the major metabolite being 2,6-pipecoloxylidine. A key area of investigative focus is its cardiotoxic potential; compared to other local anesthetics, Bupivacaine exhibits a higher affinity for cardiac sodium channels, with a slower rate of dissociation that can lead to severe ventricular arrhythmias and myocardial depression at toxic concentrations. Research into novel delivery systems, such as liposomal formulations designed to provide sustained release and analgesia for up to 72 hours, represents a significant advancement in the field. Scientists are exploring these formulations to improve postoperative recovery metrics, reduce opioid consumption, and mitigate adverse effects. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or human use. All safety data sheets and handling guidelines must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O B3415515 (R)-(+)-Bupivacaine hydrochloride CAS No. 2180-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
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InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
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InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N
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Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
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Molecular Formula

C18H28N2O
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DSSTOX Substance ID

DTXSID2022703
Record name Bupivacaine
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Molecular Weight

288.4 g/mol
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Physical Description

Solid
Record name Bupivacaine
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Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L
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CAS No.

38396-39-3, 2180-92-9
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Record name (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
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Melting Point

107-108 °C, 107.5 to 108 °C, 107 - 108 °C
Record name Bupivacaine
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Record name Bupivacaine
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Foundational & Exploratory

(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Bupivacaine, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide class. While clinically effective, its use is associated with a higher risk of cardiotoxicity compared to its levorotatory counterpart, levobupivacaine. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological and toxicological profile of (R)-(+)-bupivacaine hydrochloride. We will dissect its interactions with key ion channels, delineate the affected signaling pathways, and present quantitative data and experimental methodologies to offer a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for (R)-(+)-bupivacaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, a critical step for the depolarization of the neuronal membrane.[2][4] This action effectively increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the transmission of pain signals.[5][6]

(R)-(+)-Bupivacaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[7][8] This characteristic contributes to its potent anesthetic effect. The stereoselectivity of bupivacaine's interaction with sodium channels is a crucial determinant of its toxicity profile.[7][9]

Stereoselective Interactions with Cardiac Sodium Channels (NaV1.5)

Accidental intravascular injection of bupivacaine can lead to severe cardiac arrhythmias and depression.[7] This cardiotoxicity is primarily attributed to the blockade of cardiac sodium channels (NaV1.5) and is more pronounced with the (R)-(+)-enantiomer.[7][9] Studies have demonstrated that (R)-(+)-bupivacaine interacts more potently and rapidly with the inactivated state of cardiac sodium channels compared to (S)-(-)-bupivacaine.[7][9] This enhanced blockade of the inactivated state during the cardiac action potential plateau is a key factor in its increased cardiotoxicity.[9] Both enantiomers also demonstrate high-affinity binding to the open or activated state of the channel, though this interaction does not show significant stereoselectivity.[9]

Interaction with Other Ion Channels

Beyond its primary action on sodium channels, (R)-(+)-bupivacaine interacts with a variety of other ion channels, which contributes to both its therapeutic and adverse effects.

Potassium Channels

Bupivacaine has been shown to be an effective blocker of several types of potassium channels, an action that can contribute to its cardiotoxicity.[10] The blockade of potassium channels can lead to an increase in the action potential duration in cardiac myocytes.[10]

(R)-(+)-bupivacaine demonstrates stereoselective inhibition of certain potassium channels. For instance, the block of flicker K+ channels in peripheral nerves exhibits a high degree of stereoselectivity, with the (R)-(+)-enantiomer being significantly more potent.[11] Bupivacaine also inhibits tandem pore domain baseline potassium channels (TASK channels), which can lead to depolarization of the resting membrane potential.[12] Furthermore, it has been shown to inhibit human neuronal Kv3 channels, which may play a role in its neuroexcitatory side effects.[13][14] The blockade of small-conductance calcium-activated potassium type 2 (SK2) channels is another identified action of bupivacaine.[15]

Calcium Channels

Bupivacaine can inhibit both L-type and T-type calcium channels. The inhibition of L-type calcium channels in ventricular cardiomyocytes appears to involve a predisposition of the channels to the inactivated state.[16] The involvement of T-type calcium channels in bupivacaine-induced neurotoxicity has also been suggested, with antagonists of these channels showing a protective effect against cell death.[17] High-voltage-activated calcium currents in dorsal horn neurons are also significantly reduced by bupivacaine.[18]

Effects on Intracellular Calcium Regulation

(R)-(+)-Bupivacaine can modulate intracellular calcium concentrations, a mechanism implicated in its myotoxicity.[19] Bupivacaine has been shown to cause calcium release from the sarcoplasmic reticulum in skeletal muscle fibers while simultaneously inhibiting its reuptake.[19] Interestingly, the (S)-enantiomer appears to be more potent in altering intracellular calcium regulation than the (R)-enantiomer.[19]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of bupivacaine enantiomers with various ion channels.

Ion Channel Preparation Parameter (R)-(+)-Bupivacaine (S)-(-)-Bupivacaine Racemic Bupivacaine Reference
Cardiac Sodium Channel (INa)Guinea Pig Ventricular MyocytesTonic Block (10 µmol/L)6%8%-[7]
Cardiac Sodium Channel (INa)Guinea Pig Ventricular MyocytesInhibition during long depolarization (10 µmol/L)72 ± 2%58 ± 3%-[7]
Cardiac Sodium Channel (INa)Guinea Pig Ventricular MyocytesApparent Affinity (Activated/Open State)3.3 µmol/L4.3 µmol/L-[9]
Neuronal Sodium Channels (veratridine-induced 22Na+ influx)Cultured Bovine Adrenal Chromaffin CellsIC502.8 µM17.3 µM6.8 µM[20]
Flicker K+ ChannelAmphibian Peripheral Nerve FibersIC500.15 ± 0.02 µM11 ± 1 µM-[11]
Na+ Channel (Tonic Block)Amphibian Peripheral Nerve FibersIC5029 ± 3 µM44 ± 3 µM-[11]
TASK Potassium ChannelXenopus laevis OocytesIC50-53 µM (as Ropivacaine)41 µM[12]
Kv3 Potassium ChannelSH-SY5Y Human Neuroblastoma CellsIC50 (Conductance Block)--57 µM[13]
SK2 ChannelHuman Embryonic Kidney 293 CellsIC50--16.5 µM[15]

Experimental Protocols

The primary experimental technique cited for elucidating the mechanism of action of bupivacaine on ion channels is the whole-cell patch-clamp technique .[7][8][11][16]

General Whole-Cell Patch-Clamp Protocol
  • Cell Preparation: Enzymatically disperse cardiomyocytes or neurons, or use cultured cell lines (e.g., SH-SY5Y, HEK-293) expressing the channel of interest.[16][21]

  • Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[22]

  • Solutions:

    • Extracellular (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.[23]

    • Intracellular (Pipette) Solution: Typically contains (in mM): KCl or CsCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2-7.3.[22][23]

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.[21]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[21]

  • Voltage-Clamp Protocol:

    • Hold the cell at a specific holding potential (e.g., -80 mV).

    • Apply a series of voltage steps (depolarizing and hyperpolarizing) to elicit and measure ionic currents through the channels of interest.

    • Specific protocols are used to study different channel states (resting, open, inactivated). For example, to study the inactivated state, a long depolarizing prepulse is used.

  • Drug Application: Bupivacaine hydrochloride is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: Record and analyze the changes in ionic currents in the presence and absence of the drug to determine parameters like IC50, and effects on channel kinetics.

Visualizations

Signaling Pathways and Mechanisms

Bupivacaine_Mechanism cluster_membrane Neuronal/Cardiac Cell Membrane cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Sodium Influx Na_channel->Na_influx Cardiotoxicity Cardiotoxicity Na_channel->Cardiotoxicity Stereoselective Blockade K_channel Potassium Channels (e.g., Kv, TASK, SK2) K_channel->Cardiotoxicity Ca_channel Calcium Channels (L-type, T-type) Bupivacaine (R)-(+)-Bupivacaine Hydrochloride Bupivacaine->Na_channel Blocks (High Affinity for Open/Inactivated States) Bupivacaine->K_channel Blocks Bupivacaine->Ca_channel Inhibits Ca_release Ca²⁺ Release (Sarcoplasmic Reticulum) Bupivacaine->Ca_release Induces Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Conduction Nerve Conduction (Anesthesia) Action_Potential->Nerve_Conduction Myotoxicity Myotoxicity Ca_release->Myotoxicity Patch_Clamp_Workflow A Cell Preparation (e.g., enzymatic dispersion) C Giga-seal Formation (>1 GΩ) A->C B Micropipette Fabrication and Filling B->C D Whole-Cell Configuration (Rupture Membrane Patch) C->D E Voltage-Clamp Protocol (Application of Voltage Steps) D->E F Control Current Recording E->F G Drug Application ((R)-(+)-Bupivacaine) F->G H Post-Drug Current Recording G->H I Data Analysis (IC50, Kinetics) H->I

References

Stereospecific synthesis of (R)-(+)-Bupivacaine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Synthesis of (R)-(+)-Bupivacaine HCl

Introduction

Bupivacaine, 1-butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide, is a widely used local anesthetic known for its long duration of action. It possesses a chiral center at the 2-position of the piperidine ring, and thus exists as two enantiomers: (S)-(-)-Bupivacaine (Levobupivacaine) and (R)-(+)-Bupivacaine (Dextrobupivacaine). Clinical and preclinical studies have demonstrated stereoselectivity in both its anesthetic effects and its toxicity. The (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity and central nervous system toxicity compared to the (S)-(-)-enantiomer.[1][2] Consequently, the development of stereospecific synthetic routes to isolate the desired enantiomer is of significant pharmaceutical importance.

This technical guide provides a detailed overview of the primary methodologies for the stereospecific synthesis of (R)-(+)-Bupivacaine HCl, focusing on chiral resolution of the racemic mixture, which is a common industrial approach. An alternative asymmetric synthesis pathway is also discussed. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Synthetic Strategies

The production of enantiomerically pure (R)-(+)-Bupivacaine HCl can be broadly approached via two distinct strategies:

  • Chiral Resolution of Racemic Bupivacaine : This is the most frequently documented method. It involves the synthesis of racemic bupivacaine followed by separation of the enantiomers using a chiral resolving agent. The resolving agent forms diastereomeric salts with the bupivacaine enantiomers, which exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and converted back to the free base, which is subsequently salified to yield the hydrochloride salt.

  • Asymmetric Synthesis : This approach involves building the chiral molecule from an achiral starting material or a simpler chiral precursor, using a stereoselective reaction to establish the correct stereochemistry at the chiral center. A common strategy involves starting with enantiomerically pure (R)-pipecolic acid.

Primary Pathway: Chiral Resolution

This section details the synthesis of racemic bupivacaine followed by its resolution to obtain the (R)-(+)-enantiomer.

Logical Workflow for Chiral Resolution

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Isolation and Purification cluster_3 Step 4: Salt Formation A N-(2,6-dimethylphenyl) -2-piperidinecarboxamide B Racemic Bupivacaine Free Base A->B  N-Alkylation  (Butyl Bromide) C Racemic Bupivacaine + (R,R)-Tartaric Acid B->C D Precipitated (R)-Bupivacaine-(R,R)-tartrate C->D  Selective Precipitation E Enriched (S)-Bupivacaine in Mother Liquor C->E F (R)-Bupivacaine-(R,R)-tartrate D->F G Pure (R)-(+)-Bupivacaine Free Base F->G  Basification  (e.g., NaOH) G_purify Recrystallization (Isopropanol) G->G_purify H Pure (R)-(+)-Bupivacaine G_purify->H I (R)-(+)-Bupivacaine HCl H->I  Acidification  (Conc. HCl)

Caption: Workflow for the synthesis of (R)-(+)-Bupivacaine HCl via chiral resolution.

Experimental Protocols

Part 1: Synthesis of Racemic Bupivacaine

This procedure starts with N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

  • N-Alkylation Reaction :

    • Dissolve N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as the starting material in a suitable solvent such as toluene.[3]

    • Add a deacidification agent (e.g., potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and n-butyl bromide.[3] The amount of n-butyl bromide is typically 1.1 to 1.3 molar equivalents relative to the starting material.[3]

    • Heat the reaction mixture to 80-85 °C and maintain for 5-10 hours.[3]

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The resulting filtrate contains the racemic bupivacaine free base.[3]

Part 2: Chiral Resolution of Racemic Bupivacaine

This protocol is adapted from a patented method for resolving bupivacaine enantiomers.[4]

  • Selective Precipitation of Diastereomeric Salts :

    • Dissolve the racemic bupivacaine free base in a suitable solvent mixture. The molar relationship between the bupivacaine free base and the resolving agent, such as (R,R)-tartaric acid, can range from 1:0.6 to 1:1.2.[4]

    • Maintain the reaction mixture at a temperature between 15 °C and 30 °C.[4]

    • Allow the selective precipitation of the (R)-Bupivacaine-(R,R)-tartrate salt to occur over a period of 4 to 10 hours.[4]

    • Filter the mixture to isolate the precipitated diastereomeric salt. The mother liquor will be enriched with the (S)-enantiomer.

Part 3: Isolation and Purification of (R)-(+)-Bupivacaine Free Base

  • Liberation of the Free Base :

    • Treat the isolated (R)-Bupivacaine-(R,R)-tartrate salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the (R)-bupivacaine free base.

  • Purification :

    • Recrystallize the obtained crude (R)-bupivacaine free base from a suitable solvent like hot isopropanol to achieve high enantiomeric purity.[4]

    • For example, 27 g of enriched dextrobupivacaine free base can be recrystallized from 135 mL of hot isopropanol to yield 23.3 g of pure dextrobupivacaine.[4]

Part 4: Synthesis of (R)-(+)-Bupivacaine HCl

  • Salt Formation :

    • Dissolve the purified (R)-(+)-Bupivacaine free base (e.g., 23.3 g) in hot isopropanol (e.g., 125 mL).[4]

    • Add concentrated hydrochloric acid (e.g., 8.8 mL) to the solution.[4]

    • Cool the solution to room temperature and then further cool to between 4 °C and 6 °C for two hours to induce crystallization.[4]

    • Filter the mixture under vacuum. The collected solid can be washed with a small amount of cold acetone.[4]

    • Dry the solid in an oven to yield the final product, (R)-(+)-Bupivacaine HCl.[4]

Alternative Pathway: Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis, often starting from an enantiopure building block. The key intermediate for this route is (R)-pipecolic acid.

Synthetic Pathway for Asymmetric Synthesis

G A (R)-Pipecolic Acid B Activated (R)-Pipecolic Acid (e.g., Acyl Chloride) A->B  Activation  (e.g., SOCl2) C (R)-N-(2,6-dimethylphenyl) -2-piperidinecarboxamide B->C  Amidation with  2,6-dimethylaniline D (R)-(+)-Bupivacaine Free Base C->D  N-Alkylation  (Butyl Bromide) E (R)-(+)-Bupivacaine HCl D->E  Salt Formation  (HCl)

Caption: A representative asymmetric synthesis pathway for (R)-(+)-Bupivacaine HCl.

Conceptual Experimental Protocol
  • Activation of (R)-Pipecolic Acid : The carboxylic acid group of (R)-pipecolic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Amidation : The activated (R)-pipecolic acid derivative is reacted with 2,6-dimethylaniline to form the amide (R)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.[5] This reaction directly establishes the desired stereochemistry in the precursor molecule.

  • N-Alkylation : The secondary amine of the piperidine ring is alkylated with a butyl group, typically using n-butyl bromide in the presence of a base, to yield (R)-(+)-Bupivacaine free base.[5]

  • Salt Formation : The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid, as described in the previous section.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis and characterization of (R)-(+)-Bupivacaine and its hydrochloride salt.

Table 1: Yield and Purity Data for (R)-(+)-Bupivacaine HCl Synthesis via Resolution

Step Product Yield Enantiomeric Excess (ee) Reference
Recrystallization Pure Dextrobupivacaine Free Base 86.3% >99.5% [4]

| Salt Formation | Dextrobupivacaine HCl | 93.1% | >99.5% |[4] |

Yields are calculated based on the specific examples cited in the reference.

Table 2: Physicochemical Properties of (R)-(+)-Bupivacaine and its HCl Salt

Compound Melting Point (°C) Specific Rotation [α]D25 Conditions for Rotation Reference
Dextrobupivacaine Free Base 135-137 +80° c=2, MeOH [4]

| Dextrobupivacaine HCl | 247-250 | +12° | c=2, H₂O |[4] |

Characterization

The enantiomeric purity and identity of (R)-(+)-Bupivacaine HCl are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC methods are employed to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound and its intermediates. Chiral solvating agents can be used in ¹H NMR to directly determine enantiomeric purity.[8][9]

  • Polarimetry : The specific optical rotation is measured to confirm the identity of the enantiomer.[4]

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compounds.[9]

  • Melting Point Analysis : The melting point is a key physical property used to assess the purity of the crystalline solid product.[4]

Conclusion

The stereospecific synthesis of (R)-(+)-Bupivacaine HCl is a critical process for providing a safer anesthetic agent. The most established industrial method relies on the efficient chiral resolution of racemic bupivacaine using a suitable resolving agent like tartaric acid. This method has been shown to produce the target enantiomer with high yield and excellent enantiomeric purity (>99.5% ee).[4] Asymmetric synthesis routes starting from chiral precursors like (R)-pipecolic acid offer a more direct approach, avoiding the loss of 50% of the material as the unwanted enantiomer, and continue to be an area of active research for process optimization. Rigorous analytical characterization is essential at each stage to ensure the purity and stereochemical integrity of the final active pharmaceutical ingredient.

References

(R)-(+)-Bupivacaine versus S-(-)-Bupivacaine pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Comparative Pharmacology of (R)-(+)-Bupivacaine and S-(-)-Bupivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a potent, long-acting local anesthetic, is a chiral molecule that exists as two enantiomers: (R)-(+)-bupivacaine (dextrobupivacaine) and S-(-)-bupivacaine (levobupivacaine). While the racemic mixture has been a clinical mainstay for decades, extensive research has demonstrated significant pharmacological differences between the two enantiomers, particularly concerning their toxicity profiles. This technical guide provides a comprehensive comparison of the pharmacology of (R)-(+)-bupivacaine and S-(-)-bupivacaine, focusing on their pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols for key preclinical assessments are provided, along with quantitative data summarized in comparative tables and visualizations of relevant biological pathways and experimental workflows.

Introduction

Bupivacaine is an amide-type local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Its prolonged duration of action makes it a valuable clinical tool. Bupivacaine is commercially available as a racemic mixture, which contains equal amounts of its two stereoisomers, (R)-(+)- and S-(-)-bupivacaine.[2] These enantiomers, while having identical chemical formulas, exhibit distinct three-dimensional arrangements that lead to significant differences in their interactions with biological targets, resulting in varied pharmacological and toxicological profiles.[3]

The primary driver for the development of the pure S-(-)-enantiomer, levobupivacaine, was the observation of severe cardiotoxicity associated with the racemic mixture, which was disproportionately attributed to the (R)-(+)-enantiomer.[4][5] This guide delves into the core pharmacological differences between these two molecules, providing the technical details necessary for researchers and drug development professionals to understand their distinct properties.

Comparative Pharmacology

Pharmacodynamics

The primary mechanism of action for both enantiomers is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses.[1]

Potency and Nerve Block Characteristics:

In many clinical scenarios, S-(-)-bupivacaine and racemic bupivacaine demonstrate comparable efficacy in producing sensory and motor blockade.[6] However, some studies suggest that S-(-)-bupivacaine may produce a less intense and shorter-duration motor block compared to the sensory block, a characteristic that can be advantageous for postoperative analgesia where mobility is desired.[7] In vitro studies on isolated nerves have shown stereoselectivity in sodium channel blockade. For instance, competitive batrachotoxin displacement assays revealed a stereopotency ratio of R:S = 3:1.[8] However, in vivo studies of nerve block often show a more modest stereopotency, with some research indicating that S-(-)-bupivacaine is effectively equipotent to racemic bupivacaine for sciatic nerve block in rats.[8][9]

Pharmacokinetics

The systemic disposition of bupivacaine enantiomers is stereoselective.[10]

Protein Binding: Bupivacaine is highly protein-bound in plasma, primarily to alpha-1-acid glycoprotein (AAG).[11] S-(-)-bupivacaine exhibits a higher degree of protein binding than (R)-(+)-bupivacaine.[11][12] The free fraction of (R)-(+)-bupivacaine is greater than that of S-(-)-bupivacaine, meaning a larger proportion of the R-enantiomer is unbound and available to exert its pharmacological and toxicological effects.[12]

Distribution and Clearance: (R)-(+)-bupivacaine generally has a larger volume of distribution at steady state and a higher plasma clearance compared to S-(-)-bupivacaine.[12][13] Consequently, the terminal half-life of (R)-(+)-bupivacaine is typically longer than that of S-(-)-bupivacaine.[12]

Toxicology

The most significant and clinically relevant difference between the bupivacaine enantiomers lies in their toxicity profiles.

Cardiotoxicity: (R)-(+)-bupivacaine is significantly more cardiotoxic than S-(-)-bupivacaine.[14][15] This increased toxicity is attributed to a more potent and prolonged blockade of cardiac sodium channels by the R-enantiomer.[15] (R)-(+)-bupivacaine interacts more strongly with the inactivated state of cardiac sodium channels, leading to a greater propensity for arrhythmias and myocardial depression.[14][16] Animal studies have shown that the lethal dose of racemic bupivacaine is lower than that of levobupivacaine.[14]

Neurotoxicity: While both enantiomers can be neurotoxic at high concentrations, some evidence suggests that (R)-(+)-bupivacaine may have a slightly higher potential for central nervous system (CNS) toxicity.[2] However, the difference in neurotoxicity is generally considered less pronounced than the difference in cardiotoxicity.[17]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters for (R)-(+)-bupivacaine and S-(-)-bupivacaine.

Table 1: Comparative Pharmacokinetic Parameters

Parameter (R)-(+)-Bupivacaine S-(-)-Bupivacaine Reference(s)
Plasma Protein Binding Lower Higher [11][12]
Free Fraction (%) 6.6 ± 3.0 4.5 ± 2.1 [12]
Volume of Distribution (Vss, L) 84 ± 29 54 ± 20 [12]
Plasma Clearance (unbound, L/min) 7.26 ± 3.60 8.71 ± 4.27 [12]

| Terminal Half-life (min) | 210 ± 95 | 157 ± 77 |[12] |

Table 2: Comparative Cardiotoxicity

Parameter (R)-(+)-Bupivacaine S-(-)-Bupivacaine Reference(s)
Relative Cardiotoxicity Potency (vs. Ropivacaine) ~2.1 ~1.2-1.4 [14]
Sodium Channel Block (Inactivated State) More Potent Less Potent [14][16]

| Lethal Dose (in swine, mmol) | 0.015 (median) | 0.028 (median) |[14] |

Experimental Protocols

Assessment of Cardiotoxicity in an Isolated Heart Model (Langendorff Preparation)

This protocol is designed to assess the direct cardiac effects of bupivacaine enantiomers.

1. Animal Model: Male guinea pigs are commonly used. 2. Heart Isolation:

  • Animals are heparinized and anesthetized.
  • The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
  • The aorta is cannulated for retrograde perfusion. 3. Perfusion:
  • The heart is perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C). 4. Electrophysiological Measurements:
  • Bipolar electrodes are placed on the atrium and ventricle to measure heart rate and atrioventricular conduction time.
  • A pressure transducer is placed in the left ventricle to measure left ventricular pressure. 5. Drug Administration:
  • After a stabilization period, increasing concentrations of (R)-(+)-bupivacaine and S-(-)-bupivacaine are added to the perfusate. 6. Data Analysis:
  • Changes in heart rate, atrioventricular conduction time, and left ventricular pressure are recorded and compared between the two enantiomers.

Assessment of Nerve Block Potency and Duration (Rat Sciatic Nerve Block Model)

This in vivo model assesses the sensory and motor blockade characteristics of the enantiomers.

1. Animal Model: Adult male Sprague-Dawley rats are typically used.[12] 2. Nerve Block Procedure:

  • Animals are anesthetized.
  • A needle connected to a nerve stimulator is inserted near the sciatic notch.
  • Correct needle placement is confirmed by a motor response at a low current (e.g., 0.2 mA).[12]
  • A fixed volume of the test solution ((R)-(+)- or S-(-)-bupivacaine at various concentrations) is injected. 3. Assessment of Sensory Block:
  • The paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) is measured at set time intervals.[12] An increase in latency indicates a sensory block. 4. Assessment of Motor Block:
  • Motor function is assessed by measuring hindpaw grip strength with a dynamometer or by the extensor postural thrust test.[10] A decrease in strength or thrust indicates a motor block. 5. Data Analysis:
  • The onset, duration, and intensity of sensory and motor block are determined for each enantiomer and concentration. Dose-response curves can be generated to compare potency.

Voltage Clamp Assay for Sodium Channel Blockade

This in vitro electrophysiological technique directly measures the effect of the enantiomers on sodium channels.

1. Cell Preparation:

  • Isolated guinea pig ventricular myocytes or cell lines expressing specific sodium channel isoforms (e.g., Nav1.5) are used.[14] 2. Electrophysiological Recording:
  • The whole-cell patch-clamp technique is employed.
  • Cells are held at a specific holding potential (e.g., -140 mV) to ensure channels are in a rested state. 3. Voltage Protocols:
  • Specific voltage clamp protocols are applied to assess the block of sodium channels in different states (rested, open, inactivated).[14]
  • Tonic Block: Measured by the reduction in sodium current during the first pulse after a long resting period.
  • Use-Dependent Block: Assessed by applying trains of depolarizing pulses at different frequencies.
  • Inactivated State Block: Determined by measuring the shift in the voltage-dependence of sodium channel availability. 4. Drug Application:
  • (R)-(+)- and S-(-)-bupivacaine are perfused onto the cell at known concentrations. 5. Data Analysis:
  • The reduction in sodium current and changes in channel gating properties are quantified to determine the potency and kinetics of channel blockade for each enantiomer.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Cardiotoxicity Pathway: Differential Sodium Channel Blockade NaV1_5 Cardiac Sodium Channel (Nav1.5) Arrhythmia Arrhythmias & Myocardial Depression NaV1_5->Arrhythmia Reduced Sodium Influx R_Bup (R)-(+)-Bupivacaine Inactivated_State Inactivated State R_Bup->Inactivated_State High Affinity (More Potent Block) S_Bup S-(-)-Bupivacaine S_Bup->Inactivated_State Lower Affinity (Less Potent Block) Inactivated_State->NaV1_5 Stabilizes

Caption: Differential affinity of bupivacaine enantiomers for the inactivated state of cardiac sodium channels.

G cluster_1 Experimental Workflow: Rat Sciatic Nerve Block Start Anesthetize Rat Nerve_Stim Locate Sciatic Nerve (Nerve Stimulator) Start->Nerve_Stim Injection Inject Enantiomer Solution Nerve_Stim->Injection Sensory_Test Assess Sensory Block (Thermal Withdrawal) Injection->Sensory_Test Motor_Test Assess Motor Block (Grip Strength) Injection->Motor_Test Data_Analysis Analyze Onset, Duration, Potency Sensory_Test->Data_Analysis Motor_Test->Data_Analysis

Caption: Workflow for in vivo assessment of nerve block characteristics.

Conclusion

The pharmacological profiles of (R)-(+)-bupivacaine and S-(-)-bupivacaine are distinctly different, with the most critical divergence being the significantly lower cardiotoxicity of the S-enantiomer. This difference is primarily attributed to the stereoselective interaction with cardiac sodium channels. While their anesthetic potencies are broadly similar in clinical practice, the improved safety profile of S-(-)-bupivacaine (levobupivacaine) has established it as a valuable alternative to the racemic mixture, particularly in clinical situations where the risk of systemic toxicity is elevated. This guide provides the foundational technical information for researchers and clinicians to understand and further investigate the nuanced pharmacology of these important local anesthetics.

References

A Technical Guide to the Discovery and Development of Chiral Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of local anesthetics has been a cornerstone of modern medicine, enabling a wide range of surgical and therapeutic procedures. A pivotal advancement in this field has been the recognition and application of stereochemistry, leading to the development of chiral local anesthetics. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for a drug's efficacy and, most critically, its safety profile. This guide provides an in-depth technical overview of the discovery, development, and methodologies employed in the creation of chiral local anesthetics, with a focus on the widely used amino-amide class.

The transition from racemic mixtures—formulations containing a 50:50 mixture of two enantiomers—to single-enantiomer drugs was largely driven by severe adverse events associated with existing anesthetics. Racemic bupivacaine, for instance, was linked to significant cardiotoxicity, including ventricular arrhythmias and myocardial depression. Research revealed that this toxicity was stereoselective, with one enantiomer being significantly more toxic than the other. This discovery ushered in a new era of anesthetic development, prioritizing the isolation and clinical use of the less toxic, single-enantiomer alternatives like levobupivacaine and ropivacaine.

The Rationale for Chiral Separation: A Comparative Overview

The primary impetus for developing single-enantiomer local anesthetics was the differential toxicity observed between enantiomers. The (R)-(+)-enantiomer of bupivacaine was found to have a greater affinity for and a slower dissociation rate from cardiac sodium channels compared to its (S)-(-)-enantiomer, leading to a higher risk of cardiotoxicity. This led to the development of levobupivacaine, the pure (S)-(-)-enantiomer of bupivacaine, and ropivacaine, a pure (S)-(-)-enantiomer that is a homolog of bupivacaine and mepivacaine. These single-enantiomer drugs exhibit a significantly improved safety profile, particularly concerning cardiotoxicity, while retaining the desired anesthetic properties.

G cluster_0 Racemic Bupivacaine cluster_1 Properties & Outcomes Racemic Racemic Mixture (50/50) R_Bupi (R)-(+)-Bupivacaine Racemic->R_Bupi 50% S_Bupi (S)-(-)-Bupivacaine Racemic->S_Bupi 50% Anesthetic_Effect Desired Anesthetic Effect (Sodium Channel Blockade) Racemic->Anesthetic_Effect High_Cardiotoxicity High Cardiotoxicity (Arrhythmias, Myocardial Depression) R_Bupi->High_Cardiotoxicity S_Bupi->Anesthetic_Effect Reduced_Cardiotoxicity Reduced Cardiotoxicity (Improved Safety Profile) S_Bupi->Reduced_Cardiotoxicity

Figure 1: Comparison of Racemic Bupivacaine enantiomers.

Mechanism of Action: Stereoselective Sodium Channel Blockade

Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane, which prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction. The amino-amide local anesthetics, including bupivacaine and its derivatives, interact with a specific receptor site within the pore of the sodium channel (specifically on the S6 segment of domain IV).

The stereoselective effects of these drugs arise from differences in how each enantiomer interacts with this binding site. The (R)-(+)-enantiomers generally exhibit a higher affinity and slower dissociation rate from the inactivated state of the sodium channel, particularly in cardiac tissue, which contributes to their increased cardiotoxicity.

Figure 2: Signaling pathway for local anesthetic sodium channel blockade.

Quantitative Comparison of Chiral Local Anesthetics

The development of single-enantiomer local anesthetics has resulted in drugs with comparable anesthetic potency to their racemic predecessors but with a significantly improved safety margin. The tables below summarize key quantitative data comparing racemic bupivacaine with levobupivacaine and ropivacaine.

Table 1: Comparative Potency and Duration of Action

CompoundRelative Anesthetic Potency (vs. Bupivacaine)Onset of ActionDuration of Action (Sensory Block)
Racemic Bupivacaine1.0IntermediateLong
Levobupivacaine0.9 - 1.0IntermediateLong
Ropivacaine0.6 - 0.8IntermediateLong

Table 2: Comparative Systemic Toxicity

CompoundCNS Toxicity (Relative to Bupivacaine)Cardiotoxicity (Relative to Bupivacaine)Convulsive Dose (mg/kg)Lethal Dose (LD50) (mg/kg)
Racemic Bupivacaine1.01.0~4.0~7.0
Levobupivacaine~0.7~0.7~5.5~9.5
Ropivacaine~0.6~0.6~6.5~11.0

Data are approximate and compiled from various preclinical and clinical studies for comparative purposes.

Drug Development Workflow

The development of a chiral local anesthetic follows a rigorous pathway from initial synthesis and separation to extensive preclinical and clinical evaluation. The primary goal is to demonstrate a favorable risk-benefit ratio compared to existing treatments.

G Start 1. Chiral Synthesis / Separation InVitro 2. In Vitro Characterization (e.g., Patch Clamp for Na+ Channel Blockade) Start->InVitro Preclinical 3. Preclinical In Vivo Studies (Animal models for efficacy, PK/PD, and toxicity) InVitro->Preclinical IND 4. Investigational New Drug (IND) Application Preclinical->IND Phase1 5. Clinical Trials: Phase I (Safety, Tolerability, Pharmacokinetics in healthy volunteers) IND->Phase1 Phase2 6. Clinical Trials: Phase II (Efficacy in patients, Dose-ranging) Phase1->Phase2 Phase3 7. Clinical Trials: Phase III (Large-scale efficacy and safety studies) Phase2->Phase3 NDA 8. New Drug Application (NDA) Submission Phase3->NDA Approval 9. Regulatory Approval & Market Launch NDA->Approval

In Vitro Sodium Channel Affinity of (R)-(+)-Bupivacaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro sodium channel affinity of (R)-(+)-Bupivacaine, the dextrorotatory enantiomer of bupivacaine. A potent local anesthetic, (R)-(+)-bupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which is fundamental to its anesthetic and potential cardiotoxic effects.[1] This document collates quantitative affinity data, details common experimental protocols, and presents visual representations of the underlying molecular interactions and experimental procedures.

Quantitative Affinity Data

The affinity of (R)-(+)-Bupivacaine for sodium channels is state-dependent, exhibiting different potencies for channels in the resting, open, and inactivated states. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Affinity of Bupivacaine Enantiomers for Cardiac Sodium Channels (Nav1.5)

EnantiomerChannel StatePreparationApparent Affinity (Kd) / IC50Reference
(R)-(+)-BupivacaineInactivatedGuinea Pig Ventricular Myocytes2.9 µmol/L (Kd)[2][3]
(S)-(-)-BupivacaineInactivatedGuinea Pig Ventricular Myocytes4.8 µmol/L (Kd)[2][3]
(R)-(+)-BupivacaineActivated/OpenGuinea Pig Ventricular Myocytes3.3 µmol/L (Kd)[2][3]
(S)-(-)-BupivacaineActivated/OpenGuinea Pig Ventricular Myocytes4.3 µmol/L (Kd)[2][3]
Racemic BupivacaineInactivatedHuman SCN5A in HEK-293 Cells2.18 ± 0.16 µM (IC50)[4][5]
Racemic BupivacaineOpenHuman SCN5A in HEK-293 Cells69.5 ± 8.2 µM (IC50)[4][5]
Racemic BupivacaineRestingND7/23 Neuroblastoma Cells178 ± 8 µM (IC50)[6]

Table 2: Affinity of Bupivacaine Enantiomers for Neuronal Sodium Channels

EnantiomerChannel StatePreparationIC50Reference
(R)-(+)-BupivacaineTonic BlockAmphibian Peripheral Nerve Fibers29 ± 3 µM[7]
(S)-(-)-BupivacaineTonic BlockAmphibian Peripheral Nerve Fibers44 ± 3 µM[7]

Experimental Protocols

The determination of in vitro sodium channel affinity for (R)-(+)-Bupivacaine predominantly relies on electrophysiological techniques, particularly the patch-clamp method in its whole-cell configuration.

Whole-Cell Voltage Clamp Electrophysiology

This is the gold-standard technique for characterizing the interaction of drugs with voltage-gated ion channels.

Objective: To measure the inhibitory effect of (R)-(+)-Bupivacaine on sodium currents (INa) in isolated cells expressing sodium channels.

Typical Cell Preparations:

  • Primary Cardiomyocytes: Isolated from guinea pigs or rats to study cardiac sodium channels in their native environment.[2][8]

  • HEK-293 Cells: Human embryonic kidney cells stably transfected to express a specific sodium channel subtype (e.g., SCN5A, the gene encoding Nav1.5).[4][5]

  • Neuroblastoma Cells (e.g., ND7/23): Used to investigate effects on neuronal sodium channels.[6]

  • Xenopus Oocytes: Injected with cRNA encoding the desired sodium channel subtype.[9]

General Procedure:

  • Cell Culture and Preparation: Cells are cultured under standard conditions. For primary cells, enzymatic dissociation is performed to obtain single cells.

  • Patch-Clamp Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane.

    • Suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.

    • A stronger suction pulse ruptures the cell membrane within the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of the total current across the entire cell membrane.

  • Voltage Protocols: A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit sodium currents and to study the drug's effect on different channel states:

    • Tonic Block (Resting State): The membrane is held at a negative potential (e.g., -140 mV) where most channels are in the resting state. Short depolarizing pulses are applied to elicit INa in the presence and absence of the drug.

    • Use-Dependent Block (Open/Inactivated States): A train of depolarizing pulses at a certain frequency (e.g., 2.5 Hz) is applied to assess the cumulative block of channels that open and inactivate during the train.

    • Inactivated-State Block: The membrane is held at various depolarized potentials to induce inactivation, followed by a test pulse to measure the available INa.

  • Drug Application: (R)-(+)-Bupivacaine is dissolved in the external solution and perfused onto the cell using a multi-barrel perfusion system.

  • Data Analysis: The peak INa amplitude is measured before and after drug application. Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value. Apparent affinity (Kd) can be derived from kinetic models of channel block.

Batrachotoxin (BTX) Binding Assay

This is an indirect biochemical method to assess the binding of local anesthetics to the sodium channel.

Objective: To determine the affinity of (R)-(+)-Bupivacaine for the local anesthetic binding site by measuring its ability to displace the binding of a radiolabeled ligand, [³H]-batrachotoxin.

General Procedure:

  • Membrane Preparation: Synaptosomes are prepared from rat brain tissue.

  • Binding Reaction: The membrane preparation is incubated with [³H]-batrachotoxin and varying concentrations of (R)-(+)-Bupivacaine.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of (R)-(+)-Bupivacaine that inhibits 50% of the specific [³H]-batrachotoxin binding (IC50) is determined.

Mandatory Visualizations

experimental_workflow cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis culture Cell Culture (e.g., HEK293-Nav1.5) patch Whole-Cell Patch Clamp culture->patch dissociation Enzymatic Dissociation (for primary cells) dissociation->patch voltage_protocol Apply Voltage Protocols (Tonic, Use-Dependent, Inactivated) patch->voltage_protocol drug_application Perfusion of (R)-(+)-Bupivacaine voltage_protocol->drug_application recording Record Sodium Current (INa) drug_application->recording measurement Measure Peak INa recording->measurement curve_fitting Concentration-Response Curve measurement->curve_fitting ic50 Determine IC50 / Kd curve_fitting->ic50 signaling_pathway cluster_channel Voltage-Gated Sodium Channel resting Resting State open Open State resting->open Depolarization inactivated Inactivated State open->inactivated Inactivation block Channel Blockade (Inhibition of Na+ influx) inactivated->resting Repolarization bupivacaine (R)-(+)-Bupivacaine bupivacaine->resting Low Affinity bupivacaine->open High Affinity bupivacaine->inactivated Highest Affinity

References

(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (R)-(+)-Bupivacaine hydrochloride, a long-acting local anesthetic. It covers fundamental chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. The guide also delves into the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols and illustrative diagrams are included to support research and development activities.

Chemical Identity and Properties

(R)-(+)-Bupivacaine is the dextrorotatory enantiomer of bupivacaine, a potent amide-type local anesthetic. The hydrochloride salt is the commonly used pharmaceutical form.

IdentifierValueReference
CAS Number 27262-46-0[1][2][3]
IUPAC Name (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride[3]
Molecular Formula C₁₈H₂₉ClN₂O[3]
Molecular Weight 324.9 g/mol [2][3][4]

Physicochemical Properties

PropertyValueReference
Appearance White crystalline powder[5]
Melting Point 255-256 °C[6]
pKa ~8.1[6]
Solubility Soluble in water (50 mg/mL with heating), ethanol. Precipitates in basic solutions.[6]
LogP 3.6[7]

Synthesis

The synthesis of enantiomerically pure bupivacaine, such as the (R)-(+)-enantiomer, is a critical process in its pharmaceutical development. Generally, the synthesis involves several key steps, often starting from a chiral precursor or employing a chiral resolution step. A general synthetic approach for a specific enantiomer, such as levobupivacaine ((S)-enantiomer), has been described and can be adapted. One common route involves the amidation of a chiral piperidine carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[8][9][10]

A representative synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Pathway A (R)-2-Piperidinecarboxylic acid B Acyl Chloride Formation (e.g., with thionyl chloride) A->B C Amidation (with 2,6-dimethylaniline) B->C D (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide C->D E N-Alkylation (with 1-bromobutane) D->E F (R)-(+)-Bupivacaine E->F G Salt Formation (with HCl) F->G H This compound G->H

Figure 1: Generalized synthetic workflow for this compound.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[5][11][12][13][14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is a standard for the analysis of bupivacaine.[5][11][12][13]

Experimental Protocol: RP-HPLC for Bupivacaine Hydrochloride

  • Chromatographic System:

    • Column: C18, 50 x 4.6mm, 1.8µm particle size.[13]

    • Mobile Phase: A mixture of 0.2M pH 6.8 Phosphate buffer, Acetonitrile, and Milli-Q water in a ratio of 5:40:650 (v/v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 45°C.[13]

    • Detection: UV at 234 nm.[13]

    • Injection Volume: 5 µL.[13]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of Bupivacaine hydrochloride (e.g., 2.0 mg/mL) by dissolving the appropriate amount in the mobile phase (diluent).[13]

    • Working Solutions: Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

    • Sample Preparation (for injection formulation): Dilute the bupivacaine injection formulation with the diluent to a final concentration within the calibration range (e.g., 2.0 mg/mL).[13]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of bupivacaine in the sample by comparing its peak area to the calibration curve.

Analysis in Biological Samples

The determination of bupivacaine and its metabolites in biological fluids like plasma or urine often requires a sample extraction step prior to chromatographic analysis to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[14][16]

G cluster_analysis Analytical Workflow for Biological Samples A Biological Sample (e.g., Plasma, Urine) B Sample Pre-treatment (e.g., pH adjustment, addition of internal standard) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation and Reconstitution D->E F Analysis (HPLC or GC-MS) E->F G Data Acquisition and Quantification F->G

Figure 2: Workflow for the analysis of bupivacaine in biological samples.

Mechanism of Action

The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels on the neuronal membrane.[1][3][18][19] By binding to the intracellular portion of these channels, bupivacaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[1][3][18] This blockade prevents nerve depolarization and leads to a reversible loss of sensation.[1][2][18]

G cluster_moa Mechanism of Action of Bupivacaine A Bupivacaine C Voltage-gated Sodium Channel A->C Binds to intracellular portion of channel B Neuronal Membrane D Sodium Ion Influx C->D Inhibits E Nerve Depolarization (Action Potential) D->E Prevents F Nerve Impulse Conduction E->F Blocks G Blockade of Pain Signal F->G Results in

Figure 3: Signaling pathway of bupivacaine's anesthetic action.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

  • Absorption: The rate of systemic absorption depends on the dose, concentration, route of administration, and vascularity of the injection site.[20] Peak blood levels are typically reached within 30 to 45 minutes after administration for peripheral nerve blocks.[20]

  • Distribution: Bupivacaine is highly protein-bound in the plasma (~95%).[1] It is distributed to all body tissues, with higher concentrations in well-perfused organs like the liver, lungs, heart, and brain.[21]

  • Metabolism: Bupivacaine is primarily metabolized in the liver, mainly by cytochrome P450 3A4, to its major metabolite, 2,6-pipecoloxylidine.[1]

  • Excretion: Only a small percentage (around 6%) of bupivacaine is excreted unchanged in the urine.[1][21] The elimination half-life in adults is approximately 2.7 hours.[20]

Pharmacodynamics

  • Onset of Action: The onset of anesthesia typically occurs within 15 minutes.[2]

  • Duration of Action: Bupivacaine is known for its long duration of action, which can range from 2 to 8 hours, depending on the dose and site of administration.[2] The order of nerve function loss is typically pain, temperature, touch, proprioception, and then skeletal muscle tone.[1]

Toxicology

The primary toxicities of bupivacaine involve the central nervous system (CNS) and the cardiovascular system, and are generally related to excessive plasma concentrations.[22]

  • CNS Toxicity: Initial symptoms can include neuronal excitation (e.g., restlessness, tremors) followed by depression, potentially leading to convulsions and respiratory arrest.[2][21]

  • Cardiotoxicity: Bupivacaine is noted for its potential cardiotoxicity, which can manifest as myocardial depression, arrhythmias, and in severe cases, cardiac arrest.[19][23] The (R)-(+)-enantiomer has been shown to have significant cardiac toxicity.[9]

  • Apoptosis: Studies have indicated that bupivacaine can induce apoptosis in certain cell types. This process may involve the transcriptional regulation of several apoptosis-related genes, including the upregulation of HSP70, c-jun, and c-fos, and the downregulation of c-myc and PARP.[24]

G cluster_apoptosis Bupivacaine-Induced Apoptotic Signaling A Bupivacaine B Gene Expression Modulation A->B C Upregulation of: - HSP70 - c-jun - c-fos B->C D Downregulation of: - c-myc - PARP B->D E Caspase Activation (Caspase-3, -8, -9) B->E F DNA Fragmentation E->F G Apoptosis F->G

Figure 4: Simplified signaling pathway of bupivacaine-induced apoptosis.

Conclusion

This compound is a well-characterized local anesthetic with a long history of clinical use. A thorough understanding of its chemical properties, synthesis, analytical methods, and biological activities is crucial for its safe and effective application in research and drug development. This guide provides a foundational resource for professionals working with this important compound.

References

Initial Toxicity Screening of Bupivacaine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

Bupivacaine, a potent, long-acting amide local anesthetic, is widely used for surgical anesthesia and postoperative pain management.[1] It exists as a racemic mixture of two enantiomers: the S(-)-enantiomer (levobupivacaine) and the R(+)-enantiomer (dextrobupivacaine).[2] However, the clinical use of racemic bupivacaine has been associated with significant cardiotoxicity and neurotoxicity, particularly upon accidental intravascular injection.[1] This has driven the development and investigation of its single-enantiomer formulations, primarily levobupivacaine, which has been shown to possess a wider safety margin.[1][3] This technical guide provides an in-depth overview of the core methodologies and data from the initial toxicity screening of bupivacaine enantiomers, intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Toxicity

The initial screening of bupivacaine enantiomers involves comparing their toxic profiles against the racemic mixture and often against another long-acting local anesthetic, ropivacaine. Quantitative data from in vivo, in vitro, and human volunteer studies are crucial for establishing a comparative safety profile.

Table 1: Comparative Systemic Toxicity in Animal Models

This table summarizes the doses required to elicit specific toxic endpoints in various animal models. Levobupivacaine consistently demonstrates a higher dose requirement for severe toxic events compared to racemic bupivacaine.[3]

Local AnestheticAnimal ModelToxic EndpointMean Cumulative Dose (mg/kg)Citation
Racemic Bupivacaine Anesthetized RatSeizures5.2[4]
Anesthetized RatArrhythmia12.4[4]
Anesthetized RatAsystole24.0[4]
Nonpregnant EweConvulsions5.5[5]
Nonpregnant EweCirculatory Collapse11.5[5]
Anesthetized SwineLethal Dose0.015 mmol (median)[6]
Levobupivacaine Nonpregnant EweConvulsions7.1[5]
Nonpregnant EweCirculatory Collapse13.9[5]
Anesthetized SwineLethal Dose0.028 mmol (median)[6]
Ropivacaine Nonpregnant EweConvulsions9.9[5]
Nonpregnant EweCirculatory Collapse20.3[5]
Anesthetized SwineLethal Dose0.032 mmol (median)[6]
Table 2: In Vitro Effects on Cardiac Ion Channels and Mitochondria

In vitro assays help elucidate the mechanisms of toxicity. The R(+)-enantiomer generally shows a higher potency for blocking cardiac sodium and potassium channels, contributing to its greater cardiotoxicity.[7][8] However, no significant stereospecific effects have been observed on mitochondrial bioenergetics.[9]

Local AnestheticPreparationEndpointObservationCitation
R(+)-Bupivacaine Isolated Rat HeartPR Interval Increase80% at 10 µM[7]
Isolated Rat HeartQRS Duration Increase370% at 10 µM[7]
Isolated Rat Heart MyocytesL-type Ca2+ Channel Inhibition40.2% reduction at 10 µM[7]
Rat Heart MitochondriaComplex I Inhibition (IC50)3.3 mM[9]
S(-)-Bupivacaine (Levobupivacaine) Isolated Rat HeartPR Interval Increase25% at 10 µM[7]
Isolated Rat HeartQRS Duration Increase200% at 10 µM[7]
Isolated Rat Heart MyocytesL-type Ca2+ Channel Inhibition51.4% reduction at 10 µM[7]
Rat Heart MitochondriaComplex I Inhibition (IC50)2.8 mM[9]
Table 3: Human Volunteer Systemic Toxicity Data

Studies in healthy volunteers receiving intravenous infusions provide critical data on the central nervous system (CNS) and cardiac effects at sub-toxic doses. Levobupivacaine generally produces less significant hemodynamic changes compared to racemic bupivacaine at the onset of CNS symptoms.[10]

Local AnestheticMean Dose Administered (mg)Max. Plasma Concentration (µg/ml)Change in Stroke Index (ml/m²)Onset of CNS Symptoms (Venous Conc. µg/mL)Citation
Racemic Bupivacaine 47.92.25-11.862.25[10][11]
Levobupivacaine 56.12.62-5.142.62[10][11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicity.

Protocol 1: In Vivo Systemic Toxicity Assessment in a Sheep Model

This protocol is adapted from studies determining the systemic toxicity of local anesthetics via continuous intravenous infusion.[5]

  • Animal Preparation: Chronically prepared, non-pregnant ewes are used. Catheters are surgically implanted into a femoral artery and vein for blood pressure monitoring, blood sampling, and drug infusion.

  • Randomization and Blinding: Animals are randomized to receive either racemic bupivacaine, levobupivacaine, or ropivacaine in a blinded fashion.

  • Drug Administration: The local anesthetic solution (e.g., 0.52% bupivacaine) is infused intravenously at a constant rate (e.g., 0.1 ml/kg/min) until circulatory collapse occurs.

  • Physiological Monitoring: Continuously monitor the electrocardiogram (ECG), arterial blood pressure, and observe for signs of CNS toxicity (e.g., convulsions).

  • Blood Sampling: Arterial blood samples are collected before the infusion and at the onset of each major toxic manifestation (convulsions, hypotension, apnea, circulatory collapse).

  • Data Analysis: The cumulative dose of the drug required to produce each toxic endpoint is calculated. Blood samples are analyzed for total and free serum drug concentrations.

Protocol 2: In Vitro Cardiotoxicity Assessment using Langendorff Perfused Heart

This method allows for the assessment of direct drug effects on the heart, independent of systemic influences.[12]

  • Heart Excision: Guinea pigs are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Parameter Measurement:

    • A fluid-filled balloon is inserted into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt).

    • Bipolar electrodes are placed on the atria and ventricles to record an electrocardiogram and measure heart rate and atrioventricular (AV) conduction time.

    • Coronary flow is measured by collecting the perfusate.

  • Drug Perfusion: After a stabilization period, hearts are perfused with increasing concentrations of the bupivacaine enantiomers (e.g., 0.5, 1.0, 5.0, and 10 µM).

  • Data Analysis: Changes in LVP, dP/dt, heart rate, AV conduction time, and coronary flow are recorded and compared between enantiomers.

Protocol 3: In Vitro Neurotoxicity Assessment using Neuronal Cell Culture

This protocol assesses the direct toxic effects of bupivacaine enantiomers on neuronal cells.[13][14]

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary dorsal root ganglion (DRG) neurons are cultured under standard conditions.

  • Drug Exposure: Cells are treated with various concentrations of bupivacaine enantiomers for a defined period (e.g., 24 hours).

  • Cell Viability Assay (MTT Assay):

    • After incubation, MTT reagent is added to the cells.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured to quantify cell viability.

  • Cytotoxicity Assay (LDH Release): The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.

  • Apoptosis Assay (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in treated cells.

  • Data Analysis: Dose-response curves are generated to determine the IC50 for cell viability and compare the levels of cytotoxicity and apoptosis induced by each enantiomer.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of local anesthetic enantiomers, integrating both in vivo and in vitro approaches.

A typical workflow for initial toxicity screening.
Signaling Pathway of Bupivacaine-Induced Cardiotoxicity

Bupivacaine's cardiotoxicity is primarily mediated by its effects on cardiac ion channels. The R(+)-enantiomer exhibits a higher affinity and slower dissociation from sodium channels, leading to more pronounced electrophysiological disturbances.[8]

G Mechanism of Bupivacaine-Induced Cardiotoxicity cluster_channels Cardiac Ion Channel Blockade cluster_effects Electrophysiological & Mechanical Effects cluster_outcome Clinical Manifestation Bupivacaine Bupivacaine Enantiomers Na_Channel Voltage-Gated Na+ Channels Bupivacaine->Na_Channel K_Channel Voltage-Gated K+ Channels Bupivacaine->K_Channel Ca_Channel L-type Ca2+ Channels Bupivacaine->Ca_Channel Na_Effect Na_Effect Na_Channel->Na_Effect R(+) > S(-) slower dissociation Depolarization Reduced Vmax of Action Potential Na_Channel->Depolarization K_Effect K_Effect K_Channel->K_Effect R(+) > S(-) Repolarization Prolonged Action Potential Duration K_Channel->Repolarization Contractility Negative Inotropy (Reduced Contractility) Ca_Channel->Contractility Conduction Slowed Conduction (Increased PR & QRS) Depolarization->Conduction Repolarization->Conduction Arrhythmia Arrhythmias (VT, VF) Conduction->Arrhythmia Collapse Myocardial Depression & Circulatory Collapse Contractility->Collapse Arrhythmia->Collapse

Key molecular targets in bupivacaine cardiotoxicity.
Signaling Pathway of Bupivacaine-Induced Mitochondrial Toxicity

Local anesthetics, due to their lipophilicity, can interfere with mitochondrial function, contributing to cytotoxicity. This is particularly relevant in tissues with high metabolic activity, such as muscle and neurons.[9][15]

G Bupivacaine-Induced Mitochondrial Dysfunction Pathway cluster_mito Mitochondrial Targets cluster_consequences Downstream Consequences cluster_outcome Cellular Outcome Bupivacaine Bupivacaine ETC Inhibition of Electron Transport Chain (Complex I) Bupivacaine->ETC ATP_depletion Decreased ATP Synthesis ETC->ATP_depletion ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Depolarization Mitochondrial Depolarization ETC->Depolarization PTP Opening of Permeability Transition Pore (PTP) CytoC Cytochrome c Release PTP->CytoC Necrosis Necrosis ATP_depletion->Necrosis ROS->PTP Depolarization->PTP Apoptosis Apoptosis CytoC->Apoptosis CellDeath CellDeath Apoptosis->CellDeath Cell Death (Myotoxicity, Neurotoxicity) Necrosis->CellDeath Cell Death (Myotoxicity, Neurotoxicity)

Mechanisms of bupivacaine-induced mitochondrial toxicity.

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of Bupivacaine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bupivacaine, a widely used local anesthetic, is a chiral molecule existing as (R)-(+)- and (S)-(-)-enantiomers. These enantiomers exhibit different pharmacological and toxicological profiles, with the (S)-enantiomer (levobupivacaine) showing significantly lower cardiotoxicity.[1] Therefore, the accurate separation and quantification of bupivacaine enantiomers are crucial in pharmaceutical development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for this purpose.[2][3] This document provides detailed application notes and protocols for the chiral separation of bupivacaine enantiomers using various HPLC methods.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from different published methods for the chiral separation of bupivacaine enantiomers, allowing for easy comparison of their performance.

Table 1: Chiral Separation on Polysaccharide-Based CSPs

ParameterMethod 1
Chiral Stationary Phase Chiralcel OD (Cellulose tris-3,5-dimethyl phenylcarbamate)[4]
Column Dimensions Not Specified
Mobile Phase Hexane:Ethyl Alcohol (99:1, v/v)[4]
Flow Rate Not Specified
Temperature Not Specified
Detection Not Specified
Resolution (Rs) >1.5 (Baseline separation)[4]

Table 2: Chiral Separation on Macrocyclic Glycopeptide-Based CSPs

ParameterMethod 2
Chiral Stationary Phase Astec® CHIROBIOTIC® V2 (Vancomycin)[5]
Column Dimensions 25 cm x 4.6 mm I.D., 5 µm[5]
Mobile Phase 20 mM Ammonium Formate, pH 4.1:Methanol (5:95, v/v)[5]
Flow Rate 1.0 mL/min[5]
Temperature 20 °C[5]
Detection UV, 220 nm[5]
Injection Volume 5 µL[5]
Sample Concentration 1 mg/mL in methanol[5]

Table 3: Chiral Separation on Pirkle-Type CSPs

ParameterMethod 3[6]Method 4[7]
Chiral Stationary Phase Chirex 3020Chirex® 3020
Column Dimensions 250 mm x 4.6 mm[6]Not Specified
Mobile Phase n-Hexane:Dichloroethane:Ethanol (82:9:9, v/v/v)[6]95% n-Hexane:Ethanol (80:20, v/v)[7]
Flow Rate 1.0 mL/min[6]0.8 mL/min[7]
Temperature Not SpecifiedNot Specified
Detection UV, Polarimetric, and Circular Dichroism (CD)[6]LC-MS/MS[7]
Retention Time (R-Bupivacaine) 5.93 min[6]Not Specified
Retention Time (S-Bupivacaine) 7.53 min[6]Not Specified
Resolution (Rs) 2.36[6]Not Specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation tables.

Protocol 1: Chiral Separation using Chiralcel OD Column

Objective: To achieve baseline separation of bupivacaine enantiomers using a cellulose-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiralcel OD column

  • Bupivacaine racemic standard

  • Hexane (HPLC grade)

  • Ethyl Alcohol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and ethyl alcohol in a 99:1 (v/v) ratio.[4] Degas the mobile phase before use.

  • Sample Preparation: Prepare a standard solution of racemic bupivacaine in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD

    • Mobile Phase: Hexane:Ethyl Alcohol (99:1, v/v)[4]

    • Flow Rate: Set an appropriate flow rate (typically 1.0 mL/min, optimization may be required).

    • Temperature: Ambient.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: Inject an appropriate volume of the sample (e.g., 10 µL).

  • Data Analysis: Identify the peaks corresponding to the two enantiomers and calculate the resolution (Rs). A resolution value greater than 1.5 indicates baseline separation.[4]

Protocol 2: Chiral Separation using Astec® CHIROBIOTIC® V2 Column

Objective: To separate bupivacaine enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Astec® CHIROBIOTIC® V2 column (25 cm x 4.6 mm I.D., 5 µm)[5]

  • Bupivacaine racemic standard

  • Ammonium formate

  • Methanol (HPLC grade)

  • Formic acid or ammonium hydroxide (for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium formate solution in water and adjust the pH to 4.1.[5]

    • Prepare the final mobile phase by mixing the 20 mM ammonium formate buffer (pH 4.1) and methanol in a 5:95 (v/v) ratio.[5]

    • Degas the mobile phase.

  • Sample Preparation: Dissolve 1 mg of racemic bupivacaine in 1 mL of methanol.[5]

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm I.D., 5 µm)[5]

    • Mobile Phase: 20 mM Ammonium Formate (pH 4.1):Methanol (5:95, v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 20 °C[5]

    • Detection: UV at 220 nm[5]

    • Injection Volume: 5 µL[5]

  • Data Analysis: Determine the retention times for each enantiomer and calculate the resolution.

Protocol 3: Chiral Separation using Chirex 3020 Column

Objective: To achieve high-resolution separation of bupivacaine enantiomers using a Pirkle-type chiral stationary phase.

Materials:

  • HPLC system with UV, polarimetric, or CD detector

  • Chirex 3020 column (250 mm x 4.6 mm)[6]

  • Bupivacaine racemic standard

  • n-Hexane (HPLC grade)

  • Dichloroethane (HPLC grade)

  • Ethanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, dichloroethane, and ethanol in an 82:9:9 (v/v/v) ratio.[6] Degas the mobile phase.

  • Sample Preparation: Prepare a standard solution of racemic bupivacaine in the mobile phase.

  • HPLC Conditions:

    • Column: Chirex 3020 (250 mm x 4.6 mm)[6]

    • Mobile Phase: n-Hexane:Dichloroethane:Ethanol (82:9:9, v/v/v)[6]

    • Flow Rate: 1.0 mL/min[6]

    • Temperature: Ambient.

    • Detection: UV, polarimetric, or CD detector.[6]

    • Injection Volume: Inject an appropriate volume of the sample.

  • Data Analysis: Measure the retention times of the (R) and (S) enantiomers and calculate the resolution factor (Rs).[6]

Visualizations

The following diagrams illustrate the experimental workflow for the chiral separation of bupivacaine enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Racemic Bupivacaine Solution) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane:Ethanol) Column Chiral Column (e.g., Chiralcel OD) MobilePhasePrep->Column Injection->Column Elution Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate Retention Times & Resolution (Rs) Chromatogram->Analysis Result Separated Enantiomers (R- and S-Bupivacaine) Analysis->Result

Caption: Workflow for Chiral HPLC Separation of Bupivacaine.

G cluster_input Inputs cluster_process Separation Process cluster_output Outputs Racemic Racemic Bupivacaine CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction R_Enantiomer R-Bupivacaine CSP->R_Enantiomer Differential Elution S_Enantiomer S-Bupivacaine CSP->S_Enantiomer

Caption: Principle of Chiral Separation of Bupivacaine.

References

Application Note: Chiral Quantification of Bupivacaine Enantiomers in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of R-(+)-bupivacaine and S-(-)-bupivacaine in human plasma. Bupivacaine, a widely used local anesthetic, is a chiral compound administered as a racemic mixture.[1][2] The enantiomers, however, exhibit different pharmacokinetic and pharmacodynamic profiles, with R-(+)-bupivacaine showing greater toxicity.[3] Therefore, a stereoselective assay is crucial for clinical and pharmacokinetic studies. This method utilizes protein precipitation and liquid-liquid extraction for sample cleanup, followed by chiral separation on a specialized stationary phase and detection by a triple quadrupole mass spectrometer. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic analysis.

Introduction

Bupivacaine is a long-acting amide-type local anesthetic commonly used for surgical anesthesia and postoperative pain management.[3] It is marketed as a racemic mixture of its two enantiomers, R-(+)-bupivacaine and S-(-)-bupivacaine.[1] Significant differences in the pharmacological and toxicological properties of the two enantiomers have been reported. Notably, the R-(+)-enantiomer is associated with a higher risk of central nervous system and cardiovascular toxicity.[3] These differences underscore the importance of stereoselective monitoring of bupivacaine enantiomers in plasma to ensure patient safety and optimize therapeutic outcomes. This application note provides a detailed protocol for the chiral quantification of bupivacaine enantiomers in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • R-(+)-bupivacaine and S-(-)-bupivacaine reference standards

  • Ropivacaine (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, n-hexane, and ethanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu, Agilent, or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, or Thermo Fisher Scientific) equipped with an electrospray ionization (ESI) source.

  • Chiral HPLC Column: Chirex® 3020 (or equivalent chiral stationary phase)[1][4]

Liquid Chromatography Conditions
ParameterCondition
ColumnChirex® 3020 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase95% n-hexane:ethanol (80:20, v/v)
Flow Rate0.8 mL/min
Column TemperatureAmbient (e.g., 25°C)
Injection Volume10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsBupivacaine: m/z 289 → 140 Ropivacaine (IS): m/z 275 → 126
Dwell Time100 ms
Collision GasNitrogen or Argon
Ion Source Temperature200°C

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-(+)-bupivacaine, S-(-)-bupivacaine, and ropivacaine (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the bupivacaine enantiomer stock solutions in a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for a calibration curve. A typical range is 0.25 to 500 ng/mL for each enantiomer.[1][4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 75, and 400 ng/mL).

Sample Preparation Protocol
  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (ropivacaine).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.[1][4]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

ParameterResult
Linearity Range0.25 - 500 ng/mL for each enantiomer
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL for total concentration of each enantiomer in plasma.[1][4][5]
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day)< 15% RSD (< 20% at LLOQ)
RecoveryConsistent and reproducible across the concentration range

Results and Discussion

The described LC-MS/MS method allows for the successful chiral separation and quantification of bupivacaine enantiomers in human plasma. The use of a chiral stationary phase was essential for the resolution of the R-(+)- and S-(-)-enantiomers. The sample preparation procedure, involving protein precipitation followed by liquid-liquid extraction, provided clean extracts and minimized matrix effects. The method demonstrated excellent sensitivity, with an LLOQ of 0.25 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1][4][5] The validation data confirms that the method is accurate, precise, and reliable for its intended purpose.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 lle Liquid-Liquid Extraction (n-hexane) centrifuge1->lle centrifuge2 Centrifugation lle->centrifuge2 evaporation Evaporation centrifuge2->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chiral_separation Chiral Separation (Chirex 3020) lc_injection->chiral_separation ms_detection MS/MS Detection (ESI+) chiral_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of bupivacaine enantiomers.

Conclusion

This application note details a validated LC-MS/MS method for the chiral quantification of R-(+)- and S-(-)-bupivacaine in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving bupivacaine. The provided protocol can be readily implemented in a bioanalytical laboratory with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for In Vivo Nerve Block Studies with (R)-(+)-Bupivacaine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bupivacaine is the dextrorotatory enantiomer of bupivacaine, a potent, long-acting local anesthetic of the amide class. It is widely used for regional anesthesia and analgesia. Preclinical in vivo studies in rodent models, particularly the rat sciatic nerve block model, are crucial for evaluating the efficacy, duration of action, and potential neurotoxicity of (R)-(+)-Bupivacaine and its formulations. These application notes provide detailed protocols for conducting such studies, including surgical procedures, functional assessments, and data interpretation. While much of the literature focuses on racemic bupivacaine or the less cardiotoxic S(-)-enantiomer (levobupivacaine), the protocols are largely applicable to (R)-(+)-Bupivacaine. Notably, the R(+) isomer is generally associated with a higher potential for central nervous system and cardiovascular toxicity compared to the S(-) isomer.[1] Therefore, careful dose consideration and monitoring for adverse effects are paramount.

Mechanism of Action

(R)-(+)-Bupivacaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal membrane.[2][3] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and resulting in a reversible loss of sensation.[2][3]

Bupivacaine_Mechanism cluster_neuron Neuron cluster_effect Physiological Effect Na_channel Voltage-gated Sodium Channel Na_influx Na+ Influx Bupivacaine (R)-(+)-Bupivacaine Bupivacaine->Na_channel blocks Nerve_Block Nerve Block (Analgesia) Bupivacaine->Nerve_Block results in Action_Potential Action Potential Propagation Depolarization Depolarization Depolarization->Action_Potential triggers Na_influx->Depolarization leads to

Bupivacaine's primary mechanism of action.

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Block

This protocol describes the procedure for inducing a sciatic nerve block in rats to evaluate the efficacy of (R)-(+)-Bupivacaine.

Materials:

  • (R)-(+)-Bupivacaine solution (sterile, desired concentration, e.g., 0.125%, 0.25%, 0.5%)

  • Adult male Sprague-Dawley rats (250-350 g)

  • General anesthetic (e.g., isoflurane)

  • Electric animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments (scalpel, forceps, scissors)

  • Nerve stimulator with needle electrode

  • 30-gauge needle and 1 mL syringe

  • Suturing material

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the fur over the lateral aspect of the thigh of the hind limb to be injected.

    • Aseptically prepare the injection site with antiseptic solution.

    • Place the rat in a lateral recumbent position on a warming pad to maintain body temperature.

  • Nerve Localization and Injection:

    • Make a small skin incision over the greater trochanter.

    • Bluntly dissect the gluteal muscles to expose the sciatic nerve.

    • Alternatively, for a less invasive approach, use a nerve stimulator to locate the sciatic nerve. Insert the stimulating needle perpendicular to the skin, just posterior to the femur. Advance the needle slowly while delivering a low current (e.g., 0.2 mA, 1 Hz). A visible twitch of the plantar muscles of the paw indicates correct needle placement near the nerve.[4]

    • Once the nerve is located, slowly inject 0.2 mL of the (R)-(+)-Bupivacaine solution around the nerve.[4]

    • For control animals, inject an equivalent volume of sterile saline.

  • Post-Procedure Care:

    • Close the skin incision with sutures if a surgical cut-down was performed.

    • Monitor the rat until it has fully recovered from anesthesia.

    • Provide appropriate post-operative analgesia for the incisional pain if a surgical cut-down was performed (note that the nerve block will provide analgesia to the distal limb).

    • House the rats individually to prevent injury to the blocked limb by cagemates.

Protocol 2: Assessment of Sensory Block

A. Hot Plate Test: This test assesses the thermal nociceptive threshold.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglass enclosure

Procedure:

  • Habituation: Acclimate the rats to the testing room and apparatus before the experiment.

  • Baseline Measurement: Before inducing the nerve block, determine the baseline paw withdrawal latency by placing the rat on the hot plate (set to 50-55°C) and recording the time it takes for the rat to lick or flick its paw.[3] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[5]

  • Post-Block Assessment: At predetermined time points after the nerve block, repeat the test and record the withdrawal latency. An increase in latency indicates a sensory block.

B. Von Frey Test: This test measures the mechanical withdrawal threshold.

Materials:

  • Electronic Von Frey apparatus or a set of calibrated Von Frey filaments

  • Elevated mesh platform with individual enclosures

Procedure:

  • Habituation: Acclimate the rats to the testing environment for several days prior to the experiment.[6]

  • Baseline Measurement: Place the rat in an enclosure on the mesh platform and allow it to acclimate. Apply the Von Frey filament or the electronic probe to the plantar surface of the hind paw with increasing force until the rat withdraws its paw.[7] The force at which withdrawal occurs is the baseline threshold.

  • Post-Block Assessment: Repeat the measurement at various time points after the nerve block. An increase in the withdrawal threshold indicates a sensory block.

Protocol 3: Assessment of Motor Block

A. Grip Strength Test: This test quantifies muscle strength.

Materials:

  • Grip strength meter

Procedure:

  • Baseline Measurement: Allow the rat to grasp the bar of the grip strength meter with its hind paw. Gently pull the rat backward until it releases the bar. The peak force exerted is recorded.[8] Repeat this several times to obtain a stable baseline.

  • Post-Block Assessment: At various time points after the nerve block, repeat the grip strength measurement. A decrease in grip strength indicates a motor block.

B. Weight-Bearing Test: This provides a qualitative assessment of motor function.

Procedure:

  • Observe the rat's posture and gait in an open field.

  • Assess the degree of weight-bearing on the affected limb. A complete motor block will result in the rat dragging the limb.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (Several Days) Baseline_Testing Baseline Sensory and Motor Function Tests Animal_Acclimation->Baseline_Testing Anesthesia Anesthesia Baseline_Testing->Anesthesia Sciatic_Block Sciatic Nerve Block with (R)-(+)-Bupivacaine Anesthesia->Sciatic_Block Post_Block_Testing Repeated Sensory and Motor Function Tests (at timed intervals) Sciatic_Block->Post_Block_Testing Data_Analysis Data Analysis Post_Block_Testing->Data_Analysis

Workflow for in vivo nerve block studies.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different concentrations of (R)-(+)-Bupivacaine.

Table 1: Effect of (R)-(+)-Bupivacaine Concentration on Sensory Block Duration in Rats

(R)-(+)-Bupivacaine ConcentrationNMean Duration of Sensory Block (minutes)Standard Deviation
0.125%13Data to be collectedData to be collected
0.25%13Data to be collectedData to be collected
0.5%13Data to be collectedData to be collected
Saline Control500

Note: This table is a template. The duration of sensory block will depend on the specific assay used (e.g., hot plate, von Frey). The data from Grant et al. (1992) for racemic bupivacaine can be used as a reference for expected outcomes.[4]

Table 2: Effect of (R)-(+)-Bupivacaine Concentration on Motor Block Duration in Rats

(R)-(+)-Bupivacaine ConcentrationNMean Duration of Motor Block (minutes)Standard Deviation
0.125%13Data to be collectedData to be collected
0.25%13Data to be collectedData to be collected
0.5%13Data to be collectedData to be collected
Saline Control500

Note: This table is a template. The duration of motor block can be assessed using grip strength or other motor function tests. The data from Grant et al. (1992) for racemic bupivacaine can serve as a reference for expected outcomes.[4]

Table 3: Comparative Duration of Sensory and Motor Block with 0.5% Bupivacaine Enantiomers and Racemic Mixture (Human Data for Reference)

Local Anesthetic (0.5%)Onset Time (min)Duration of Motor Block (min)Duration of Sensory Block (min)
Racemic Bupivacaine35 ± 5761 ± 112790 ± 110
Levobupivacaine (S-(-)-Bupivacaine)31 ± 6716 ± 80814 ± 73

Source: Adapted from Casati et al. (2002).[9] This data is from human studies but provides a useful comparison of the clinical properties of the enantiomers and the racemic mixture.

Conclusion

The protocols outlined provide a comprehensive framework for conducting in vivo nerve block studies with (R)-(+)-Bupivacaine in rats. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical evaluation of local anesthetics. Careful consideration of the potential for increased toxicity with the (R)-(+)-enantiomer is critical for animal welfare and the accurate interpretation of study results.

References

Application Notes and Protocols for the Formulation of (R)-(+)-Bupivacaine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation, administration, and evaluation of (R)-(+)-Bupivacaine for preclinical animal research. The information is intended to guide researchers in preparing safe and effective local anesthetic formulations for various animal models.

Introduction to (R)-(+)-Bupivacaine

(R)-(+)-Bupivacaine is a long-acting local anesthetic of the amide class.[1] It is the dextrorotatory enantiomer of bupivacaine and is known for its potent sensory nerve blockade.[1] The primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and conduction of nerve impulses, resulting in a loss of sensation.[2][3] Due to its prolonged duration of action, (R)-(+)-bupivacaine is a valuable tool for providing sustained analgesia in post-operative pain models and other animal studies requiring long-lasting local anesthesia.[4]

Formulation of (R)-(+)-Bupivacaine for Injection

For animal studies, (R)-(+)-Bupivacaine is typically administered as a sterile injectable solution. The following protocol describes the preparation of a simple, sterile solution of (R)-(+)-Bupivacaine hydrochloride.

Materials and Equipment
  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl) and/or Sodium Hydroxide (NaOH) solutions (for pH adjustment)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • pH meter

  • Autoclave or access to sterile filtration equipment

  • Laminar flow hood

Protocol for Preparation of a 0.5% (5 mg/mL) (R)-(+)-Bupivacaine Solution

This protocol outlines the preparation of a 10 mL stock solution. Adjust volumes as needed.

  • Preparation of Vehicle:

    • In a sterile beaker within a laminar flow hood, add approximately 8 mL of Sterile Water for Injection.

    • Add 90 mg of Sodium Chloride to achieve an isotonic solution. Dissolve completely.

  • Dissolving the Active Pharmaceutical Ingredient (API):

    • Accurately weigh 50 mg of this compound powder.

    • Gradually add the powder to the sterile saline solution while stirring gently to dissolve.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to a range of 4.0-6.5 using dropwise additions of sterile HCl or NaOH solutions.[5] This pH range ensures the stability of the bupivacaine molecule.

  • Final Volume Adjustment:

    • Add Sterile Water for Injection to bring the final volume to 10 mL.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Alternatively, if the solution does not contain any heat-labile components, it can be autoclaved.[6]

  • Labeling and Storage:

    • Label the sterile vial with the name of the drug, concentration, preparation date, and expiration date (typically determined by stability studies, but for short-term research use, it is advisable to use it promptly).

    • Store the solution protected from light.[7]

Dilution of Commercial Bupivacaine Solutions

For many routine animal procedures, diluting commercially available sterile bupivacaine solutions is a common and convenient practice.

Example Dilution for Rodents:

Commercially available bupivacaine is often supplied at a concentration of 0.5% (5 mg/mL). For smaller animals like mice and rats, a lower concentration is often required to ensure accurate dosing and avoid toxicity. A common practice is to dilute the 0.5% solution to 0.25% (2.5 mg/mL).[4][7]

Protocol for 1:2 Dilution:

  • Aseptically withdraw a specific volume of 0.5% bupivacaine solution into a sterile syringe.

  • In a sterile vial, add an equal volume of sterile 0.9% saline.[7] For example, to prepare 2 mL of a 0.25% solution, mix 1 mL of 0.5% bupivacaine with 1 mL of sterile 0.9% saline.

  • Gently mix the solution.

  • Label the vial with the new concentration, date of dilution, and initials of the preparer.

  • Store the diluted solution in a sterile, amber, multi-dose vial to protect it from light. Discard diluted solutions within 30 days.[4][7]

Quantitative Data for Formulation and Dosing

The following tables provide a summary of key quantitative data for the formulation and administration of (R)-(+)-Bupivacaine in animal studies.

Table 1: Formulation Components for a 0.5% (R)-(+)-Bupivacaine Injectable Solution

ComponentConcentrationPurpose
(R)-(+)-Bupivacaine HCl5 mg/mLActive Pharmaceutical Ingredient
Sodium Chloride9 mg/mLTonicity Agent
Sterile Water for Injectionq.s. to final volumeSolvent
HCl / NaOHAs neededpH Adjustment (to 4.0-6.5)

Table 2: Recommended Maximum Dosages for Bupivacaine in Common Laboratory Animals

Animal SpeciesMaximum Recommended Dose (mg/kg)Reference
Mouse8[4]
Rat8[7]
Dog2[8]
Cat1.5-2[8]

Note: These are general guidelines. The exact dose should be determined based on the specific experimental protocol, the site of administration, and the health status of the animal. Always use the lowest effective dose.

Experimental Protocols

Efficacy Evaluation: Nociceptive Threshold Testing

This protocol describes a method to assess the efficacy of a local anesthetic formulation by measuring the response to a noxious stimulus.

Experimental Workflow for Nociceptive Threshold Testing

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimatize Acclimatize Animal to Test Environment baseline Establish Baseline Nociceptive Threshold acclimatize->baseline administer Administer (R)-(+)-Bupivacaine Formulation baseline->administer measure Measure Nociceptive Threshold at Predetermined Time Points administer->measure data Record and Analyze Data measure->data

Caption: Workflow for evaluating the efficacy of (R)-(+)-Bupivacaine.

Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., rats, mice) to the testing apparatus (e.g., Hargreaves apparatus for thermal stimuli, von Frey filaments for mechanical stimuli) for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement: Determine the baseline nociceptive threshold for each animal before drug administration. This is typically done by applying a gradually increasing stimulus (heat or pressure) to the area of interest (e.g., paw) and recording the latency to withdrawal.

  • Drug Administration: Administer the prepared (R)-(+)-Bupivacaine formulation via the desired route (e.g., subcutaneous infiltration at the site of future testing).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 120, 240 minutes), re-measure the nociceptive threshold.

  • Data Analysis: The efficacy of the formulation is determined by the increase in the withdrawal latency or threshold compared to baseline and to a vehicle-treated control group.

Toxicity Evaluation: Determination of Median Lethal Dose (LD50)

This protocol provides a general guideline for determining the acute systemic toxicity of a new formulation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow for LD50 Determination

G cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis animal_prep Animal Selection and Acclimatization dose_prep Prepare Graded Doses of Formulation animal_prep->dose_prep administer Administer Doses to Animal Groups dose_prep->administer observe Observe for Signs of Toxicity and Mortality administer->observe record Record Observations and Mortality observe->record calculate Calculate LD50 using Statistical Methods record->calculate

Caption: Workflow for determining the LD50 of a bupivacaine formulation.

Methodology:

  • Animal Selection: Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and weight range.

  • Dose Preparation: Prepare a series of graded doses of the (R)-(+)-Bupivacaine formulation.

  • Group Allocation: Randomly assign animals to different dose groups, including a control group receiving the vehicle alone.

  • Administration: Administer the prepared doses via the intended route of administration (e.g., intravenous, subcutaneous).

  • Observation: Continuously monitor the animals for a defined period (e.g., 24-48 hours) for signs of toxicity, such as tremors, convulsions, respiratory distress, and mortality.

  • Data Collection: Record the number of animals that die in each dose group within the observation period.

  • LD50 Calculation: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50, which is the dose that is lethal to 50% of the animals.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels.[9] However, at higher concentrations, it can also affect other ion channels and intracellular signaling pathways.[9]

Signaling Pathway of Bupivacaine's Anesthetic Effect

G bupivacaine (R)-(+)-Bupivacaine na_channel Voltage-Gated Sodium Channel bupivacaine->na_channel Binds to intracellular portion of channel membrane Neuronal Membrane na_influx Sodium Ion Influx na_channel->na_influx Blocks depolarization Membrane Depolarization na_influx->depolarization Prevents action_potential Action Potential Propagation depolarization->action_potential Inhibits nerve_conduction Nerve Impulse Conduction action_potential->nerve_conduction Halts anesthesia Local Anesthesia nerve_conduction->anesthesia Results in

References

Application Notes and Protocols for Preclinical Dosage Calculation of (R)-(+)-Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bupivacaine is the dextrorotatory enantiomer of the long-acting local anesthetic bupivacaine. It functions by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials and producing local anesthesia.[1][2] Preclinical studies are essential to determine the therapeutic window and safety profile of (R)-(+)-Bupivacaine before clinical trials. Accurate dosage calculation is critical for the successful design and interpretation of these studies.

These application notes provide a comprehensive guide to calculating dosages of (R)-(+)-Bupivacaine for preclinical research, including summaries of toxicological and pharmacokinetic data, and detailed experimental protocols for assessing efficacy and toxicity in various animal models.

Data Presentation: Quantitative Data Summary

Due to the limited availability of public data specifically for (R)-(+)-Bupivacaine, the following tables include data for racemic bupivacaine where indicated. It is important to note that the (R)-(+)-enantiomer is generally considered to be more cardiotoxic than the (S-)-enantiomer (levobupivacaine). Researchers should consider this increased toxicity potential when using data from racemic bupivacaine to guide dosage selection for (R)-(+)-Bupivacaine.

Table 1: Toxicological Data for Bupivacaine in Preclinical Species

ParameterSpeciesRoute of AdministrationValue (mg/kg)Notes
LD50 (Racemic)MouseIntravenous6 - 8[3]
LD50 (Racemic)MouseSubcutaneous38 - 54[3]
LD50 (Racemic)RatSubcutaneous43[4]
CD50 (Racemic)MouseIntraperitoneal57.7Convulsions preceded death.[5]
LD50 (Racemic)MouseIntraperitoneal58.7[5]
Lethal Dose (Racemic)Rat (adult)Intravenous30[6]
Lethal Dose (Racemic)Infant RatIntravenous92[6]

CD50: Median Convulsant Dose; LD50: Median Lethal Dose.

Table 2: Pharmacokinetic Parameters of Bupivacaine in Preclinical Species (Racemic or Levo-bupivacaine)

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (min)t½ (min)Reference
Rat (Levo)Intraperitoneal5.00.452-[7]
Rat (Levo)Subcutaneous5.00.475-[7]
Dog (Racemic)Intravenous3.43.35-39.1[8]
Dog (Racemic)Epidural-Dose-dependent-Longer than IV[8]
Dog (Levo)Infraorbital/Alveolar Block~0.50.57821-[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life.

Experimental Protocols

Dose Calculation for Preclinical Studies

The initial dose for animal studies can be estimated from the human dose using the body surface area (BSA) normalization method. The formula is as follows:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is calculated as: Km = Body Weight (kg) / Body Surface Area (m²)

Table 3: Km Values for Different Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human601.6037
Rat0.150.0256
Mouse0.020.0073

For other species, specific Km values should be calculated.

Preclinical Efficacy Models

This model is used to evaluate the efficacy and duration of action of (R)-(+)-Bupivacaine.

Materials:

  • (R)-(+)-Bupivacaine solution at desired concentrations

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Nerve stimulator

  • 25-27 gauge needles

  • Apparatus for assessing sensory block (e.g., radiant heat source, von Frey filaments)

  • Apparatus for assessing motor block (e.g., grip strength meter)

Procedure:

  • Anesthetize the rat using isoflurane.

  • Place the rat in a lateral position with the hind limb to be injected facing up.

  • Locate the sciatic notch by palpation.

  • Insert the nerve stimulator needle at the sciatic notch. Elicit a motor response (e.g., foot twitch) at a low current (e.g., 0.2 mA) to confirm correct needle placement.

  • Inject a small volume (e.g., 0.1-0.2 mL) of the (R)-(+)-Bupivacaine solution.

  • Allow the animal to recover from anesthesia.

  • Assess sensory and motor block at predetermined time intervals (e.g., every 15-30 minutes) until function returns to baseline.

    • Sensory Block Assessment: Use a radiant heat source and measure the withdrawal latency of the paw. An increase in latency indicates a sensory block.

    • Motor Block Assessment: Measure the grip strength of the hind paw using a dynamometer. A decrease in grip strength indicates a motor block.

  • Record the onset, duration, and intensity of both sensory and motor blockade.

This model assesses the local anesthetic effect of (R)-(+)-Bupivacaine when administered via infiltration.

Materials:

  • (R)-(+)-Bupivacaine solution at desired concentrations

  • Male guinea pigs (300-400g)

  • Hair clippers

  • 27-30 gauge needles

  • Fine-pointed, weighted needle or similar stimulus for assessing anesthesia

Procedure:

  • Gently restrain the guinea pig and clip the hair on its back.

  • Inject a small volume (e.g., 0.1-0.2 mL) of the (R)-(+)-Bupivacaine solution intradermally to form a wheal.

  • Mark the injection site.

  • At set time intervals (e.g., every 5-10 minutes), test for the presence of a cutaneous reflex by applying the weighted needle to the center of the wheal. The absence of a flinching response indicates local anesthesia.

  • Record the onset and duration of the local anesthetic effect.

Toxicity Studies

This study determines the median lethal dose (LD50) and median convulsant dose (CD50) of (R)-(+)-Bupivacaine.

Materials:

  • (R)-(+)-Bupivacaine solution at various concentrations

  • Male mice (20-25g)

  • Syringes and needles for the desired route of administration (e.g., intravenous, subcutaneous, intraperitoneal)

Procedure:

  • Divide the mice into groups and administer a single dose of (R)-(+)-Bupivacaine at a range of concentrations.

  • Observe the animals continuously for the first 4 hours and then periodically for up to 72 hours.

  • Record the incidence of convulsions and mortality in each group.

  • Calculate the CD50 and LD50 using a recognized statistical method (e.g., probit analysis).

Mandatory Visualizations

Signaling Pathway of Bupivacaine Action

Caption: Mechanism of action of (R)-(+)-Bupivacaine.

Experimental Workflow for Preclinical Dosage Determination

Preclinical_Dosage_Workflow start Start: Define Research Question lit_review Literature Review: - Existing preclinical data - Human clinical dose start->lit_review dose_conversion Initial Dose Estimation: - Body Surface Area - Allometric Scaling lit_review->dose_conversion acute_toxicity Acute Toxicity Study (e.g., in mice) - Determine LD50/CD50 dose_conversion->acute_toxicity dose_range Select Dose Range for Efficacy Studies acute_toxicity->dose_range efficacy_studies Efficacy Studies (e.g., Rat Sciatic Nerve Block, Guinea Pig Wheal Test) - Determine ED50 dose_range->efficacy_studies pk_studies Pharmacokinetic Studies - Cmax, Tmax, AUC - Correlate exposure with efficacy and toxicity efficacy_studies->pk_studies therapeutic_window Determine Therapeutic Window pk_studies->therapeutic_window further_studies Proceed to Further Preclinical Studies (e.g., repeat-dose toxicity) therapeutic_window->further_studies

Caption: Workflow for preclinical dosage determination.

References

Application Notes and Protocols for the Analytical Techniques of Bupivacaine Stereoisomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine, a widely used local anesthetic, is a chiral molecule existing as (S)-(-)-bupivacaine (levobupivacaine) and (R)-(+)-bupivacaine (dextrobupivacaine). These enantiomers exhibit different pharmacological and toxicological profiles, with (R)-(+)-bupivacaine being associated with greater cardiotoxicity.[1][2] Consequently, the ability to separate and quantify bupivacaine stereoisomers is crucial for pharmaceutical development, quality control, and clinical pharmacokinetic studies. This document provides detailed application notes and protocols for the stereoselective analysis of bupivacaine using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the chiral separation of bupivacaine enantiomers. The use of chiral stationary phases (CSPs) is the most common approach.

Quantitative Data Summary
Parameter(S)-bupivacaine(R)-bupivacaineResolution (Rs)Reference
Retention Time (min) on Chiralcel OD 16.918.6>1.5[1]
Retention Time (min) on Chirex® 3020 Not SpecifiedNot SpecifiedBaseline Separation[3]
Linear Equilibrium Constant (Kromasil® CHI-TBB) 2.912.12Not Specified[4]
Lower Limit of Quantification (LLOQ) in Plasma (ng/mL) 0.250.25Not Specified[3]
Unbound LLOQ in Plasma (ng/mL) 0.1250.125Not Specified[3]
Experimental Protocol: Chiral HPLC-UV

This protocol is based on the separation of bupivacaine enantiomers using a cellulose-based chiral stationary phase.[1][5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate) column (250 x 4.6 mm i.d.).[1]

2. Reagents and Materials:

  • Hexane (HPLC grade)

  • Ethyl alcohol (HPLC grade)

  • Racemic bupivacaine HCl standard

  • (S)-bupivacaine and (R)-bupivacaine enantiomer standards (if available)

3. Chromatographic Conditions:

  • Mobile Phase: Hexane:Ethyl Alcohol (99:1, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

4. Sample Preparation (for standards):

  • Prepare a stock solution of racemic bupivacaine HCl in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

5. Analysis Procedure:

  • Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions.

  • Record the chromatograms and determine the retention times for the (S)- and (R)-bupivacaine enantiomers.

  • Calculate the resolution (Rs) between the two enantiomer peaks to ensure adequate separation (baseline separation is achieved when Rs > 1.5).[1][5]

6. System Suitability:

  • Resolution (Rs): Should be greater than 1.5 for baseline separation.[1]

  • Tailing Factor: Should be between 0.8 and 1.5 for symmetrical peaks.

  • Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections should be less than 2%.

Experimental Workflow: Chiral HPLC Analysis of Bupivacaine

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Prepare Bupivacaine Standards Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Prepare Mobile Phase (Hexane:Ethanol 99:1) Pump HPLC Pump (0.6 mL/min) MobilePhasePrep->Pump Column Chiralcel OD Column Injector->Column Pump->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis of bupivacaine.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC.[6][7]

Quantitative Data Summary
Chiral Stationary PhaseModifierAdditiveResolution (Rs)Reference
CHIRALPAK IAMTBE/Ethanol0.4% Diethylamine (DEA)Suited for measurement[6]
CHIRALPAK IBMTBE/Ethanol0.4% Diethylamine (DEA)N.S.[6]
CHIRALPAK ICMTBE/Ethanol0.4% Diethylamine (DEA)N.S.[6]
CHIRALPAK IDMTBE/Ethanol0.4% Diethylamine (DEA)N.S.[6]
CHIRALPAK IEMTBE/Ethanol0.4% Diethylamine (DEA)N.S.[6]
CHIRALPAK IFMTBE/Ethanol0.4% Diethylamine (DEA)N.S.[6]
N.S. = Not Specified as suitable in the reference.
Experimental Protocol: Chiral SFC-UV/CD

This protocol outlines a method scouting approach for the chiral separation of bupivacaine using SFC.[6]

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with UV (PDA) and Circular Dichroism (CD) detectors.

  • A selection of chiral stationary phases (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).

2. Reagents and Materials:

  • Supercritical Carbon Dioxide (CO2)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Methyl tert-butyl ether (MTBE)

  • Diethylamine (DEA)

  • Racemic bupivacaine standard

3. Chromatographic Conditions (Method Scouting):

  • Mobile Phase: Supercritical CO2 with a modifier.

  • Modifiers:

    • Methanol with 0.4% DEA

    • Ethanol with 0.4% DEA

    • MTBE/Ethanol with 0.4% DEA

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 15 MPa

  • Column Temperature: 40°C

  • Detection: UV (PDA) and CD.

4. Sample Preparation:

  • Dissolve racemic bupivacaine in a suitable solvent (e.g., modifier) to a concentration of 1.0 mg/mL.

5. Analysis Procedure (Method Scouting):

  • Screen different combinations of chiral stationary phases and modifiers.

  • Equilibrate the selected column with the initial mobile phase conditions.

  • Inject the bupivacaine standard.

  • Monitor the separation using both UV and CD detectors.

  • Evaluate the chromatograms for the best separation (resolution) of the enantiomers.

  • Based on the scouting results, the combination of CHIRALPAK IA with MTBE/Ethanol and 0.4% DEA is identified as a suitable condition for further optimization.[6]

Logical Relationship: SFC Method Scouting

SFC_Scouting cluster_inputs Input Variables Columns Chiral Columns (CHIRALPAK Series) Screening SFC Method Scouting Columns->Screening Modifiers Modifiers (MeOH, EtOH, MTBE/EtOH) + 0.4% DEA Modifiers->Screening Evaluation Evaluate Resolution (Rs) Screening->Evaluation Optimal Optimal Condition Identified: CHIRALPAK IA MTBE/Ethanol + 0.4% DEA Evaluation->Optimal Best Separation

Caption: Logical flow for SFC method scouting.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the enantioseparation of local anesthetics, often employing chiral selectors in the background electrolyte.[2]

Quantitative Data Summary
Chiral SelectorBackground Electrolyte (BGE)Resolution (Rs)Reference
Sulfated β-CD (6 mg/mL)50 mM Tris-phosphate buffer (pH 2.5)Not specified, but optimal[2]
Methyl-β-cyclodextrinNot specifiedNot specified, used for enantioseparation[2]
Heptakis (2,6-di-O-methyl-β-cyclodextrin)BGE with triethylamineNot specified, studied for interaction[2]
Human serum albuminNot specifiedNot specified, used with partial filling[2]
TaurodeoxycholateMicellar electrokinetic chromatographyDependent on concentration[2]
Experimental Protocol: Chiral CE

This protocol is based on the use of a cyclodextrin-modified capillary electrophoresis method.[2]

1. Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Polyvinyl alcohol-coated capillary (e.g., 48.5 cm total length x 50 µm I.D.).[2]

2. Reagents and Materials:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Phosphoric acid

  • Sulfated β-cyclodextrin (Sulfated β-CD)

  • Racemic bupivacaine HCl standard

  • Deionized water

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM Tris-phosphate buffer at pH 2.5 containing 6 mg/mL sulfated β-CD.[2]

  • Applied Voltage: 30 kV.[2]

  • Capillary Temperature: 30 °C.[2]

  • Injection: Hydrodynamic injection (pressure and time to be optimized).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

4. Sample Preparation:

  • Prepare a stock solution of racemic bupivacaine HCl in deionized water (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the BGE.

5. Analysis Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, deionized water, and finally the BGE.

  • Equilibrate the capillary with the BGE by applying pressure for a sufficient time.

  • Inject the sample solution.

  • Apply the separation voltage (30 kV).

  • Record the electropherogram and determine the migration times of the enantiomers.

Experimental Workflow: Chiral CE Analysis of Bupivacaine

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Analysis SamplePrep Prepare Bupivacaine Sample Injection Sample Injection SamplePrep->Injection BGEPrep Prepare BGE: 50 mM Tris-phosphate (pH 2.5) + 6 mg/mL Sulfated β-CD Capillary PVA-coated Capillary BGEPrep->Capillary Capillary->Injection Separation Electrophoretic Separation (30 kV, 30°C) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Acquisition Detection->Electropherogram Analysis Peak Identification & Analysis Electropherogram->Analysis

Caption: Workflow for chiral CE analysis of bupivacaine.

Conclusion

The choice of analytical technique for bupivacaine stereoisomer analysis depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and desired throughput. HPLC with chiral stationary phases remains a reliable and widely used method. SFC offers a faster and more environmentally friendly alternative, while CE provides high separation efficiency. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the selection, development, and implementation of robust analytical methods for the stereoselective analysis of bupivacaine.

References

Application Notes and Protocols: In Vitro Electrophysiological Assessment of Bupivacaine's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupivacaine is a potent, long-acting local anesthetic of the amide class, widely utilized for regional anesthesia and pain management.[1][2] Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[1][2][3] However, bupivacaine is also associated with significant cardiotoxicity, which is a major concern in clinical practice.[2][4] This cardiotoxicity is largely due to its effects on cardiac ion channels, particularly the cardiac sodium channel isoform, Nav1.5.[5][6] A thorough understanding of the electrophysiological effects of bupivacaine on various ion channels is therefore crucial for both optimizing its therapeutic use and developing safer alternatives.

This document provides detailed application notes and protocols for an in vitro electrophysiology setup designed to test the effects of bupivacaine. It is intended for researchers, scientists, and drug development professionals working to characterize the electrophysiological properties and potential liabilities of this and similar compounds.

Mechanism of Action: Bupivacaine and Voltage-Gated Sodium Channels

Bupivacaine exerts its anesthetic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels.[1][2][3] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][4] The block is "use-dependent," meaning that the inhibitory effect is more pronounced in rapidly firing neurons, as bupivacaine has a higher affinity for the open and inactivated states of the channel compared to the resting state.[1]

At higher concentrations, bupivacaine can also affect other ion channels, including voltage-gated potassium and calcium channels, which contributes to its broader physiological effects, including cardiotoxicity.[4][7]

Signaling Pathway of Bupivacaine Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bup_ext Bupivacaine (Unionized) Bup_int Bupivacaine (Ionized) Bup_ext->Bup_int Diffusion Na_channel Voltage-Gated Sodium Channel (Nav) Block Channel Blockade Na_channel->Block Bup_int->Na_channel Binds to intracellular site Inhibition Inhibition of Action Potential Block->Inhibition

Bupivacaine's mechanism of action on sodium channels.

Data Presentation: Quantitative Effects of Bupivacaine

The following tables summarize the quantitative effects of bupivacaine on key electrophysiological parameters as reported in the literature. These values can serve as a reference for expected outcomes in in vitro experiments.

Table 1: Bupivacaine's Inhibitory Effect on Peak Sodium Current (INa)

Cell Type/ChannelBupivacaine Concentration (µM)% Inhibition of INaIC50 (µM)Reference
Nav1.5 expressed in Xenopus oocytes1056.31 ± 3.604.51[8]
Nav1.5 expressed in Xenopus oocytes5069.24 ± 2.084.51[8]
Nav1.5 expressed in Xenopus oocytes10072.37 ± 3.244.51[8]
Guinea pig ventricular myocytes (R(+)-bupivacaine)1072 ± 2 (inactivated state)-[9]
Guinea pig ventricular myocytes (S(-)-bupivacaine)1058 ± 3 (inactivated state)-[9]

Table 2: Effects of Bupivacaine on Cardiac Action Potential Parameters

PreparationBupivacaine Concentration (µM)Effect on VmaxEffect on Action Potential Duration (APD)Reference
Guinea pig papillary muscle4 and 10Significant depression at 2-3 HzProlongation[8][10]
Dog papillary muscle1-100Dose-dependent reduction-[7]
Frog sinus venosus10-100Marked depressionProlongation of sinus cycle length[9]

Experimental Protocols

This section provides detailed protocols for assessing the effects of bupivacaine using in vitro electrophysiology.

Cell Preparation

A variety of cell types can be used to study the effects of bupivacaine, including:

  • Primary Cardiomyocytes: Isolated from neonatal or adult rodents (e.g., rats, guinea pigs). These cells provide a physiologically relevant model for studying cardiotoxicity.

  • HEK-293 or CHO cells stably expressing specific ion channel subunits (e.g., Nav1.5): These cell lines offer a controlled system to study the effect of bupivacaine on a specific ion channel in isolation.

  • Xenopus oocytes expressing the channel of interest: A robust system for expressing high levels of ion channels for electrophysiological recording.

General Cell Culture Protocol for Adherent Cell Lines (e.g., HEK-293 expressing Nav1.5):

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For electrophysiology experiments, plate cells onto glass coverslips at a low density to allow for the isolation of single cells for recording.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels and isolate sodium currents).

Protocol for Measuring Bupivacaine's Effect on Peak Sodium Current (Voltage-Clamp):

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure the majority of sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • Record the peak inward current at each voltage step.

  • Establish a stable baseline recording in the external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of bupivacaine.

  • After the drug effect has reached a steady state (typically 3-5 minutes), repeat the voltage-step protocol to record the sodium currents in the presence of bupivacaine.

  • To determine the IC50, repeat the experiment with a range of bupivacaine concentrations.

  • At the end of the experiment, wash out the drug with the external solution to check for reversibility of the effect.

Protocol for Measuring Bupivacaine's Effect on Action Potentials (Current-Clamp):

  • Follow steps 1-4 of the voltage-clamp protocol using a potassium-based internal solution (e.g., 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg, 0.1 GTP-Na; pH 7.2 with KOH).

  • Switch the amplifier to current-clamp mode.

  • Inject a small hyperpolarizing current to set the resting membrane potential to a physiological level (e.g., -80 mV for ventricular cardiomyocytes).

  • Inject a brief suprathreshold depolarizing current pulse to elicit an action potential.

  • Record several action potentials to establish a stable baseline.

  • Perfuse the chamber with bupivacaine and record the changes in action potential parameters (e.g., amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax)).

  • Analyze the data to quantify the effects of bupivacaine on the action potential waveform.

Data Analysis
  • Measure the peak sodium current amplitude in the absence and presence of bupivacaine at each voltage step.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the bupivacaine concentration and fit the data with the Hill equation to determine the IC50 value.

  • For action potential recordings, measure the key parameters (amplitude, APD50, APD90, Vmax) before and after drug application.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of bupivacaine's effects.

Experimental Workflow Diagram

A Cell Culture and Preparation (e.g., HEK-293 with Nav1.5) C Whole-Cell Patch Clamp (Giga-seal and go whole-cell) A->C B Prepare Electrophysiology Rig (Solutions, Pipettes, etc.) B->C D Baseline Recording (Voltage- or Current-Clamp) C->D E Apply Bupivacaine (Different Concentrations) D->E F Record Drug Effect (Steady-state) E->F G Washout F->G H Data Analysis (IC50, APD changes, etc.) G->H I Interpretation and Reporting H->I

A typical workflow for in vitro electrophysiology experiments.

Logical Relationship of Bupivacaine's Electrophysiological Effects

Bupi Bupivacaine Na_Block Blocks Voltage-Gated Sodium Channels (Nav) Bupi->Na_Block Ca_Block Blocks Voltage-Gated Calcium Channels (Cav) Bupi->Ca_Block Dec_Na_Current Decreased Peak Sodium Current (INa) Na_Block->Dec_Na_Current Dec_Ca_Current Decreased Calcium Current (ICa) Ca_Block->Dec_Ca_Current Dec_Vmax Decreased Vmax of Action Potential Dec_Na_Current->Dec_Vmax Inc_APD Increased Action Potential Duration (APD) Dec_Ca_Current->Inc_APD Cardiotoxicity Cardiotoxicity Dec_Vmax->Cardiotoxicity Inc_APD->Cardiotoxicity

Logical flow of bupivacaine's effects on ion channels and cardiac action potential.

Conclusion

The in vitro electrophysiology setup and protocols detailed in this document provide a robust framework for characterizing the effects of bupivacaine on ion channel function and cellular electrophysiology. By employing these methods, researchers can gain valuable insights into the mechanisms underlying both the therapeutic efficacy and the potential toxicity of bupivacaine and other local anesthetic compounds. This information is critical for the development of safer and more effective pain management strategies.

References

Application Notes: Preparation of (R)-(+)-Bupivacaine Hydrochloride Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bupivacaine hydrochloride is a long-acting local anesthetic of the amide type, widely utilized for surgical anesthesia and acute pain management.[1] Its efficacy is derived from its ability to reversibly block nerve impulse propagation by inhibiting voltage-gated sodium channels in nerve fibers.[2][3] The preparation of sterile, stable, and accurately concentrated this compound solutions for injection is critical for ensuring patient safety and therapeutic effectiveness.

These application notes provide a comprehensive overview of the formulation, preparation, and quality control testing for this compound injection solutions. The protocols outlined are intended for research and development purposes and should be adapted and validated for specific applications.

Formulations and Components

This compound solutions for injection are sterile, isotonic formulations. The composition can vary depending on the intended clinical use, particularly regarding the concentration of the active pharmaceutical ingredient (API) and the presence of a vasoconstrictor like epinephrine.

Typical Formulations

Common concentrations for bupivacaine hydrochloride injections range from 0.25% to 0.75%.[4] Multi-dose vials may contain a preservative such as methylparaben, whereas single-dose vials are typically preservative-free.[5]

ComponentConcentration RangePurposeReference
(R)-(+)-Bupivacaine HCl2.5 mg/mL (0.25%) to 7.5 mg/mL (0.75%)Active Pharmaceutical Ingredient[4]
Sodium Chlorideq.s. to isotonicityIsotonicity Agent[6]
Sodium Hydroxide / Hydrochloric Acidq.s. to pH 4.0 - 6.5pH Adjustment[7][8]
Methylparaben~1 mg/mLPreservative (in multi-dose vials)[5]
Water for Injection (WFI)q.s. to final volumeVehicle[7]

q.s. = quantum sufficit (as much as is sufficient)

Manufacturing and Preparation Protocol

The manufacturing process involves the dissolution of components in Water for Injection, pH adjustment, filtration, filling into primary containers, and terminal sterilization.[6]

Workflow for Preparation and Quality Control

G cluster_prep Preparation Phase cluster_sterile Sterilization & Filling cluster_qc Quality Control Testing A 1. Raw Material Weighing (Bupivacaine HCl, NaCl, etc.) B 2. Dissolution in WFI A->B C 3. pH Measurement & Adjustment (Target: 4.0 - 6.5) B->C D 4. Volume Adjustment with WFI C->D E 5. Sterile Filtration (0.22 µm filter) D->E F 6. Aseptic Filling (Vials/Ampoules) E->F G 7. Terminal Sterilization (Autoclave for non-epinephrine solutions) F->G H Appearance (Clear, Colorless) G->H I pH Test G->I J HPLC Assay & Impurities G->J K Bacterial Endotoxins G->K L Sterility Test G->L M Final Product Release H->M I->M J->M K->M L->M

Caption: Workflow from raw materials to final product release.

Experimental Protocol: Lab-Scale Preparation (100 mL of 0.5% Solution)
  • Preparation: Add approximately 80 mL of Water for Injection (WFI) to a sterile glass beaker.

  • Dissolution: While stirring, add 0.5 g of this compound and 0.8 g of Sodium Chloride. Stir until fully dissolved.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to between 4.0 and 6.5 using dropwise additions of 0.1 N Sodium Hydroxide or 0.1 N Hydrochloric Acid as needed.[7][8]

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with WFI and add the rinsing to the flask. Add WFI to bring the solution to the final volume of 100 mL.

  • Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Sterilization: For solutions not containing epinephrine, terminal sterilization can be achieved by autoclaving.[9] Aseptic processing is required for heat-labile formulations.[10]

Quality Control Protocols

Rigorous quality control testing is essential to ensure the safety and potency of the final product.

Quality Control Specifications
TestSpecificationReference
Assay (Bupivacaine HCl)93.0% - 107.0% of labeled amount[7]
AppearanceClear, colorless solution[9]
pH4.0 - 6.5[7]
Bacterial Endotoxins≤ 2.5 EU/mg of Bupivacaine HCl[7]
SterilityMust be sterile[6]
Protocol: Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the concentration of Bupivacaine HCl.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.[11]

    • Mobile Phase: Acetonitrile and pH 6.8 Phosphate buffer (65:35).[7]

    • Flow Rate: 1.0 - 1.5 mL/min.[11][12]

    • Detection: UV at 220 nm.[11]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 45°C.[11]

  • Preparation of Solutions:

    • pH 6.8 Phosphate Buffer: Dissolve 1.94 g of monobasic potassium phosphate and 2.48 g of dibasic potassium phosphate in 1000 mL of water. Adjust pH to 6.8 if necessary.[7]

    • Standard Preparation: Accurately weigh and dissolve ~50 mg of USP Bupivacaine Hydrochloride RS in water in a 100-mL volumetric flask. Dilute to volume with methanol.[7]

    • Assay Preparation: Transfer an accurately measured volume of the injection solution equivalent to ~50 mg of bupivacaine hydrochloride to a 100-mL volumetric flask. Dilute to volume with methanol and mix.[7]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard preparation multiple times to ensure system suitability (%RSD ≤ 2.0%).[13]

    • Inject the assay preparation.

    • Calculate the quantity of Bupivacaine HCl by comparing the peak area response of the assay preparation to that of the standard preparation.

Protocol: Bacterial Endotoxin Testing (BET)

The Limulus Amebocyte Lysate (LAL) test is typically used. The solution must contain not more than 2.5 USP Endotoxin Units per mg of bupivacaine hydrochloride.[7] Follow the procedure outlined in USP <85>.

Protocol: pH Measurement

Measure the pH of the final solution using a calibrated pH meter according to USP <791>. The pH should be within the range of 4.0 to 6.5.[7]

Mechanism of Action

(R)-(+)-Bupivacaine functions by blocking the transmission of pain signals in nerve cells.[14] This is achieved by inhibiting the influx of sodium ions, which is a critical step for the generation of an action potential.[2]

Signaling Pathway Diagram

G cluster_membrane Neuronal Membrane cluster_in Intracellular cluster_out Extracellular Na_channel Voltage-Gated Na+ Channel (Open State) Na_channel_blocked Blocked Na+ Channel Na_channel->Na_channel_blocked Bupivacaine Binding Bupivacaine (R)-(+)-Bupivacaine HCl Bupivacaine->Na_channel Binds to intracellular portion of channel No_AP Action Potential Generation Inhibited Na_channel_blocked->No_AP Prevents Na+ Influx No_Pain -> No Nerve Impulse -> Analgesia Na_ion_out Na+ Ions Na_ion_out->Na_channel Na+ Influx (Depolarization)

Caption: Mechanism of action of (R)-(+)-Bupivacaine HCl.

References

Application Notes and Protocols for Assessing Neuropathic Pain and Bupivacaine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on utilizing preclinical animal models to evaluate the therapeutic potential of bupivacaine for neuropathic pain. This document outlines established protocols for inducing neuropathic pain, assessing pain-related behaviors, and administering treatment, supplemented with data interpretation and visualization of key pathways.

Application Notes

Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant clinical challenge due to its complex pathophysiology and often inadequate response to existing analgesics.[1][2] Animal models are indispensable tools for investigating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel therapeutic agents.[3][4] Among the most widely used are models that involve peripheral nerve injury, such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI), which mimic the cardinal symptoms of human neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3][5][6]

Bupivacaine, a long-acting local anesthetic, functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nerve fibers.[7] Its efficacy in managing acute pain is well-established, and there is growing interest in its potential to alleviate chronic neuropathic pain.[8][9] Studies have shown that peripheral and systemic administration of bupivacaine can attenuate pain behaviors in various rodent models of neuropathic pain.[7][8] Furthermore, investigating the effects of bupivacaine on spinal microglia and astrocytes, which are key players in the neuroinflammatory processes driving neuropathic pain, provides deeper insights into its mechanism of action.[8][10]

These protocols provide a framework for inducing a neuropathic pain state in rodents, quantifying the associated pain behaviors, and assessing the analgesic effects of bupivacaine.

Animal Models of Neuropathic Pain

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method for inducing neuropathic pain that involves loose ligation of the sciatic nerve.[5][11] This procedure leads to local inflammation, ischemia, and subsequent Wallerian degeneration, resulting in robust and persistent pain hypersensitivity.[5]

Spared Nerve Injury (SNI) Model

The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[12][13][14] This model produces a consistent and reproducible state of mechanical allodynia in the territory of the spared sural nerve.[6][14]

Experimental Protocols

Protocol 1: Induction of Chronic Constriction Injury (CCI) in Rats

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., iodine and alcohol)

Procedure:

  • Anesthetize the rat following institutionally approved protocols.

  • Shave and sterilize the skin on the lateral aspect of the mid-thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[11][15]

  • Carefully free about 7 mm of the nerve proximal to its trifurcation.[5]

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.[5][16] The ligatures should be just tight enough to elicit a brief twitch in the corresponding muscle.

  • Close the muscle layer with sutures and the skin incision with wound clips.[11][15]

  • Allow the animal to recover in a warm, clean cage. Post-operative monitoring for signs of distress is crucial.

  • Behavioral testing can typically commence 3-7 days post-surgery.[11][15]

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • von Frey filaments (manual or electronic)[17][18]

  • Elevated wire mesh platform

  • Plexiglass enclosures for animal acclimation

Procedure:

  • Place the animals in individual plexiglass chambers on the wire mesh floor and allow them to acclimate for at least 20-30 minutes.[3][14]

  • Begin testing once the animals are calm.

  • Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[3][18]

  • A positive response is characterized by a sharp withdrawal, flinching, or licking of the paw.[12]

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[18][19] Start with a filament in the middle of the force range. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.[18]

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).[19]

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Hargreaves apparatus (radiant heat source)[20]

  • Glass-floored testing enclosures

Procedure:

  • Place the animals in the testing enclosures on the glass floor and allow them to acclimate.

  • Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw to be tested.[21]

  • Activate the heat source, which starts a timer.

  • The timer stops automatically when the animal withdraws its paw, and the latency is recorded.[21]

  • A cut-off time (e.g., 20-35 seconds) is typically set to prevent tissue damage.[21]

  • Repeat the measurement several times for each paw, with a sufficient interval between trials to avoid sensitization.

Protocol 4: Administration of Bupivacaine

The route of administration can be varied depending on the experimental question.

  • Perineural Injection: For assessing local effects, bupivacaine can be injected directly around the sciatic nerve.

  • Intrathecal Injection: To investigate spinal mechanisms, bupivacaine can be administered into the subarachnoid space.[8]

  • Systemic Administration: Intraperitoneal or intravenous injections can be used to evaluate systemic effects.

Procedure (Example: Preventive Intrathecal Injection):

  • Briefly anesthetize the rat.

  • Insert a microsyringe needle between the L5 and L6 vertebrae to access the subarachnoid space.

  • Inject the desired concentration of bupivacaine (e.g., 0-0.5% diluted in saline) or vehicle.[8]

  • This can be performed prior to the induction of the neuropathic pain model to assess preventive effects.[8]

Data Presentation

The following tables present hypothetical but representative data based on findings in the literature to illustrate how to summarize the efficacy of bupivacaine.

Table 1: Effect of Preventive Intrathecal Bupivacaine on Mechanical Allodynia in CCI Rats (Day 7 Post-CCI)

Treatment GroupN50% Paw Withdrawal Threshold (g)
Sham + Saline815.2 ± 1.5
CCI + Saline82.1 ± 0.4
CCI + 0.25% Bupivacaine86.8 ± 0.9
CCI + 0.5% Bupivacaine89.5 ± 1.2#
*Data are presented as Mean ± SEM. p < 0.05 vs. CCI + Saline. #p < 0.05 vs. CCI + 0.25% Bupivacaine.

Table 2: Effect of Preventive Intrathecal Bupivacaine on Thermal Hyperalgesia in CCI Rats (Day 7 Post-CCI)

Treatment GroupNPaw Withdrawal Latency (s)
Sham + Saline812.5 ± 1.1
CCI + Saline84.3 ± 0.6
CCI + 0.25% Bupivacaine87.9 ± 0.8
CCI + 0.5% Bupivacaine89.8 ± 1.0#
*Data are presented as Mean ± SEM. p < 0.05 vs. CCI + Saline. #p < 0.05 vs. CCI + 0.25% Bupivacaine.

Note: The data in these tables are illustrative and should be replaced with actual experimental findings.

Visualizations

Experimental Workflow

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase acclimation Animal Acclimation baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimation->baseline treatment Preventive Treatment (e.g., Intrathecal Bupivacaine) baseline->treatment Randomization surgery Neuropathic Pain Model Induction (e.g., CCI Surgery) treatment->surgery recovery Post-Operative Recovery surgery->recovery post_op_testing Behavioral Testing (e.g., Days 3, 7, 14, 21) recovery->post_op_testing data_analysis Data Analysis & Interpretation post_op_testing->data_analysis

Caption: Experimental workflow for assessing bupivacaine efficacy.

Neuropathic Pain Signaling Pathway

G cluster_pns Peripheral Nervous System cluster_cns Central Nervous System (Spinal Cord) nerve_injury Peripheral Nerve Injury ectopic Ectopic Discharges (NaV Channel Upregulation) nerve_injury->ectopic inflammation Neuroinflammation (Cytokine Release) nerve_injury->inflammation gaba GABAergic Disinhibition nerve_injury->gaba Reduces Inhibition central_sens Central Sensitization ectopic->central_sens Increased Afferent Input microglia Microglia & Astrocyte Activation inflammation->microglia microglia->central_sens pain Neuropathic Pain (Allodynia, Hyperalgesia) central_sens->pain gaba->central_sens Contributes to bupivacaine Bupivacaine (NaV Channel Blocker) bupivacaine->ectopic Inhibits

Caption: Key signaling events in neuropathic pain development.

References

Application Notes and Protocols: Cell Culture Assays for Determining Bupivacaine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bupivacaine is a widely used long-acting local anesthetic. However, concerns have been raised regarding its potential cytotoxicity, which can impact various cell types and may be relevant to post-operative complications.[1] A thorough understanding and accurate assessment of bupivacaine-induced cytotoxicity are crucial for both clinical practice and the development of safer anesthetic strategies. This document provides a detailed overview of common cell culture assays, experimental protocols, and the underlying molecular pathways involved in bupivacaine cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic effect of bupivacaine is dependent on the cell type, concentration, and duration of exposure.[2] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.

Table 1: IC50 Values of Bupivacaine in Various Cell Lines

Cell LineCell TypeIC50 ValueExposure TimeReference
C2C12Mouse Myoblast0.49 ± 0.04 mM24 hours[3]
MDA-MB-231Human Breast Cancer1.8 mMNot Specified[4][5]
BT-474Human Breast Cancer1.3 mMNot Specified[4][5]
IshikawaHuman Endometrial Cancer11.4 mM24 hours[6]
IshikawaHuman Endometrial Cancer5.21 mM48 hours[6]
IshikawaHuman Endometrial Cancer3.12 mM72 hours[6]
Patient-Derived SarcomaHuman Sarcoma~1.4 - 1.7 mM (0.04-0.05%)Not Specified[7]
RT4-D6P2TRat Schwannoma0.476 mM (LD50)Not Specified[8]
Primary CardiomyocytesRat Cardiomyocytes0.696 mM (ED50)18 hours[9]

Experimental Workflow and Key Signaling Pathways

Understanding the sequence of experiments and the molecular events triggered by bupivacaine is essential for a comprehensive cytotoxicity assessment.

G cluster_workflow General Experimental Workflow cell_culture Cell Seeding & Culture treatment Bupivacaine Treatment (Dose- & Time-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, TUNEL) treatment->apoptosis_assay mechanism_study Mechanistic Studies (ROS, MMP, Western Blot) apoptosis_assay->mechanism_study G cluster_pathway Bupivacaine-Induced Apoptotic Pathways cluster_mito Mitochondrial Dysfunction cluster_er ER Stress bupivacaine Bupivacaine ros ↑ ROS Production bupivacaine->ros bax ↑ Bax bupivacaine->bax bcl2 ↓ Bcl-2 bupivacaine->bcl2 grp78 ↑ Grp78 bupivacaine->grp78 mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome C Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 bax->cyto_c cas12 ↑ Caspase-12 grp78->cas12 cas3 Caspase-3 Activation cas12->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Bupivacaine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of bupivacaine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of bupivacaine enantiomers?

A1: Bupivacaine is a chiral local anesthetic, and its enantiomers, (R)-(+)-bupivacaine and (S)-(-)-bupivacaine, exhibit different pharmacological and toxicological profiles.[1][2] The (R)-(+)-enantiomer is known to be more cardiotoxic.[1][3] Therefore, their accurate separation and quantification are crucial. The main challenges in their chromatographic separation include:

  • Achieving Baseline Resolution: Obtaining complete separation (Resolution, Rs > 1.5) between the two enantiomers can be difficult.[4]

  • Peak Tailing: As a basic compound (pKa ≈ 8.1), bupivacaine can interact with acidic silanol groups on silica-based stationary phases, leading to poor peak shape.[5]

  • Method Development: Selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition requires systematic investigation.[6]

Q2: What types of columns are recommended for bupivacaine enantiomer separation?

A2: Chiral stationary phases (CSPs) are essential for the enantiomeric separation of bupivacaine.[5] Commonly used and effective CSPs include:

  • Cellulose-based CSPs: Columns like Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate) and Chiralcel OJ (cellulose trisbenzoate) have demonstrated successful separation of bupivacaine enantiomers.[4]

  • Protein-based CSPs: Alpha-glycoprotein (AGP) columns are also utilized for the chiral resolution of bupivacaine.[7]

  • Pirkle-type CSPs: A column with 0,0´-bis[4-terc-butyl-benzoyl]-N,N´-diallyl-L-tartar diamide immobilized on silica has shown good separation performance.[1]

  • Cyclodextrin-based CSPs: These are another class of chiral selectors used for the enantioseparation of local anesthetics.[6]

Q3: How does the mobile phase composition affect the resolution of bupivacaine enantiomers?

A3: The mobile phase composition is a critical factor in achieving optimal separation. Key parameters to consider are:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, methanol, isopropanol) in the mobile phase (often with a non-polar component like hexane) significantly influence retention and resolution.[4]

  • Additives: For reversed-phase methods, adjusting the pH with additives like formic acid can improve peak shape by ensuring the complete protonation of bupivacaine.[5] In normal-phase chiral separations, additives can modulate the interactions between the analyte and the CSP.

  • Flow Rate: Optimizing the flow rate can enhance efficiency and resolution. Lower flow rates generally improve resolution but increase analysis time.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., cellulose-based, protein-based) to find one with suitable selectivity for bupivacaine enantiomers.[4][6]
Suboptimal mobile phase composition.Systematically vary the type and percentage of the organic modifier. For example, on a Chiralcel OD column, adjusting the hexane/ethanol ratio can significantly impact resolution.[4]
Temperature fluctuations.Use a column thermostat to maintain a constant and optimized temperature, as temperature can affect chiral recognition.[9]
Peak Tailing Secondary interactions with the stationary phase.For reversed-phase chromatography, lower the mobile phase pH to 2.5-3.5 using an additive like formic acid to minimize interactions with residual silanols.[5]
Column contamination.Implement a robust column washing protocol between injections or batches to remove strongly retained compounds.[5]
Use of a non-base-deactivated column.Employ a modern, high-purity silica column that is end-capped or base-deactivated.[5]
Poor Reproducibility Unstable mobile phase.Ensure the mobile phase is well-mixed and degassed. For mobile phases with additives, ensure their concentration is stable over time.
Column degradation.Use a guard column to protect the analytical column. Check for changes in backpressure or peak shape that may indicate column aging.
Sample solvent effects.Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.

Experimental Protocols

Method 1: Chiral Separation using a Cellulose-Based CSP

This method is based on the work by Bojarski et al. (1997) for the separation of bupivacaine enantiomers on a Chiralcel OD column.[4]

  • Column: Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate)

  • Mobile Phase: Hexane-Ethyl Alcohol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Temperature: Ambient

  • Expected Outcome: Baseline separation of the enantiomers (Rs > 1.5).[4]

Method 2: Chiral Separation using a Pirkle-Type CSP

This protocol is adapted from the study by da Silva Jr et al. (2005) which utilized a Kromasil® CHI-TBB column.[1]

  • Column: Kromasil® CHI-TBB (0,0´-bis[4-terc-butyl-benzoyl]-N,N´-diallyl-L-tartar diamide immobilized on silica)

  • Mobile Phase: Details would need to be optimized, but typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).

  • Flow Rate: 3.0 mL/min[1]

  • Detection: UV at 270 nm[1]

  • Temperature: 25 °C[1]

  • Expected Outcome: Good separation performance with the (R)-(+)-enantiomer eluting before the (S)-(-)-enantiomer.[1]

Quantitative Data Summary

Table 1: Chromatographic Parameters for Bupivacaine Enantiomer Separation on Different Chiral Stationary Phases

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (R-Bup) (min)Retention Time (S-Bup) (min)Resolution (Rs)Reference
Chiralcel ODHexane:Ethyl Alcohol (99:1, v/v)Not SpecifiedNot SpecifiedNot Specified> 1.5[4]
Chirex 3020n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)1.05.937.532.36[10]
Kromasil® CHI-TBBNot Specified3.0Not SpecifiedNot SpecifiedGood baseline separation[1]

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of Bupivacaine Enantiomers check_column Is the appropriate Chiral Stationary Phase (CSP) being used? start->check_column select_csp Select a suitable CSP (e.g., Cellulose-based, Protein-based) check_column->select_csp No optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Yes select_csp->optimize_mp check_mp Is mobile phase optimized? optimize_mp->check_mp adjust_modifier Adjust organic modifier type and concentration check_mp->adjust_modifier No check_temp Is temperature controlled and optimized? check_mp->check_temp Yes adjust_modifier->optimize_mp optimize_temp Set and control column temperature check_temp->optimize_temp No check_flow Is flow rate optimized? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Adjust flow rate check_flow->optimize_flow No end_good Achieved Good Resolution check_flow->end_good Yes optimize_flow->end_good end_bad Consult further documentation or support optimize_flow->end_bad

Caption: Troubleshooting workflow for improving bupivacaine enantiomer resolution.

Experimental_Workflow prep_sample Sample Preparation (Dissolve bupivacaine standard/sample) injection Inject Sample prep_sample->injection prep_mobile_phase Mobile Phase Preparation (e.g., Hexane:Ethanol) system_setup HPLC System Setup (Install Chiral Column, Equilibrate System) prep_mobile_phase->system_setup system_setup->injection chrom_run Chromatographic Run injection->chrom_run detection Detection (UV/CD) chrom_run->detection data_analysis Data Analysis (Determine Retention Times, Resolution) detection->data_analysis optimization Optimization Loop (Adjust Mobile Phase, Temperature, Flow Rate if needed) data_analysis->optimization optimization->prep_mobile_phase Iterate

References

Technical Support Center: (R)-(+)-Bupivacaine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-(+)-Bupivacaine hydrochloride (also known as Levobupivacaine) in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the preparation, storage, and analysis of this compound solutions.

Q1: My this compound solution has formed a precipitate after adding another agent. What should I do?

A1: Precipitation is a common issue, often caused by a pH shift, especially when alkalinizing the solution (e.g., by adding sodium bicarbonate).[1] Bupivacaine hydrochloride is formulated as an acidic salt to maintain its solubility. Increasing the pH can cause the free base to precipitate.

  • Immediate Action: Do not use any solution that contains a precipitate.[2]

  • Troubleshooting:

    • Verify the pH of your final admixture. The stable pH range for bupivacaine solutions is typically between 4.0 and 6.5.[3]

    • Review the compatibility data for all components in your mixture at the specific concentrations you are using.

    • Consider the order of mixing. Sometimes, the sequence in which drugs are added to a solution can affect the final stability.

Q2: The solution has developed a yellowish tint. Is it still usable?

A2: No. Any discoloration is a potential sign of chemical degradation. You should not use a solution if it is discolored.[2] This is particularly critical if the solution contains additives like epinephrine, which is sensitive to oxidation and light.

Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks can indicate several issues:

  • Degradation Products: Bupivacaine can degrade under stress conditions (acid, base, oxidation, heat, light).[4] The two major degradation products are 2,6-pipecoloxylidine and hydroxy-bupivacaine.[5]

  • Impurities: Peaks could originate from impurities in the starting material, excipients, or the diluent.

  • Leachables: Components from the storage container (e.g., plasticizers from bags or stoppers from vials) could leach into the solution.

  • Contamination: Ensure proper handling to avoid cross-contamination in the laboratory.

  • Action: Perform a forced degradation study to identify the retention times of potential degradants and ensure your analytical method is stability-indicating.

Q4: How long can I store my prepared this compound solution?

A4: The storage time depends on the concentration, diluent, container, and temperature. Always refer to specific stability studies for your exact preparation. General findings include:

  • In 0.9% sodium chloride, it can be stable for 7 days at room temperature (20-22°C).[6]

  • In polypropylene syringes (1.25 mg/mL in 0.9% NaCl), it is stable for up to 32 days at either 3°C or 23°C.[3][7]

  • When mixed with other drugs like fentanyl and epinephrine, stability can be up to 60 days when refrigerated and protected from light.[8]

Q5: Does my solution need to be protected from light?

A5: this compound itself is not particularly light-sensitive. However, if your solution is a mixture containing epinephrine, it must be protected from light.[2][8] Epinephrine degradation can exceed 10% within 60 hours of light exposure.[8] It is good practice to protect all pharmaceutical solutions from light unless data proves otherwise.

Troubleshooting Experimental Issues

This chart provides a logical workflow for troubleshooting common stability problems.

G cluster_checks Initial Checks cluster_analysis Investigation & Analysis cluster_actions Corrective Actions start Stability Issue Observed (Precipitate, Discoloration, New Peak) check_visual Visual Inspection: Is there precipitate or discoloration? start->check_visual check_ph Measure pH: Is it within expected range (e.g., 4.0-6.5)? check_visual->check_ph No precipitate Precipitate Issue: - Review admixture compatibility - Check alkalinization process - Verify concentrations check_visual->precipitate Yes ph_issue pH Out of Range: - Check buffer/diluent preparation - Verify acid/base addition calculations check_ph->ph_issue No degradation Discoloration or New HPLC Peaks: - Suspect chemical degradation - Protect from light/heat - Run stability-indicating method check_ph->degradation Yes discard Discard Solution precipitate->discard reformulate Reformulate with Corrected Parameters ph_issue->reformulate validate Validate Analytical Method (Forced Degradation) degradation->validate validate->reformulate

Caption: Troubleshooting decision tree for stability issues.

Quantitative Stability Data

The stability of this compound, alone and in admixtures, has been evaluated under various conditions. The following tables summarize key findings. A solution is generally considered stable if it retains ≥90% of its initial concentration.

Table 1: Stability of this compound (Levobupivacaine) Solutions

Concentration & DiluentContainerTemperatureLight ConditionDuration of StabilityReference
Not SpecifiedNot Specified4°C & 21°CNot Specified28 days[9][10]
Not SpecifiedNot Specified36°CNot Specified23 days[9][10]
1.25 mg/mL in 0.9% NaClPolypropylene Syringe3°C or 23°CDark (3°C) or Light (23°C)32 days[3][7]
Diluted in 0.9% NaClNot Specified20-22°CNot Specified7 days[6]

Table 2: Stability of this compound in Admixtures

Admixture ComponentsContainerTemperatureLight ConditionDuration of StabilityReference
Levobupivacaine + SufentanilPolypropylene Syringe4°C, 21°C, 36°CNot Specified28 days[9][10]
Levobupivacaine + Fentanyl + EpinephrineInfusion Bags4°C (Refrigerator)Protected from light60 days[8]
Levobupivacaine + Fentanyl + EpinephrineInfusion BagsRoom TempExposed to light< 60 hours (due to Epinephrine)[8]
Bupivacaine (0.25%) + HydromorphonePolypropylene Syringe6°C or 22°CProtected (6°C) or Exposed (22°C)91 days[11]
Bupivacaine + DiamorphinePolyvinyl Bag7°CNot Specified14 days (due to Diamorphine)[12]

Experimental Protocols

A validated stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework. It must be validated for your specific application according to ICH guidelines (Q2(R1)).

1. Sample Preparation:

  • Dilute the this compound solution to a final concentration within the linear range of the assay (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • If analyzing admixtures, ensure the dilution brings all components into their respective quantifiable ranges.

  • Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

2. Chromatographic Conditions (Example):

  • Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is Acetonitrile and 0.05 M phosphate buffer (pH 5.9) in a 38:62 ratio.[13]

  • Flow Rate: 1.0 mL/min.[13][14]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 210 nm for detecting bupivacaine in low-concentration admixtures or up to 234 nm.[15][16]

  • Injection Volume: 20 µL.[15]

3. Forced Degradation Study (for Method Validation): To ensure the method is stability-indicating, intentionally degrade the drug under stress conditions to produce its degradation products. Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the main (R)-(+)-Bupivacaine peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug or solution to 80-100°C for 24-48 hours.

  • Photodegradation: Expose solution to UV and fluorescent light as per ICH Q1B guidelines.

Workflow Diagram for Stability Testing

G cluster_prep Phase 1: Preparation & Planning cluster_storage Phase 2: Storage & Sampling cluster_analysis Phase 3: Analysis & Reporting plan Define Study Parameters (Concentration, Temp, Timepoints) method_dev Develop & Validate Stability-Indicating Method (HPLC) plan->method_dev prep_samples Prepare Solutions & Admixtures method_dev->prep_samples storage Store Samples at Defined Conditions prep_samples->storage sampling Withdraw Aliquots at Scheduled Timepoints storage->sampling analysis Analyze Samples (HPLC) - Assay (% initial) - pH, Visual Inspection sampling->analysis data Compile & Analyze Data analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for a stability study.

References

Troubleshooting inconsistent results in bupivacaine nerve block experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bupivacaine nerve block experiments.

Troubleshooting Inconsistent Nerve Block Results

Inconsistent outcomes in bupivacaine nerve block experiments can be a significant source of variability in preclinical and clinical research. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Question: Why am I seeing a complete failure or a significantly delayed onset of the nerve block?

Answer: A complete or delayed nerve block is often due to issues with the administration technique or the anesthetic solution itself. Here are several factors to consider:

  • Inaccurate Needle Placement: The most common reason for block failure is the inaccurate placement of the needle and, consequently, the local anesthetic not reaching the target nerve.[1][2] It's crucial to have a detailed understanding of the anatomy of the nerve you are targeting.[1]

  • Inadequate Anesthetic Volume or Concentration: The volume of the anesthetic solution determines the area that is infiltrated, while the concentration affects the density of the block.[3] An insufficient volume may not adequately cover the nerve, and a low concentration may not achieve the desired level of blockade.

  • Patient-Specific Anatomical Variations: Anatomical variations among subjects can make nerve localization challenging.[4] Ultrasound guidance is recommended to improve the accuracy of needle placement and reduce the risk of complications.[4]

  • Intravascular Injection: Accidental injection into a blood vessel will lead to rapid systemic absorption of the bupivacaine, diminishing its local effect and increasing the risk of systemic toxicity.[5] Always aspirate before injecting to ensure you have not entered a vessel.

  • Expired or Improperly Stored Anesthetic: Check the expiration date and storage conditions of your bupivacaine solution. Improper storage can affect its potency.

Question: The duration of the nerve block is shorter than expected. What could be the cause?

Answer: A shorter-than-expected duration of action can be attributed to several pharmacological and physiological factors:

  • Low Bupivacaine Concentration: Higher concentrations of bupivacaine are associated with a longer duration of sensory block.[6]

  • Rapid Systemic Absorption: The vascularity of the injection site influences how quickly the anesthetic is absorbed into the bloodstream. Highly vascular areas will have a shorter block duration.

  • Absence of Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine, can prolong the anesthetic effect by reducing local blood flow and slowing systemic absorption.

  • Individual Metabolic Differences: The rate at which an individual metabolizes bupivacaine can affect the duration of the block.

Question: I am observing high variability in the effectiveness of the nerve block between subjects. How can I reduce this?

Answer: Inter-subject variability is a common challenge. Here's how you can minimize it:

  • Standardize Your Protocol: Ensure that every aspect of your experimental protocol, from subject preparation to injection technique, is standardized.

  • Control for Subject Characteristics: Factors such as age, weight, and physiological status can influence the outcome of a nerve block.[7] Whenever possible, use subjects with similar characteristics.

  • Optimize Dosing: The dose of bupivacaine should be carefully calculated based on the subject's weight.[8]

  • Use a Consistent Injection Technique: Employing a consistent technique, ideally with ultrasound guidance, will help ensure that the anesthetic is delivered to the same location in each subject.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of bupivacaine?

Bupivacaine is a local anesthetic that works by blocking the generation and conduction of nerve impulses.[9] It achieves this by binding to the intracellular portion of voltage-gated sodium channels in the neuronal membrane, which prevents the influx of sodium ions necessary for depolarization and the propagation of an action potential.[10][11]

Q2: What are the recommended concentrations and dosages of bupivacaine for animal research?

Dosages can vary depending on the species and the specific nerve block being performed. For rodents, bupivacaine is often diluted to a final concentration of 0.25%.[8][12][13] The total dose should not exceed 8 mg/kg.[8][12]

Q3: How can I prolong the duration of a bupivacaine nerve block?

The duration can be extended by:

  • Using a higher concentration of bupivacaine.[6]

  • Adding a vasoconstrictor like epinephrine to the solution.

  • Utilizing adjuvants such as dexamethasone, which has been shown to prolong the duration of analgesia.[14]

Q4: What are the signs of bupivacaine toxicity?

Signs of systemic toxicity primarily involve the central nervous and cardiovascular systems.[7] Early neurological signs can include sedation, twitching, and may progress to seizures and respiratory arrest.[7] Cardiovascular effects can manifest as arrhythmias, bradycardia, vasodilation, and in severe cases, cardiac arrest.[7] Bupivacaine is more cardiotoxic than lidocaine.[7]

Q5: What is the onset and duration of action for bupivacaine?

Bupivacaine has a slower onset of action, typically between 15 to 30 minutes.[7] The duration of action is significantly longer than other local anesthetics, generally lasting from 4 to 6 hours.[7]

Data Presentation

Table 1: Bupivacaine Dosage and Duration in Common Animal Models

Animal ModelConcentrationMaximum DoseOnset of ActionDuration of Action
Mouse 0.25% (diluted)8 mg/kg~10 minutes4-8 hours
Rat 0.25% (diluted)8 mg/kg~10 minutes4-8 hours
Cat 0.25% - 0.5%2 mg/kg15-30 minutes4-6 hours
Dog 0.25% - 0.5%3 mg/kg15-30 minutes4-6 hours

Data compiled from multiple sources.[7][12]

Table 2: Factors Influencing Bupivacaine Nerve Block Efficacy

FactorInfluence on Block Efficacy
Drug Concentration Higher concentration leads to a denser and longer-lasting block.[3]
Drug Volume Determines the area of infiltration and spread of the anesthetic.[3]
Use of Adjuvants Vasoconstrictors (e.g., epinephrine) and other adjuvants (e.g., dexamethasone) can prolong the block duration.[14]
Injection Site Vascularity Highly vascular areas lead to faster systemic absorption and shorter block duration.
Accuracy of Injection Precise needle placement is critical for block success.[1]
Patient-Specific Factors Age, weight, and underlying health conditions can alter drug pharmacokinetics and pharmacodynamics.[7]

Experimental Protocols

Detailed Methodology for a Rodent Sciatic Nerve Block

This protocol is adapted from standard procedures for performing a sciatic nerve block in rats.[11]

Materials:

  • Bupivacaine (0.5%)

  • Sterile 0.9% saline for dilution

  • Sterile syringes (1 mL) and needles (25-27G)

  • Animal scale

  • Anesthetic for the animal (e.g., isoflurane)

  • Clippers and surgical scrub

  • Nerve stimulator (optional, for precise localization)

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the bupivacaine dose.[12]

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

    • Shave the fur over the hip and thigh of the target limb.

    • Aseptically prepare the injection site with a surgical scrub.

  • Bupivacaine Preparation:

    • Dilute the 0.5% bupivacaine solution 1:1 with sterile 0.9% saline to achieve a final concentration of 0.25% (2.5 mg/mL).[8][12][13]

    • Calculate the maximum volume to be injected based on a total dose of 8 mg/kg.[8][12] For a 300g rat, the maximum volume of 0.25% bupivacaine would be 0.96 mL.

    • Draw the calculated volume into a sterile 1 mL syringe with a 25-27G needle.

  • Nerve Block Injection:

    • Position the animal in lateral recumbency with the target limb uppermost.

    • Identify the anatomical landmarks for the sciatic nerve. The injection site is typically located between the greater trochanter of the femur and the ischial tuberosity.

    • Optional (with nerve stimulator): Insert the needle and advance it slowly until a motor response (e.g., paw twitching) is elicited at a low current (e.g., 0.2-0.5 mA), indicating proximity to the nerve.[11]

    • Before injecting, gently aspirate to confirm that the needle is not in a blood vessel.[7]

    • Slowly inject the bupivacaine solution around the nerve.

  • Post-Injection Monitoring and Assessment:

    • Allow approximately 10-20 minutes for the block to take effect.[13]

    • Assess the effectiveness of the block by testing for a sensory response (e.g., toe pinch) and motor function (e.g., withdrawal reflex).

    • Monitor the animal for any signs of systemic toxicity.

Mandatory Visualizations

Bupivacaine_Mechanism_of_Action cluster_neuron Neuron Axon cluster_bupivacaine Bupivacaine Action Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Nerve_Impulse->Na_Channel_Closed Triggers opening Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Opens Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Block Channel Blockade Na_Channel_Open->Block Depolarization Depolarization Depolarization->Nerve_Impulse Propagates Na_Influx->Depolarization Causes Bupivacaine Bupivacaine Bupivacaine->Na_Channel_Open Binds to intracellular portion Block->Na_Influx Prevents

Caption: Bupivacaine's mechanism of action on voltage-gated sodium channels.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A 1. Animal Weighing & Dose Calculation B 2. Anesthesia Induction A->B C 3. Aseptic Site Preparation B->C D 4. Bupivacaine Dilution C->D E 5. Nerve Localization D->E F 6. Aspiration Check E->F G 7. Bupivacaine Injection F->G H 8. Onset Period G->H I 9. Block Assessment (Sensory/Motor) H->I J 10. Toxicity Monitoring I->J

Caption: Standard experimental workflow for a rodent nerve block.

Troubleshooting_Logic Start Inconsistent/Failed Nerve Block Check_Technique Review Injection Technique Start->Check_Technique Check_Solution Verify Anesthetic Solution Check_Technique->Check_Solution Technique OK Revise_Technique Refine anatomical landmarks, consider ultrasound guidance Check_Technique->Revise_Technique Issue Found Check_Subject Assess Subject Factors Check_Solution->Check_Subject Solution OK Revise_Solution Check concentration, volume, expiration, and storage Check_Solution->Revise_Solution Issue Found Final_Action Re-run Experiment with Revised Protocol Check_Subject->Final_Action Factors OK Revise_Subject Standardize subject characteristics (weight, age, health status) Check_Subject->Revise_Subject Issue Found Revise_Technique->Final_Action Revise_Solution->Final_Action Revise_Subject->Final_Action

Caption: A logical approach to troubleshooting inconsistent nerve block results.

References

Technical Support Center: Optimizing Injection Volume for Peripheral Nerve Blocks in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection volumes for peripheral nerve blocks in rodent models.

Troubleshooting Guide

This guide addresses common issues encountered during peripheral nerve block experiments in rodents.

Problem Potential Cause Recommended Action
Complete Block Failure (No observable sensory or motor block) Incorrect needle placement.- Utilize ultrasound guidance to ensure accurate needle positioning and visualization of the injectate spread around the target nerve. - For nerve stimulator-guided techniques, ensure an appropriate motor response is elicited at a current of ≤0.5 mA before injecting.[1] - Confirm anatomical landmarks if using a landmark-based technique.
Insufficient local anesthetic volume or concentration.- Consult the recommended injection volume tables below. - Ensure the local anesthetic concentration is appropriate for the desired block duration and potency.
Sub-optimal injection technique.- Inject slowly and aspirate frequently to avoid intravascular injection.[2] - Ensure the injectate is deposited circumferentially around the nerve.
Partial or Patchy Block Incomplete circumferential spread of the local anesthetic around the nerve.- Under ultrasound guidance, reposition the needle to ensure the local anesthetic solution fully surrounds the nerve. - Consider a multiple-injection technique to target different nerve branches within a plexus.
Anatomical variation in nerve location.- Ultrasound guidance is highly recommended to account for individual anatomical differences.
Short Duration of Block Inappropriate choice of local anesthetic.- Use a longer-acting local anesthetic such as bupivacaine or ropivacaine for extended analgesia.
Rapid systemic absorption of the local anesthetic.- Consider adding a vasoconstrictor like epinephrine to the local anesthetic solution to prolong the duration of action (use with caution and consider potential for neurotoxicity).
Signs of Systemic Toxicity (e.g., seizures, respiratory distress, cardiovascular changes) Inadvertent intravascular injection.- IMMEDIATELY STOP THE INJECTION. - Provide supportive care, including oxygen supplementation and maintenance of body temperature.[3] - In severe cases, intravenous administration of a 20% lipid emulsion has been shown to be an effective treatment for local anesthetic systemic toxicity (LAST).[4][5][6] The recommended protocol involves an initial bolus followed by a continuous infusion.[4]
Use of an excessive dose of local anesthetic.- Always calculate the maximum safe dose for each animal based on its body weight before administration.[3] - Be aware of the signs of central nervous system (CNS) and cardiovascular (CV) toxicity.[4]
Post-procedural Animal Distress or Paw Mutilation Nerve injury during the procedure.- Use ultrasound guidance to minimize the risk of intraneural injection. - Avoid high injection pressures, which can indicate intraneural needle placement. - If nerve injury is suspected, monitor the animal closely and provide appropriate analgesia. Histological analysis can confirm nerve damage.[7][8][9][10][11]
Successful but dense and prolonged motor block.- Ensure the animal has easy access to food and water. - Provide soft bedding to prevent pressure sores.

Frequently Asked Questions (FAQs)

1. What is the optimal injection volume for a sciatic nerve block in a rat?

The optimal volume depends on the desired spread and concentration of the local anesthetic. Studies have reported successful blocks in rats with volumes ranging from 30 µL to 0.2 mL.[12] A common starting point is 0.1 mL to 0.2 mL of the local anesthetic solution.[4] It is crucial to use the minimum effective volume required to achieve the desired block to minimize the risk of systemic toxicity and nerve injury.[7]

2. How can I confirm a successful peripheral nerve block?

A successful block can be confirmed through behavioral and physiological assessments:

  • Sensory Block: Loss of response to a noxious stimulus, such as the tail-flick or hot-plate test for thermal nociception, or the von Frey filament test for mechanical allodynia.

  • Motor Block: Observation of motor deficits, such as limb dragging or inability to grip. The grasping and straightening tests can be used to assess motor function.[13]

3. What are the signs of local anesthetic systemic toxicity (LAST) in rodents?

Signs of LAST can include:

  • Central Nervous System (CNS) toxicity: Seizures, muscle twitching, and respiratory depression or arrest.[4][6][14]

  • Cardiovascular (CV) toxicity: Bradycardia, hypotension, arrhythmias, and in severe cases, cardiac arrest.[4]

4. How can I differentiate between a successful nerve block and a nerve injury?

Feature Successful Nerve Block Nerve Injury
Onset Typically within minutes of injection.May be immediate or delayed.
Duration Corresponds to the known duration of action of the local anesthetic used.Can be prolonged and may not resolve.
Recovery Full recovery of sensory and motor function is expected.Incomplete recovery, persistent sensory or motor deficits.
Behavioral Signs Animal appears comfortable and does not show signs of pain in the blocked limb.Animal may show signs of neuropathic pain, such as hyperalgesia, allodynia, or autotomy (self-mutilation).
Histology No significant inflammation or nerve fiber damage.Evidence of axonal degeneration, demyelination, and inflammatory cell infiltration.[7][10]

5. Is ultrasound guidance necessary for peripheral nerve blocks in rodents?

While not strictly necessary, ultrasound guidance is highly recommended. It allows for real-time visualization of the nerve and surrounding structures, ensuring accurate needle placement and injectate spread. This significantly increases the success rate of the block and reduces the risk of complications such as intraneural injection and vascular puncture.[4][13][15][16][17][18][19]

Quantitative Data Tables

Table 1: Recommended Injection Volumes for Peripheral Nerve Blocks in Rats

Nerve Block Body Weight (g) Recommended Volume per Nerve (mL) Local Anesthetic Example Reference
Sciatic Nerve250-3500.1 - 0.20.5% Bupivacaine[4]
Sciatic Nerve250-3000.050.75% Ropivacaine[7]
Brachial Plexus250-3500.0850.1% Methylene Blue (for visualization)[20]

Table 2: General Injection Volume Guidelines for Mice

Injection Route Maximum Recommended Volume (mL) Needle Gauge
Subcutaneous (SC)2-320-25
Intramuscular (IM)0.0523-25

Note: These are general guidelines. The optimal volume for a peripheral nerve block will depend on the specific nerve being targeted and the size of the animal. It is recommended to start with a low volume and titrate up as needed, while always staying within the maximum safe dose of the local anesthetic.

Experimental Protocols

Protocol 1: Ultrasound-Guided Sciatic Nerve Block in a Rat

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a prone position. Shave the fur over the lateral aspect of the thigh.

  • Ultrasound Imaging: Apply ultrasound gel to the shaved area. Use a high-frequency linear ultrasound probe to visualize the sciatic nerve, which will appear as a hyperechoic structure located between the biceps femoris and gluteal muscles.

  • Needle Insertion: Using an in-plane approach, insert a 25-27 gauge needle and advance it towards the sciatic nerve under real-time ultrasound guidance.

  • Injection: Once the needle tip is positioned adjacent to the nerve (perineural), aspirate to confirm that the needle is not in a blood vessel. Slowly inject the calculated volume of local anesthetic (e.g., 0.1-0.2 mL of 0.5% bupivacaine). Visualize the injectate spreading around the nerve, creating a "donut" sign.

  • Confirmation of Block: Assess the success of the block using behavioral tests (e.g., hot plate, von Frey) after the expected onset time of the local anesthetic.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Prep Animal Preparation (Anesthesia, Shaving) Ultrasound Ultrasound Imaging of Target Nerve Animal_Prep->Ultrasound LA_Prep Local Anesthetic Preparation Injection Perineural Injection of Local Anesthetic LA_Prep->Injection Needle_Insertion Needle Insertion (Ultrasound-Guided) Ultrasound->Needle_Insertion Needle_Insertion->Injection Behavioral_Tests Behavioral Assessment (Sensory & Motor) Injection->Behavioral_Tests Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis

Caption: Experimental workflow for ultrasound-guided peripheral nerve block in rodents.

Signaling_Pathway cluster_membrane Nerve Cell Membrane Extracellular Extracellular Space (Higher Na+) Intracellular Intracellular Space (Lower Na+) LA_Charged Local Anesthetic (Ionized, Active Form) Intracellular->LA_Charged Ionization Na_Channel Voltage-Gated Sodium Channel Block Blockade of Sodium Influx Na_Channel->Block LA_Uncharged Local Anesthetic (Un-ionized, Lipophilic) LA_Uncharged->Intracellular Crosses Membrane LA_Charged->Na_Channel Binds to receptor site No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.[7][15][20][21][22][23]

References

pH adjustment effects on bupivacaine stability and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH adjustment on the stability and precipitation of bupivacaine solutions.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of bupivacaine and why is it important?

A1: The pKa of bupivacaine is approximately 8.1.[1] This is a critical parameter because it determines the ratio of the ionized (cationic) form to the un-ionized (base) form of the molecule at a given pH. The un-ionized form is more lipid-soluble and readily penetrates nerve tissues, while the ionized form is more water-soluble.[2]

Q2: Why do commercial bupivacaine solutions have an acidic pH?

A2: Bupivacaine is commercially prepared as a hydrochloride salt in solutions with a pH in the range of 4.0 to 6.5.[2][3][4] This acidic pH ensures the bupivacaine molecule is predominantly in its ionized, more water-soluble form, which enhances its stability and prevents precipitation during storage.[2][4]

Q3: What happens when the pH of a bupivacaine solution is increased?

A3: Increasing the pH of a bupivacaine solution by adding an alkaline substance like sodium bicarbonate shifts the equilibrium towards the un-ionized base form.[2][5] While this can increase the speed of onset of its anesthetic action, it also significantly decreases its water solubility, which can lead to precipitation.[2][5][6]

Q4: At what pH does bupivacaine start to precipitate?

A4: Bupivacaine hydrochloride has been observed to precipitate at a pH of around 7.4 in cerebrospinal fluid when the concentration is 0.75 mg/mL.[7] Another study noted precipitation beginning at pH 7.7 when alkalinized with NaOH.[8][9] The exact pH at which precipitation occurs can be influenced by factors such as bupivacaine concentration, temperature, and the presence of other substances in the solution.[10][11]

Q5: Does alkalinization affect the chemical stability of bupivacaine?

A5: Studies have shown that the concentration of bupivacaine in solutions remains stable for at least 6 hours after alkalinization with sodium bicarbonate, provided precipitation does not occur.[12] Another study indicated that bupivacaine hydrochloride at a concentration of 1.25 mg/mL in 0.9% sodium chloride injection was stable for up to 32 days at 3°C or 23°C without any change in concentration or pH.[13][14] However, under more alkaline conditions (pH ~8.1) and with heating, some degradation of bupivacaine has been observed.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation observed immediately after adding sodium bicarbonate. The pH of the solution has exceeded the solubility limit of the un-ionized bupivacaine base.[5][6]- Reduce the amount of sodium bicarbonate added. For example, it is suggested that for a 30 ml vial of bupivacaine, only 0.2 ml of 8.4% sodium bicarbonate should be added.[2]- Use a lower concentration of bupivacaine if experimentally feasible.- Ensure the solution is well-mixed during alkalinization.
Delayed precipitation or crystallization in the bupivacaine solution. The solution is supersaturated and thermodynamically unstable. Temperature fluctuations can also induce precipitation.[10] Mepivacaine, a similar local anesthetic, has shown delayed precipitation (18-20 minutes) above a neutral pH.[6]- Store the pH-adjusted solution at a controlled, cooler temperature (e.g., 4°C) as this has been shown to result in less crystallization.[10]- Prepare the pH-adjusted solution immediately before use.- Visually inspect the solution for any signs of precipitation before each use.
Inconsistent results in bioassays after pH adjustment. Precipitation, even if not easily visible, may have occurred, leading to a lower effective concentration of bupivacaine in the solution.- Filter the solution through a suitable sterile filter (e.g., 0.22 µm) after pH adjustment to remove any microprecipitates. Note that this may reduce the total drug concentration.- Quantify the bupivacaine concentration using a validated analytical method like HPLC after pH adjustment and filtration.[16][17]
Cloudiness or turbidity when mixing bupivacaine with other drugs. pH incompatibility between the bupivacaine solution and the added drug. For example, mixing bupivacaine with dexamethasone can cause precipitation due to the higher pH of the steroid solution.[4]- Check the pH of all solutions before mixing.- If possible, adjust the pH of the components to a compatible range before mixing.- Consult literature for known incompatibilities between bupivacaine and the specific drug you are using.

Data Presentation

Table 1: Solubility and Precipitation pH of Bupivacaine

Solvent/Condition Bupivacaine Concentration Precipitation pH Reference
Cerebrospinal Fluid (in vitro)0.75 mg/mL~7.4[7]
NaOH SolutionNot specified~7.7[8][9]
Mixed with Betamethasone Sodium PhosphateNot specified~7.7[8][9]

Table 2: Recommended Limits for Adding 7% Sodium Bicarbonate to Local Anesthetics

Local Anesthetic Allowable Amount of 7% Sodium Bicarbonate without Precipitation Reference
Bupivacaine< 0.02 mL[5]
Mepivacaine0.5 mL[5]
Lidocaine0.5 mL[5]

Experimental Protocols

Protocol 1: pH Adjustment of Bupivacaine Solution

Objective: To adjust the pH of a commercial bupivacaine HCl solution to a near-physiological pH.

Materials:

  • Bupivacaine HCl solution (e.g., 0.5%)

  • 8.4% Sodium Bicarbonate solution

  • Sterile syringes and needles

  • pH meter or calibrated pH indicator strips

  • Sterile vials

Procedure:

  • Aseptically draw a specific volume of bupivacaine HCl solution into a sterile syringe.

  • Using a separate sterile syringe, draw a calculated small volume of 8.4% sodium bicarbonate. A study suggests that adding 0.1 ml of 8.4% sodium bicarbonate to 20 ml of 0.5% bupivacaine raises the pH from approximately 5.5 to 7.0.[18]

  • Slowly add the sodium bicarbonate to the bupivacaine solution while gently agitating the mixture.

  • After complete mixing, measure the pH of the final solution using a calibrated pH meter or pH strips to confirm it is within the desired range.

  • Visually inspect the solution for any signs of precipitation against a dark and light background.

  • For optimal safety, prepare the pH-adjusted solution immediately before use.

Protocol 2: Assessment of Bupivacaine Stability by HPLC

Objective: To determine the concentration of bupivacaine in a pH-adjusted solution over time.

Methodology: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used.

General HPLC Parameters (example):

  • Column: C18 column (e.g., 250x4.6mm, 5µm).[19]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio and pH should be optimized for good separation.[19]

  • Flow Rate: Typically around 1.0 mL/min.[17][19]

  • Detection: UV detection at a wavelength where bupivacaine has significant absorbance (e.g., 220 nm or 225 nm).[17][19]

  • Temperature: Column oven temperature may be controlled (e.g., 45°C).[20]

Procedure:

  • Prepare a pH-adjusted bupivacaine solution as described in Protocol 1.

  • Immediately after preparation (t=0), take an aliquot of the solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Store the remaining pH-adjusted solution under the desired experimental conditions (e.g., room temperature or refrigerated).

  • At specified time intervals (e.g., 1, 2, 4, 6, 24 hours), withdraw aliquots, dilute appropriately, and analyze by HPLC.

  • Quantify the bupivacaine concentration at each time point by comparing the peak area to a standard curve of known bupivacaine concentrations.

  • A stable solution is generally defined as one that retains at least 90% of its initial concentration.

Visualizations

Bupivacaine_pH_Equilibrium cluster_0 Acidic pH (e.g., 4.0-6.5) cluster_1 Physiological/Alkaline pH (e.g., >7.0) Bup_Ionized Bupivacaine-H+ (Ionized, Water-Soluble) High Stability in Solution Bup_Base Bupivacaine (Un-ionized Base, Lipid-Soluble) Low Water Solubility Bup_Ionized->Bup_Base  Addition of Base (e.g., NaHCO3)  pH Increases   Bup_Base->Bup_Ionized  Addition of Acid  pH Decreases   Precipitate Precipitation/ Crystallization Bup_Base->Precipitate Exceeds Solubility Limit

Caption: Bupivacaine equilibrium and precipitation pathway.

Troubleshooting_Workflow Start Start: pH Adjustment of Bupivacaine Solution Check_Precipitation Visually Inspect for Precipitation Start->Check_Precipitation No_Precipitate Solution is Clear: Proceed with Experiment Check_Precipitation->No_Precipitate No Precipitate_Observed Precipitation Observed Check_Precipitation->Precipitate_Observed Yes End End No_Precipitate->End Action1 Reduce Amount of Base Added Precipitate_Observed->Action1 Action2 Lower Bupivacaine Concentration Precipitate_Observed->Action2 Action3 Store at Lower Temperature (e.g., 4°C) Precipitate_Observed->Action3 Action1->Start Re-prepare Action2->Start Re-prepare Action3->Start Re-prepare

Caption: Troubleshooting workflow for bupivacaine precipitation.

References

Technical Support Center: Bupivacaine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bupivacaine pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in bupivacaine pharmacokinetic data?

Variability in bupivacaine pharmacokinetics can arise from multiple sources, including the route of administration, patient-specific physiological factors, and drug interactions. The site of administration significantly influences absorption rates, with intercostal blocks leading to the highest peak plasma concentrations due to rapid absorption.[1] Factors such as age, body weight, and sex generally do not show a strong correlation with pharmacokinetic parameters in all patient populations.[2][3][4][5] However, some studies suggest that age can influence the clinical profile of bupivacaine, potentially due to pharmacodynamic rather than pharmacokinetic changes.[3] Pathological conditions like pre-eclampsia can alter plasma protein concentrations, increasing the placental transfer of bupivacaine.[6] Additionally, the use of epinephrine in the formulation can decrease systemic absorption and prolong the drug's action.[7]

Q2: How does the formulation's pH affect bupivacaine's pharmacokinetic profile?

Adjusting the pH of the bupivacaine solution can impact its onset and duration of action. Increasing the pH of the local anesthetic has been shown to quicken the onset of action and prolong the duration of anesthesia.[8][9] For instance, adding sodium bicarbonate to a 0.5% bupivacaine solution to raise the pH from 5.49 to 7.04 significantly reduced the time to onset of action.[8] This is because a higher pH increases the proportion of the un-ionized form of the drug, which can more readily cross nerve membranes. While pH adjustment affects the clinical characteristics of the block, it does not appear to significantly alter maternal and umbilical cord plasma levels of bupivacaine.[8] It is also important to control the pH during in vitro studies, such as plasma protein binding assays, as changes in pH can affect the unbound fraction of the drug.[10]

Q3: What are the known drug interactions that can influence bupivacaine pharmacokinetics?

Bupivacaine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[11] Therefore, co-administration of drugs that inhibit or induce CYP3A4 can alter bupivacaine's metabolism. For example, the metabolism of bupivacaine can be decreased when combined with CYP3A4 inhibitors like abiraterone.[11] Conversely, drugs that induce CYP3A4 could potentially increase the metabolism of bupivacaine. Additionally, the toxic effects of local anesthetics are additive, so co-administration with other local anesthetics should be monitored for neurologic and cardiovascular effects.[12] Severe, prolonged hypertension may occur if bupivacaine with epinephrine is administered to patients receiving monoamine oxidase inhibitors or tricyclic antidepressants.[12]

Q4: Are there genetic factors that contribute to variability in bupivacaine pharmacokinetics?

Yes, genetic factors can contribute to the variability in response to anesthetics, including bupivacaine.[13] The majority of anesthetics are metabolized by cytochrome P450 (CYP) enzymes.[14] Since bupivacaine is a substrate for CYP3A4, polymorphisms in the CYP3A4 gene could theoretically lead to inter-individual differences in its metabolism and clearance.[11] Furthermore, genetic variations in transporters like P-glycoprotein, encoded by the MDR1 (or ABCB1) gene, can affect the distribution and bioavailability of drugs.[15] While the direct impact of specific genetic polymorphisms on bupivacaine pharmacokinetics is an area of ongoing research, it is recognized that genetic factors account for a significant portion of the variation in individual responses to anesthetics.[13]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations

Q: My experimental data shows high inter-individual variability in bupivacaine plasma concentrations, even with standardized dosing. What could be the cause and how can I troubleshoot this?

A: High inter-individual variability is a known characteristic of bupivacaine pharmacokinetics.[2][16] Here are potential causes and troubleshooting steps:

  • Inconsistent Administration Technique: Minor variations in the injection site and technique can lead to different absorption rates. Ensure that the administration protocol is strictly followed by all personnel.

  • Physiological Differences: Underlying patient or animal model characteristics can be a source of variability. Consider stratifying your data by factors such as age, weight, and health status to identify any trends. Although some studies have found no significant effect of these factors, it is good practice to record them.[2][3][5]

  • Undocumented Co-medications: Concurrent medications that affect CYP3A4 activity can alter bupivacaine metabolism.[11] Review all co-administered drugs in your study subjects.

  • Analytical Method Imprecision: Ensure your analytical method for quantifying bupivacaine is validated and shows good precision. High within-day and between-day reproducibility is crucial.[17]

  • Sample Handling and Storage: Improper handling or storage of plasma samples can lead to degradation of the analyte. Review your sample collection and storage protocols for consistency.

Issue 2: Unexpectedly Fast or Slow Onset of Action

Q: I am observing a faster or slower than expected onset of bupivacaine's anesthetic effect in my experiments. What factors could be influencing this?

A: The onset of action is primarily influenced by the formulation and the administration site.

  • pH of the Formulation: The pH of the bupivacaine solution is a critical factor. A higher pH leads to a faster onset of action.[8][9] Verify the pH of your bupivacaine preparation.

  • Addition of Epinephrine: The presence of epinephrine can cause vasoconstriction, which may slightly delay the onset but prolongs the duration of the block.[7] Check if epinephrine was included in the formulation.

  • Injection Site and Technique: The proximity of the injection to the target nerve will directly impact the speed of onset.

Issue 3: Discrepancies in Analytical Quantification

Q: My analytical results for bupivacaine plasma concentrations are inconsistent or show poor recovery. How can I troubleshoot my analytical method?

A: Inconsistent analytical results can stem from various steps in the quantification process.

  • Extraction Efficiency: The extraction of bupivacaine from plasma is a critical step. A two-step extraction or a simple protein precipitation method can be used.[17][18] Ensure that the extraction yield is consistent. The reported extraction yield of one method was 73.5 +/- 5.1%.[17]

  • Chromatographic Conditions: The choice of the column, mobile phase, and flow rate is crucial for good separation and detection. A C18 column with a mobile phase of sodium dihydrogen-phosphate and acetonitrile is a common choice for HPLC.[17]

  • Internal Standard: The use of an appropriate internal standard, such as ropivacaine or a deuterated version of bupivacaine (Bupivacaine-d9), is essential for accurate quantification.[18][19]

  • Calibration Curve: Ensure your calibration curves are linear over the expected concentration range of your samples. Linearity has been demonstrated between 5 and 1000 ng/ml and 10 - 4500 ng/mL in different studies.[17][18]

  • Matrix Effects: Plasma components can interfere with the ionization of the analyte in mass spectrometry-based methods. Evaluate and minimize matrix effects during method development.

Data Presentation

Table 1: Pharmacokinetic Parameters of Bupivacaine in Different Clinical Scenarios

Clinical ScenarioDoseCmax (ng/mL)Tmax (min)Clearance (mL/min)Volume of Distribution (L)Reference
Combined Lumbar and Sciatic Nerve Block0.5% solution1770 ± 110037.8 ± 27.6930134[2][3][16]
Epidural Administration (non-pregnant)1.58 mg/kg-~24--[20]
Epidural Administration (pregnant)1.78 mg/kg-~24--[20]
Interpleural Infusion0.25% solution2900 ± 440---[4]
Liposomal Bupivacaine (133 mg)133 mg209 (at 48h)---[21]
INL-001 Implant (300 mg)300 mgComparable to 175mg HClLonger than HClProlonged-[22]

Table 2: Performance of a Validated HPLC Method for Bupivacaine Quantification

ParameterValueReference
Linearity Range5 - 1000 ng/mL[17]
Correlation Coefficient (r²)0.9996[17]
Within-day Reproducibility (at 100 ng/mL)2.1%[17]
Between-day Reproducibility (at 100 ng/mL)5.6%[17]
Accuracy (at 100 ng/mL)2.3%[17]
Limit of Detection2 ng/mL[17]
Extraction Yield73.5 ± 5.1%[17]

Experimental Protocols

Protocol: Quantification of Bupivacaine in Human Plasma using UPLC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of bupivacaine and meloxicam in human plasma.[18]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Bupivacaine-d9 in solvent).

  • Add 50 µL of a solvent mixture containing Acetonitrile:Water:Formic Acid (50:50:0.1, v/v/v).

  • Vortex the tubes for approximately one minute at high speed.

  • Centrifuge the tubes for one minute at 1000 rpm.

  • The supernatant can then be transferred for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v).

  • Flow Rate: Gradient elution (specific gradient profile to be optimized).

  • Injection Volume: To be optimized based on system sensitivity.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

  • Mass Transitions:

    • Bupivacaine: m/z 289.3 → 140.0

    • Bupivacaine-d9 (Internal Standard): m/z 298.3 → 149.0

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of bupivacaine into blank human plasma.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • The calibration curve should be linear over the desired concentration range (e.g., 10 - 4500 ng/mL).[18]

  • Intra- and inter-run precision and accuracy should be within acceptable limits (e.g., <15%).[19]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) vortex Vortex Mix plasma->vortex is Internal Standard (Bupivacaine-d9) is->vortex solvent Precipitation Solvent (ACN:H2O:FA) solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (Acquity HSS T3) supernatant->uplc Inject msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition msms->data integration Peak Integration data->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Bupivacaine Conc. calibration->quantification

Caption: Workflow for the quantification of bupivacaine in plasma using UPLC-MS/MS.

sources_of_variability cluster_patient Patient-Related Factors cluster_drug_admin Drug and Administration cluster_experimental Experimental/Analytical center_node Bupivacaine Pharmacokinetic Variability age Age center_node->age genetics Genetic Factors (e.g., CYP3A4 Polymorphisms) center_node->genetics pathology Pathological Conditions (e.g., Pre-eclampsia) center_node->pathology comedications Co-medications center_node->comedications route Route of Administration center_node->route dose Dose and Concentration center_node->dose ph Formulation pH center_node->ph epinephrine Presence of Epinephrine center_node->epinephrine sampling Blood Sampling Times center_node->sampling handling Sample Handling/Storage center_node->handling analytical_method Analytical Method center_node->analytical_method

Caption: Major sources of variability in bupivacaine pharmacokinetic studies.

troubleshooting_guide start High Variability in PK Data? check_admin Review Administration Protocol start->check_admin Yes admin_consistent Consistent? check_admin->admin_consistent check_subjects Analyze Subject Characteristics (Age, Co-meds, etc.) subjects_stratified Stratified? check_subjects->subjects_stratified check_analytical Validate Analytical Method analytical_valid Precise & Accurate? check_analytical->analytical_valid admin_consistent->check_subjects Yes refine_admin Refine and Standardize Administration Technique admin_consistent->refine_admin No subjects_stratified->check_analytical Yes report_stratified Report Stratified Results subjects_stratified->report_stratified No, but trends observed analytical_valid->report_stratified Yes troubleshoot_analytical Troubleshoot Analytical Method (Extraction, Chromatography, etc.) analytical_valid->troubleshoot_analytical No

Caption: Troubleshooting decision tree for high variability in pharmacokinetic data.

References

Technical Support Center: Avoiding Unintentional Intravascular Injection in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting unintentional intravascular (IV) injections during animal studies. Adherence to proper techniques is critical for animal welfare, data validity, and personnel safety.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Q1: What should I do if I suspect an accidental intravascular injection during a subcutaneous (SC) or intramuscular (IM) administration?

A1: Immediately stop the injection if you observe any of the following signs:

  • Unexpectedly low resistance: The plunger of the syringe depresses with minimal pressure.[1][2]

  • "Flashback" of blood: Blood is visible in the needle hub.

  • Visual confirmation: For IV injections, you may see the vein blanch as the substance is injected.[3]

  • Adverse animal reaction: The animal shows signs of distress, such as sudden vocalization, agitation, or changes in respiration.[4]

Immediate Actions:

  • Withdraw the needle immediately.

  • Apply gentle pressure to the injection site to minimize bleeding or hematoma formation.

  • Observe the animal closely for any adverse reactions. The consequences of an accidental IV injection can range from minor local tissue irritation to severe systemic effects, depending on the substance administered.[5][6]

  • If the administered substance is known to have significant systemic effects, consult with a veterinarian immediately.[7]

  • Document the event thoroughly in your experimental records.

Q2: How can I confirm proper needle placement before injecting to avoid an intravascular injection?

A2: The most common and effective method is aspiration. After inserting the needle into the desired location (e.g., subcutaneous space, muscle) and before depressing the plunger, gently pull back on the plunger.[3][8]

  • If no blood appears in the syringe hub ("negative aspiration"): It is unlikely that the needle is in a blood vessel. Proceed with the injection slowly and steadily.[3]

  • If blood appears in the syringe hub ("positive aspiration"): The needle has likely entered a blood vessel. Do not inject. Withdraw the needle, discard the syringe and needle, prepare a new sterile dose, and attempt the injection at a different site.[8]

Note: For intravenous injections, aspiration is used to confirm the needle is correctly placed within the vein, in which case a "flashback" of blood is the desired outcome.[9]

Q3: What are the signs of a successful subcutaneous or intramuscular injection versus an unintentional intravascular one?

SignSuccessful SC/IM InjectionSuspected Unintentional IV Injection
Resistance Slight, consistent resistance during injection.[1][2]Little to no resistance.[10]
Aspiration No blood flashback upon aspiration.[3][8]Blood flashback upon aspiration.
Local Tissue A small bleb or palpable depot of the substance may form under the skin (SC).[10][11]Swelling at the injection site may occur if the substance extravasates.[3][9]
Animal Reaction Minimal reaction from the animal.Potential for immediate adverse reaction depending on the substance.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors in preventing unintentional intravascular injections?

A1: Several factors are crucial for preventing accidental IV injections:

  • Proper Restraint: Ensure the animal is securely and comfortably restrained to prevent sudden movements.[3][12]

  • Correct Needle Selection: Use the smallest needle gauge appropriate for the substance viscosity and the animal's size.[2][12]

  • Anatomical Knowledge: Be familiar with the anatomy of the animal model to avoid major blood vessels in the intended injection area. For IM injections, be mindful of nerve locations as well.[3][8]

  • Aspiration Technique: Always aspirate before injecting any substance intended for non-vascular routes.[3][8]

  • Slow Injection Rate: Inject the substance slowly and steadily, paying attention to any changes in resistance.[1][2]

Q2: What are the potential consequences of an unintentional intravascular injection?

A2: The consequences can vary widely depending on the substance administered, the volume, and the animal species. Potential outcomes include:

  • Altered Pharmacokinetics: The substance will be absorbed much more rapidly than intended, potentially leading to toxic systemic concentrations.

  • Severe Adverse Reactions: This can include cardiovascular changes (tachycardia, bradycardia, hypotension, hypertension), respiratory distress, or even death.[6]

  • Local Tissue Damage: Some substances can cause irritation, inflammation, or necrosis if they extravasate from a vessel.[5][9]

  • Invalid Experimental Data: The unintended route of administration will likely confound the experimental results.[5][13]

Q3: Where can I find recommended injection volumes and needle gauges for different animal species?

A3: The following tables provide consensus guidelines for common laboratory animal species. It is important to note that these are recommendations and may need to be adjusted based on the specific experimental protocol and veterinary guidance.[1]

Quantitative Data Summary

Table 1: Recommended Maximum Injection Volumes (per site)

SpeciesSubcutaneous (SC)Intramuscular (IM)Intravenous (IV)
Mouse 2-3 ml[14]<0.05 ml[14]<0.2 ml[14]
Rat 5-10 ml[14]<0.3 ml[14]<0.5 ml[14]
Hamster 3-4 ml[14]<0.1 ml[14]<0.3 ml[14]
Guinea Pig 5-10 ml[14]<0.3 ml[14]<0.5 ml[14]
Rabbit 30-50 ml[14]<0.5 ml[14]1-5 ml[14]

Table 2: Recommended Needle Gauges

SpeciesSubcutaneous (SC)Intramuscular (IM)Intravenous (IV)
Mouse <20 Gauge[14]<23 Gauge[14]<25 Gauge[14]
Rat <20 Gauge[14]<21 Gauge[14]<23 Gauge[14]
Hamster <20 Gauge[14]<21 Gauge[14]<25 Gauge[14]
Guinea Pig <20 Gauge[14]<21 Gauge[14]<23 Gauge[14]
Rabbit <20 Gauge[14]<20 Gauge[14]<21 Gauge[14]

Detailed Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection in a Mouse

  • Restraint: Properly restrain the mouse using the scruff method to expose the dorsal side.[3]

  • Site Preparation: Swab the injection site (typically the loose skin over the scruff of the neck) with 70% ethanol.[3]

  • Needle Insertion: Using your thumb and forefinger, create a tent of skin. Insert the needle, bevel up, at the base of the tent, parallel to the skin and directed towards the posterior of the animal.[3][8]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood is seen, proceed.[3]

  • Injection: Inject the substance slowly and steadily. You should feel minimal resistance.[2]

  • Withdrawal: Withdraw the needle and apply gentle pressure to the site if necessary.

Protocol 2: Intramuscular (IM) Injection in a Rat

  • Restraint: Have an assistant properly restrain the rat, securing the hind leg to be injected.

  • Site Preparation: Swab the caudal thigh muscle with 70% ethanol.[3] Be aware of the sciatic nerve which runs along the femur to avoid injury.[3][8]

  • Needle Insertion: Insert the needle, bevel up, into the muscle at approximately a 45° angle.[3]

  • Aspiration: Aspirate to check for blood. If none is present, proceed with the injection.[3]

  • Injection: Inject the substance slowly. The volume should be small, as per the guidelines.[14]

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Visualizations

Injection_Workflow start Start: Prepare for Injection restrain Properly Restrain Animal start->restrain prep_site Prepare Injection Site (e.g., 70% Ethanol) restrain->prep_site insert_needle Insert Needle at Correct Angle and Depth prep_site->insert_needle aspirate Aspirate: Pull Back Plunger insert_needle->aspirate blood_flashback Blood in Syringe Hub? aspirate->blood_flashback stop_inject STOP INJECTION Withdraw Needle Prepare New Dose & Site blood_flashback->stop_inject Yes inject_slowly Inject Substance Slowly Monitor for Resistance blood_flashback->inject_slowly No end End of Procedure stop_inject->end withdraw_needle Withdraw Needle inject_slowly->withdraw_needle observe Observe Animal withdraw_needle->observe observe->end

Caption: Workflow for a standard injection procedure with a critical check for intravascular placement.

Troubleshooting_IV_Injection start During Injection, Suspect IV Placement (e.g., No Resistance, Animal Reaction) stop IMMEDIATELY STOP INJECTION start->stop withdraw Withdraw Needle stop->withdraw pressure Apply Gentle Pressure to Site withdraw->pressure observe Closely Monitor Animal for Adverse Reactions pressure->observe adverse_reaction Adverse Reaction Observed? observe->adverse_reaction consult_vet Consult Veterinarian Immediately adverse_reaction->consult_vet Yes document Document Event in Detail adverse_reaction->document No consult_vet->document end End of Troubleshooting document->end

Caption: Troubleshooting steps for a suspected unintentional intravascular injection.

Prevention_Decision_Tree start Planning Injection animal_info Animal Species & Size? start->animal_info select_needle Select Appropriate Needle Gauge & Length animal_info->select_needle select_volume Determine Max Injection Volume animal_info->select_volume restraint_method Choose Secure & Calm Restraint Method animal_info->restraint_method knowledge_check Familiar with Anatomy (Vessels & Nerves)? select_needle->knowledge_check select_volume->knowledge_check restraint_method->knowledge_check proceed Proceed with Injection Protocol knowledge_check->proceed Yes review_anatomy Review Anatomical Charts Seek Training knowledge_check->review_anatomy No review_anatomy->knowledge_check

Caption: Decision tree for preventing unintentional intravascular injections.

References

Managing confounding variables in bupivacaine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing confounding variables during bupivacaine behavioral studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High variability in behavioral responses to bupivacaine across subjects.

Q: We are observing significant variability in pain-related behaviors among our test subjects, even within the same treatment group. What could be the cause, and how can we mitigate this?

A: High variability is a common challenge and can often be attributed to several confounding variables. Here’s a troubleshooting guide:

  • Housing Conditions: The social and physical environment of the animals can significantly impact their stress levels and pain perception.[1][2] Mice housed in socially enriched environments may require less pain relief compared to those in deprived conditions.[1]

    • Troubleshooting:

      • Standardize housing density and cage enrichment across all experimental groups.

      • Avoid social isolation of animals, as it can induce stress and affect pain behavior.[2] If single housing is necessary, ensure it is consistent for all relevant groups.

      • Document all housing parameters in your experimental records.

  • Experimenter Influence: The presence and even the sex of the experimenter can influence behavioral outcomes.[2] Unconscious biases in handling and observation can also skew results.[3][4][5]

    • Troubleshooting:

      • Whenever possible, use a single, well-trained experimenter to conduct all behavioral tests. If multiple experimenters are necessary, ensure their handling and scoring techniques are highly standardized.[6]

      • Implement blinding procedures where the experimenter is unaware of the treatment group of each animal to minimize observer bias.[3]

  • Sex Differences: Male and female rodents can exhibit different sensitivities to bupivacaine and display different pain behaviors.[7][8][9]

    • Troubleshooting:

      • Include both male and female subjects in your study design and analyze the data separately for each sex.[9]

      • Be aware that the effective dose of bupivacaine for motor block can differ significantly between sexes.[7][8]

Issue 2: Difficulty distinguishing between analgesic effects and motor impairment.

Q: Our bupivacaine-treated animals are showing reduced activity, but we are unsure if this is due to pain relief or motor side effects. How can we differentiate between these two outcomes?

A: Differentiating analgesia from motor impairment is crucial for accurate interpretation of behavioral data.

  • Dose-Response Evaluation: The dose of bupivacaine directly correlates with the extent of both sensory and motor block.[10][11][12]

    • Troubleshooting:

      • Conduct a dose-response study to identify a dose of bupivacaine that provides analgesia with minimal motor impairment.

      • Utilize specific tests that can independently assess motor and sensory function.

  • Specific Behavioral Assays: Employ a battery of tests to evaluate different aspects of behavior.

    • Troubleshooting:

      • For Motor Function: Use tests like the rotarod, grip strength, or gait analysis to quantify motor coordination and strength.[11][13]

      • For Sensory Function (Analgesia): Use tests like the Hargreaves (thermal sensitivity) or von Frey (mechanical sensitivity) tests to assess pain thresholds.

Issue 3: Inconsistent results in vehicle-injected control groups.

Q: We are observing unexpected behavioral changes in our saline-injected control group, making it difficult to establish a stable baseline. What could be causing this?

A: Behavioral changes in control groups often stem from procedural stress.

  • Injection Stress: The act of injection itself is a stressor that can induce physiological and behavioral changes.[14][15][16][17] Repeated injections can be a prolonged stressor.[14][15]

    • Troubleshooting:

      • Acclimatize animals to the injection procedure by handling them and performing sham injections (e.g., with a needle cap on) for several days before the experiment begins.[14]

      • Use proper injection techniques to minimize pain and distress, such as using a small gauge needle and ensuring a quick, smooth injection.[14]

      • Include a "handling-only" control group that is picked up and restrained but not injected to isolate the effects of the injection itself.[14]

  • Environmental Novelty: The environment in which the injection and testing occur can influence the animal's response.[18]

    • Troubleshooting:

      • Habituate the animals to the testing environment before the experiment to reduce novelty-induced stress.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to bupivacaine dosage and its effects.

Table 1: Dose-Response of Intrathecal Bupivacaine for Motor and Sensory Block

Dose (mg)Duration of Motor Block (minutes)Duration of Sensory Block (minutes)
3.75Mean (95% CI): 30 (18-42)Mean (95% CI): 37.5 (26-49)
7.5Mean (95% CI): 60 (48-72)Mean (95% CI): 75 (63-87)
11.25Mean (95% CI): 90 (78-102)Mean (95% CI): 112.5 (100-125)

Data extrapolated from linear regression analysis in human volunteers, demonstrating a significant dose-response relationship.[10]

Table 2: Median Effective Dose (ED50) for Motor Block with Intrathecal Bupivacaine

Subject GroupED50 (mg)95% Confidence Interval (CI)
Men6.95.2 - 8.6
Women5.24.5 - 5.8
Pregnant Women3.42.9 - 4.0

This data highlights significant differences in bupivacaine potency based on sex and pregnancy status.[7][8]

Experimental Protocols

Protocol 1: Assessing Motor Impairment Using Grip Strength

This protocol is adapted from methodologies used to independently quantify motor block.[11]

  • Apparatus: A grip strength meter with a wire grid.

  • Procedure: a. Gently hold the rat so that its forepaws can grasp the wire grid. b. Pull the rat away from the grid in a smooth, horizontal motion until it releases its grip. c. The meter records the peak force exerted by the forelimbs. d. Perform three to five trials for each animal at each time point.

  • Data Analysis: Record the maximum grip strength for each animal. Compare the grip strength of bupivacaine-treated animals to baseline and vehicle-treated controls. A significant decrease in grip strength indicates motor impairment.

Protocol 2: Assessing Sensory Block (Analgesia) Using the Hargreaves Test

This protocol is a standard method for evaluating thermal nociception.

  • Apparatus: A Hargreaves apparatus with a radiant heat source.

  • Procedure: a. Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate. b. Position the radiant heat source under the plantar surface of the hind paw to be tested. c. Activate the heat source and start the timer. d. The timer stops automatically when the animal withdraws its paw. e. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: Record the paw withdrawal latency. An increased latency in bupivacaine-treated animals compared to controls indicates an analgesic effect.

Visualizations

Experimental_Workflow Experimental Workflow for Bupivacaine Behavioral Studies A Experimental Design B Subject Acclimatization (Housing & Handling) A->B C Randomization & Blinding B->C D Bupivacaine/Vehicle Administration C->D E Behavioral Testing (Sensory & Motor) D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: A flowchart illustrating the key stages of a bupivacaine behavioral study.

Confounding_Variables Managing Confounding Variables A Accurate Behavioral Outcome B Housing Conditions B->A influences C Experimenter Bias C->A influences D Sex of Subject D->A influences E Injection Stress E->A influences F Standardization & Enrichment F->B mitigates G Blinding & Consistent Handling G->C mitigates H Stratified Analysis H->D mitigates I Acclimatization & Proper Technique I->E mitigates

Caption: A diagram showing the relationship between confounding variables and mitigation strategies.

Bupivacaine_Signaling Simplified Signaling Pathway of Bupivacaine A Bupivacaine B Voltage-Gated Sodium Channels A->B binds to F NMDA Receptors A->F also inhibits C Inhibition of Sodium Influx B->C leads to D Blockade of Action Potential Propagation C->D results in E Analgesia & Motor Block D->E causes G Inhibition of NMDA Receptor Currents F->G leads to G->E contributes to

Caption: A simplified diagram of bupivacaine's mechanism of action.[19][20]

References

Validation & Comparative

A Comparative Guide to (R)-(+)-Bupivacaine and Ropivacaine in Sciatic Nerve Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two long-acting local anesthetics, (R)-(+)-Bupivacaine (a pure S-enantiomer, also known as Levobupivacaine) and Ropivacaine, when utilized in sciatic nerve blocks. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, procedural protocols, and mechanistic insights.

Mechanism of Action: A Shared Pathway

Both (R)-(+)-Bupivacaine and Ropivacaine are amide-type local anesthetics that exert their effects by blocking nerve impulse propagation. Their primary target is the voltage-gated sodium channels located within the neuronal cell membrane.[1][2][3][4] By reversibly binding to these channels, the influx of sodium ions is inhibited, which in turn prevents the depolarization of the nerve membrane and the generation of an action potential.[3][5] This blockade of nociceptive signals from the periphery to the central nervous system results in analgesia. Ropivacaine, being less lipophilic than bupivacaine, is suggested to have a greater selectivity for sensory nerve fibers (Aδ and C) over motor fibers (Aβ), potentially leading to a differential sensory-motor block.[6][7]

cluster_membrane Neuronal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaChannel_closed Voltage-Gated Na+ Channel (Resting) NaChannel_open Na+ Channel (Open) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Na+ Channel (Inactivated) NaChannel_open->NaChannel_inactive Inactivation NaChannel_inactive->NaChannel_closed LA_binding_site Local Anesthetic Binding Site Block Blockade of Na+ Influx LA_binding_site->Block Inhibits LA_ext Local Anesthetic (Unprotonated) LA_int Local Anesthetic (Protonated) LA_ext->LA_int Membrane Diffusion LA_int->LA_binding_site Binds to Channel

Local Anesthetic Mechanism of Action on Voltage-Gated Sodium Channels.

Quantitative Data Summary

The following tables summarize the key performance indicators for (R)-(+)-Bupivacaine (Levobupivacaine) and Ropivacaine in sciatic and other peripheral nerve blocks, based on data from various clinical trials. It is important to note that direct comparisons for sciatic nerve block are presented where available, supplemented by data from other peripheral nerve blocks to provide a broader context.

Table 1: Onset and Duration of Sensory and Motor Block
Local AnestheticConcentrationOnset of Sensory Block (min)Onset of Motor Block (min)Duration of Sensory Block (min)Duration of Motor Block (min)Reference
Bupivacaine 0.5%8.2 ± 1.411.4 ± 1.8472.5 ± 60.3415.3 ± 50.1[8]
Ropivacaine 0.5%9.1 ± 1.612.2 ± 1.7390.6 ± 54.2340.2 ± 45.7[8]
Bupivacaine 0.5%-22.92 ± 3.79450.40 ± 54.50408.40 ± 50.39[6]
Ropivacaine 0.5%-14.88 ± 3.35421.20 ± 38.33365.60 ± 34.29[6]
Bupivacaine 0.5%15.6 ± 4.1---[9]
Ropivacaine 0.5%12.8 ± 3.4---[9]
Bupivacaine 0.5%Significantly longer onset than Ropivacaine and MepivacaineSignificantly longer onset than Ropivacaine and Mepivacaine-Later resolution than Mepivacaine[10]
Ropivacaine 0.75%Similar to MepivacaineSimilar to Mepivacaine-Later resolution than Mepivacaine[10]
Levobupivacaine 0.5%No significant difference vs. RopivacaineNo significant difference vs. RopivacaineLonger duration than RopivacaineNo significant difference vs. Ropivacaine[11]
Ropivacaine 0.5%No significant difference vs. LevobupivacaineNo significant difference vs. LevobupivacaineShorter duration than LevobupivacaineNo significant difference vs. Levobupivacaine[11]

Data are presented as mean ± standard deviation where available.

Table 2: Postoperative Analgesia and Patient-Reported Outcomes
Local AnestheticConcentrationTime to First Rescue Analgesia (min)Visual Analog Scale (VAS) ScoresTotal Analgesic ConsumptionPatient SatisfactionReference
Bupivacaine 0.5%718.2Lower at 12 & 18 hours post-opLowerHigher[9][12]
Ropivacaine 0.5%652.1Higher at 12 & 18 hours post-opHigherLower[9][12]
Bupivacaine 0.5%880 ± 312Similar to RopivacaineSignificantly lower than Mepivacaine-[10]
Ropivacaine 0.75%670 ± 227Similar to BupivacaineSignificantly lower than Mepivacaine-[10]
Bupivacaine 0.25%11.2 ± 4.6 hoursNo significant difference vs. Ropivacaine--[13]
Ropivacaine 0.25%10.3 ± 5.2 hoursNo significant difference vs. Bupivacaine--[13]
Levobupivacaine 0.5%--Lower incidence of postoperative rescue analgesia vs. RopivacaineNo significant difference vs. Ropivacaine[11]
Ropivacaine 0.5%--Higher incidence of postoperative rescue analgesia vs. LevobupivacaineNo significant difference vs. Ropivacaine[11]

Experimental Protocols

The methodologies employed in clinical trials comparing (R)-(+)-Bupivacaine and Ropivacaine for sciatic nerve block generally follow a standardized approach.

Study Design

Most studies are designed as prospective, randomized, and double-blinded clinical trials to minimize bias.[8][10] Patients are typically classified according to the American Society of Anesthesiologists (ASA) physical status I-III.[10][13]

Patient Selection and Randomization

Adult patients scheduled for lower limb surgeries, such as below-the-knee procedures or hallux valgus repair, are recruited.[10][12] After obtaining informed consent, patients are randomly allocated to receive either (R)-(+)-Bupivacaine or Ropivacaine at a specified concentration and volume.

Block Procedure

The sciatic nerve block is commonly performed under ultrasound guidance, often in combination with a peripheral nerve stimulator to ensure accurate needle placement.[8][12][14][15][16] A common approach is the subgluteal or popliteal technique.[16][17] The local anesthetic solution is injected around the sciatic nerve.

start Patient Recruitment (e.g., Lower Limb Surgery) informed_consent Informed Consent & Baseline Assessment start->informed_consent randomization Randomization informed_consent->randomization group_b Group B: (R)-(+)-Bupivacaine Administration randomization->group_b Group B group_r Group R: Ropivacaine Administration randomization->group_r Group R block_procedure Ultrasound-Guided Sciatic Nerve Block group_b->block_procedure group_r->block_procedure data_collection Data Collection (Onset, Duration, VAS, etc.) block_procedure->data_collection analysis Statistical Analysis data_collection->analysis

References

Navigating the Chiral Landscape: A Comparative Guide to Bupivacaine Enantiomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic and toxicological studies, the precise quantification of bupivacaine enantiomers is paramount. This guide provides an objective comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay with alternative analytical methods, supported by experimental data to inform methodological selection.

Bupivacaine, a widely used local anesthetic, is a chiral molecule existing as a racemic mixture of (S)-(-)-bupivacaine (levobupivacaine) and (R)-(+)-bupivacaine (dextrobupivacaine). These enantiomers exhibit stereospecific differences in their pharmacological and toxicological profiles, with (S)-bupivacaine demonstrating a safer cardiovascular profile.[1] This underscores the critical need for analytical methods capable of accurately and reliably quantifying individual enantiomers in biological matrices.

This guide delves into the performance of a validated UPLC-MS/MS assay and contrasts it with other established techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[2]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, speed, and the nature of the sample matrix. The following tables summarize the quantitative performance of different analytical methods for the determination of bupivacaine enantiomers.

Method Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Precision (%RSD) Accuracy (%) Reference
UPLC-MS/MS Human Plasma0.25 - 500.25 (total), 0.125 (unbound)< 1585-115[3][4]
UPLC-MS/MS Human Serum1.0 - 200.01.0Not Specified93.2 - 105.7[5][6]
HPLC Human Plasma10 - 500101.5 - 15Not Specified[7]
HPLC SerumDown to 100100Not SpecifiedNot Specified[8]
GC-MS Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Capillary Electrophoresis Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
HPTLC Pharmaceutical Formulations1.0 - 10.0 µ g/spot < 0.6 µ g/spot < 3.0Not Specified[9]

Table 1: Comparison of Quantitative Parameters for Bupivacaine Enantiomer Quantification Methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. This section outlines the key experimental protocols for the UPLC-MS/MS method and provides a general overview of alternative techniques.

Validated UPLC-MS/MS Assay for Bupivacaine Enantiomers in Human Plasma

This method provides high sensitivity and specificity for the quantification of both total and unbound bupivacaine enantiomers.[3][4]

1. Sample Preparation:

  • Aliquots of 200 µL of plasma or plasma ultra-filtrate are deproteinized with acetonitrile and water.[3][4]

  • The supernatant is then extracted with n-hexane in an alkaline medium.[3][4]

  • The organic layer is evaporated to dryness and the residue is reconstituted for injection.

2. Chromatographic Conditions:

  • Column: Chirex® 3020 chiral stationary phase column.[3][4]

  • Mobile Phase: A mixture of 95% n-hexane:ethanol (80:20, v/v).[3]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Injection Volume: 20 µL.

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Specific precursor-to-product ion transitions for (R)- and (S)-bupivacaine and the internal standard are monitored.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma/Ultra-filtrate Sample (200 µL) deproteinization Protein Precipitation (Acetonitrile/Water) plasma->deproteinization extraction Liquid-Liquid Extraction (n-Hexane, Alkaline pH) deproteinization->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection (20 µL) evaporation->injection uplc UPLC Separation (Chiral Column) injection->uplc msms Tandem Mass Spectrometry (MRM Detection) uplc->msms data Data Acquisition & Quantification msms->data

Fig. 1: UPLC-MS/MS experimental workflow.
Alternative Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize chiral stationary phases (CSPs) to achieve enantiomeric separation.[7][10] Detection is typically performed using UV absorbance. While robust, HPLC methods may have lower sensitivity compared to MS-based assays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of bupivacaine enantiomers, often requiring derivatization to improve volatility and chromatographic performance.[2]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is another viable technique for chiral separations of pharmaceuticals.[2] Chiral selectors are typically added to the background electrolyte to facilitate the separation of enantiomers.

  • High-Performance Thin-Layer Chromatography (HPTLC): A densitometry-HPTLC method using a chiral mobile phase additive has been developed for the enantio-separation of bupivacaine.[9] This method is suitable for purity control in pharmaceutical formulations.

Conclusion

The validated UPLC-MS/MS assay stands out as a highly sensitive and specific method for the quantification of bupivacaine enantiomers in biological matrices, making it particularly well-suited for pharmacokinetic studies.[3][4] The choice of the optimal analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and available instrumentation. For routine analysis and quality control of pharmaceutical formulations, less sensitive but more cost-effective methods like HPLC and HPTLC may be appropriate.[7][9] This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Analysis of Bupivacaine Stereoisomers: In Vitro and In Vivo Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency and cardiotoxicity of racemic bupivacaine, levobupivacaine, and ropivacaine, supported by experimental data and detailed methodologies.

The development of local anesthetics has been marked by a continuous search for agents with a high therapeutic index, balancing potent nerve blockade with minimal systemic toxicity. Bupivacaine, a long-acting amide local anesthetic, has been a clinical mainstay for decades. However, concerns over its cardiotoxicity, particularly associated with the R(+)-enantiomer, spurred the development of single-enantiomer formulations: levobupivacaine (the S-(-)-enantiomer of bupivacaine) and ropivacaine (an S-(-)-enantiomer analogue). This guide provides an objective comparison of the in vitro and in vivo potency and toxicity of these bupivacaine stereoisomers, presenting key experimental data and methodologies to inform preclinical and clinical research.

Data Summary: Potency and Toxicity Profiles

The following tables summarize quantitative data from various studies, offering a clear comparison of the nerve-blocking potency and cardiotoxicity of racemic bupivacaine, levobupivacaine, and ropivacaine.

Table 1: In Vitro Potency on Neuronal Sodium Channels

CompoundPreparationAssayPotency Metric (IC50)Key FindingsReference
R(+)-BupivacaineRat brain synaptosomes[3H]-batrachotoxin displacement~3-fold more potent than S(-)-bupivacaineDemonstrates clear stereoselectivity in binding to sodium channels.[1][2]
S(-)-Bupivacaine (Levobupivacaine)Rat brain synaptosomes[3H]-batrachotoxin displacement-Less potent than the R(+)-isomer in this binding assay.[1][2]
Racemic BupivacaineGH-3 neuroendocrine cellsVoltage-clamp (Na+ current inhibition)-Potency is dependent on the membrane potential.[1]
RopivacaineCrayfish giant axonAction potential blockadeLess potent phasic block than S(-)-bupivacaine at 5 Hz stimulation.S(-)-bupivacaine shows greater frequency-dependent block.[3]

Table 2: In Vivo Anesthetic Potency

CompoundModelEndpointPotency Metric (ED50)Key FindingsReference
Racemic BupivacaineNeonatal spinal anaesthesiaSuccessful block0.30 mg/kgMore potent than levobupivacaine and ropivacaine.[4]
LevobupivacaineNeonatal spinal anaesthesiaSuccessful block0.55 mg/kgLess potent than racemic bupivacaine.[4]
RopivacaineNeonatal spinal anaesthesiaSuccessful block0.50 mg/kgPotency similar to levobupivacaine, less than racemic bupivacaine.[4]
Racemic BupivacaineRat sciatic nerve blockAnalgesiaModest stereopotency (R:S = 1.2-1.3) at lowest doses.Minimal stereoselectivity for peak effect and duration at clinical concentrations.[1][2]

Table 3: Cardiotoxicity Comparison

CompoundModelParameterKey FindingsReference
R(+)-BupivacaineIsolated guinea pig heart (Langendorff)Atrioventricular (AV) conduction timeSignificantly prolongs AV conduction compared to the S(-)-isomer.[5][6][7]
S(-)-Bupivacaine (Levobupivacaine)Isolated guinea pig heart (Langendorff)Atrioventricular (AV) conduction timeLess effect on AV conduction than the R(+)-isomer.[5][6][7]
Racemic BupivacaineIsolated guinea pig heart (Langendorff)Negative inotropic and chronotropic effectsDose-dependent decrease in cardiac function.[7]
RopivacaineIsolated guinea pig heart (Langendorff)Negative inotropic effectsLesser cardiodepressant effects than bupivacaine isomers.[5][6]
R(+)-BupivacaineGuinea pig ventricular myocytesNa+ channel block (inactivated state)EC50 is 39% lower than for the S(-)-enantiomer, indicating higher potency for the toxic state.[8]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for interpreting the data accurately.

In Vitro Potency Assessment: Voltage-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of bupivacaine stereoisomers on voltage-gated sodium channels in isolated cells.

Methodology:

  • Cell Preparation: GH-3 neuroendocrine cells, which express neuronal-type sodium channels, are cultured and prepared for electrophysiological recording.

  • Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and recording of ionic currents.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The effect of the local anesthetic is tested by applying different "prepulse" potentials to assess state-dependent block (resting vs. open/inactivated channels).

  • Drug Application: Racemic bupivacaine, R(+)-bupivacaine, and S(-)-bupivacaine are perfused over the cell at various concentrations.

  • Data Analysis: The reduction in sodium current amplitude in the presence of the drug is measured to determine the concentration-response relationship and calculate the IC50 (the concentration that inhibits 50% of the current).[1]

In Vivo Anesthetic Potency: Rat Sciatic Nerve Block Model

Objective: To assess the functional nerve block characteristics (onset, magnitude, and duration) of bupivacaine stereoisomers in a live animal model.

Methodology:

  • Animal Preparation: Rats are anesthetized, and the sciatic nerve is located.

  • Drug Administration: A small volume (e.g., 0.1 ml) of the local anesthetic solution (racemic, R-, or S-bupivacaine at various concentrations) is injected percutaneously in the vicinity of the sciatic nerve.

  • Neurobehavioral Testing: At set time intervals, sensory and motor functions are assessed. This can include tests like the hot plate test for thermal nociception and observation of motor function (e.g., gait analysis).

  • Data Analysis: The magnitude and duration of the anesthetic effect are quantified and compared between the different stereoisomers and concentrations to determine the ED50 (the dose that produces a therapeutic effect in 50% of the subjects).[1][2]

Cardiotoxicity Assessment: Langendorff Isolated Heart Preparation

Objective: To evaluate the direct cardiac effects of bupivacaine stereoisomers in an ex vivo heart model, eliminating systemic influences.

Methodology:

  • Heart Isolation: A guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Ringer's solution).

  • Electrophysiological and Hemodynamic Measurements: Bipolar electrodes are placed on the atria and ventricles to measure heart rate and atrioventricular (AV) conduction time. A pressure transducer in the left ventricle measures left ventricular pressure (LVP). Coronary flow can also be monitored.

  • Drug Infusion: Increasing concentrations of racemic bupivacaine and its isomers are added to the perfusate in a randomized order.

  • Data Analysis: Changes in heart rate, AV conduction time, LVP, and coronary flow are recorded and compared between the different compounds to assess their relative cardiotoxic potential.[5][6][7]

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental protocols used to compare bupivacaine stereoisomers.

Experimental_Workflow_In_Vitro_Potency cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis cell_culture Culture GH-3 Cells patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp Isolate single cell voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Perfuse Bupivacaine Isomers voltage_protocol->drug_application Test state-dependency measure_current Measure Na+ Current Inhibition drug_application->measure_current calc_ic50 Calculate IC50 measure_current->calc_ic50

In Vitro Potency Assessment Workflow

Experimental_Workflow_In_Vivo_Potency cluster_prep Animal Preparation cluster_exp Nerve Block Procedure cluster_analysis Data Analysis animal_prep Anesthetize Rat drug_injection Inject Bupivacaine Isomers near Sciatic Nerve animal_prep->drug_injection neuro_testing Perform Neurobehavioral Tests drug_injection->neuro_testing At timed intervals quantify_effect Quantify Anesthetic Magnitude & Duration neuro_testing->quantify_effect calc_ed50 Determine ED50 quantify_effect->calc_ed50

In Vivo Potency Assessment Workflow

Rationale_for_Stereoisomer_Development cluster_properties Observed Properties cluster_investigation Stereoisomer Investigation cluster_findings Key Findings racemic_bupivacaine Racemic Bupivacaine (R/S mixture) efficacy High Anesthetic Potency racemic_bupivacaine->efficacy toxicity Significant Cardiotoxicity racemic_bupivacaine->toxicity r_isomer R(+)-Bupivacaine (Dextrobupivacaine) toxicity->r_isomer Hypothesized primary contributor s_isomer S(-)-Bupivacaine (Levobupivacaine) toxicity->s_isomer r_finding Higher Cardiotoxicity r_isomer->r_finding s_finding Lower Cardiotoxicity Similar Anesthetic Potency s_isomer->s_finding development_goal Development of Safer Alternatives r_finding->development_goal s_finding->development_goal

Rationale for Single-Enantiomer Development

Conclusion

The comparison of bupivacaine stereoisomers reveals a clear trade-off between anesthetic potency and systemic toxicity, particularly cardiotoxicity. In vitro studies consistently demonstrate the stereoselective action of bupivacaine, with the R(+)-enantiomer exhibiting both higher potency at blocking sodium channels and greater cardiotoxic effects.[1][7][8] While the differences in anesthetic potency are less pronounced in vivo at clinically relevant concentrations, the safety profile of the S-(-)-enantiomers, levobupivacaine and ropivacaine, is significantly improved.[1][9][10] Ropivacaine generally shows the least cardiodepressant effects.[5][6] This body of evidence provides a strong rationale for the clinical use of levobupivacaine and ropivacaine, especially in procedures requiring large volumes of local anesthetic where the risk of systemic toxicity is elevated. For researchers and drug development professionals, these findings underscore the importance of stereochemistry in drug design and the value of comprehensive in vitro and in vivo comparative studies to delineate the therapeutic index of new chemical entities.

References

A Head-to-Head Comparison of Levobupivacaine and Racemic Bupivacaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of levobupivacaine and racemic bupivacaine, supported by experimental data. The information is presented to facilitate a comprehensive understanding of their respective pharmacological profiles.

Bupivacaine, a long-acting amide local anesthetic, is widely used for surgical anesthesia and pain management. It exists as a racemic mixture of two enantiomers: the S-(-)-enantiomer, levobupivacaine, and the R-(+)-enantiomer, dextrobupivacaine.[1] Concerns over the cardiotoxicity associated with racemic bupivacaine, largely attributed to the R-(+)-enantiomer, led to the development and clinical introduction of levobupivacaine as a potentially safer alternative.[2][3] This guide delves into a detailed comparison of their pharmacodynamic and pharmacokinetic properties, clinical efficacy, and toxicity profiles.

Mechanism of Action: A Shared Pathway

Both levobupivacaine and racemic bupivacaine exert their anesthetic effects through the same fundamental mechanism: the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][4] By binding to the intracellular portion of these channels, they prevent the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, effectively blocking pain signals.[4][5] The progression of anesthesia is related to the diameter, myelination, and conduction velocity of the affected nerve fibers.[5]

Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Activation Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Blockade Blockade Na_Channel_Open->Blockade Na_Channel_Inactive->Na_Channel_Closed Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel_Open Na_Influx->Nerve_Impulse Propagation Local_Anesthetic Levobupivacaine / Bupivacaine Local_Anesthetic->Na_Channel_Open Blockade->Na_Influx Inhibition Levobupivacaine Levobupivacaine Desbutyl_Levobupivacaine Desbutyl Levobupivacaine Levobupivacaine->Desbutyl_Levobupivacaine N-dealkylation 3_Hydroxy_Levobupivacaine 3-Hydroxy Levobupivacaine Levobupivacaine->3_Hydroxy_Levobupivacaine Hydroxylation Conjugates Glucuronide and Sulfate Conjugates 3_Hydroxy_Levobupivacaine->Conjugates CYP3A4 CYP3A4 CYP3A4->Desbutyl_Levobupivacaine CYP1A2 CYP1A2 CYP1A2->3_Hydroxy_Levobupivacaine cluster_protocol In Vivo Toxicity Study Workflow Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Recruitment->Randomization Group_A Group A: Levobupivacaine Infusion Randomization->Group_A Group_B Group B: Bupivacaine Infusion Randomization->Group_B Monitoring_A Continuous CV & CNS Monitoring Group_A->Monitoring_A Monitoring_B Continuous CV & CNS Monitoring Group_B->Monitoring_B Endpoint_A Endpoint Reached (CNS Symptoms / Max Dose) Monitoring_A->Endpoint_A Endpoint_B Endpoint Reached (CNS Symptoms / Max Dose) Monitoring_B->Endpoint_B Washout Washout Period Endpoint_A->Washout Endpoint_B->Washout Crossover Crossover Washout->Crossover Crossover->Randomization Repeat with other drug Data_Analysis Data Analysis and Comparison Crossover->Data_Analysis

References

A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Bupivacaine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of the local anesthetic bupivacaine exhibit different pharmacological and toxicological profiles, making their selective analysis crucial in drug development and clinical monitoring.[1][2] This guide provides a comparative overview of various analytical methods for the chiral separation of bupivacaine, focusing on High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). The objective is to assist researchers in selecting and cross-validating the most suitable method for their specific application by presenting experimental data, detailed protocols, and visual workflows.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the enantioseparation of chiral drugs due to its robustness and the availability of a variety of chiral stationary phases (CSPs).[3]

Experimental Protocols for HPLC Methods

A common approach for the chiral separation of bupivacaine involves the use of polysaccharide-based or protein-based CSPs.

Method 1: Chiral HPLC with a Polysaccharide-Based CSP

  • Column: Chirex® 3020 (a Pirkle-type CSP)[2]

  • Mobile Phase: A mixture of 95% n-hexane and ethanol (80:20, v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Detection: Mass Spectrometry (MS/MS)[2]

  • Sample Preparation: Plasma or plasma ultra-filtrate (200 µL) is deproteinized with acetonitrile and water, followed by liquid-liquid extraction with n-hexane in an alkaline medium.[2]

Method 2: On-line Coupled Three-Column HPLC System

This method is designed for the analysis of bupivacaine enantiomers in serum and involves three main steps: pre-concentration and clean-up, determination of the racemate on a reversed-phase column, and separation of the enantiomers on an alpha-glycoprotein column.[4]

Performance Data for HPLC Methods

The following table summarizes the validation parameters for a chiral LC-MS/MS method for the analysis of bupivacaine enantiomers in human plasma.[2]

ParameterResult
Lower Limit of Quantification (Total Concentration)0.25 ng/mL of each enantiomer
Lower Limit of Quantification (Unbound Concentration)0.125 ng/mL of each enantiomer
Linearity RangeNot explicitly stated, but suitable for pharmacokinetic studies
AccuracyWithin acceptable limits for bioanalytical methods
PrecisionWithin acceptable limits for bioanalytical methods

A reverse phase HPLC method with UV detection was also developed and validated for Bupivacaine Hydrochloride, with the following results summarized in the table below.[5]

Test performedCriteriaResults
SpecificityNo interference between the drug peak and any other peaks.No Interference
System SuitabilityThe peak areas for the 5 reference standard injections have a Relative Standard Deviation (RSD) of ≤ 2.0% and no interference between the drug peak and any other peaks.% RSD = 0.1 and No Interference Observed
AccuracyThe test results for the drug tested at 3 concentrations must be within 5.0% of the expected result.Low = 100.8%, Med = 101.0%, High = 99.7%
PrecisionThe RSD for triplicate test results at 3 concentrations is ≤ 2.0%.% RSD = 0.6
LinearityThe coefficient of determination (R2) of all test results is > 0.99 and the Y-Intercept is ≤ 5.0% of the response at the nominal concentration.R2 = 1.0000 and Y-Intercept = 0.8%

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Deproteinization Deproteinization (e.g., with Acetonitrile) Plasma->Deproteinization Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Deproteinization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into HPLC Evaporation->Injection CSP_Column Chiral Stationary Phase Column Injection->CSP_Column Detection Detection (UV or MS/MS) CSP_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for chiral bupivacaine analysis by HPLC.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, often employing chiral selectors added to the background electrolyte.[1]

Experimental Protocols for CE Methods

Method 1: Capillary Zone Electrophoresis (CZE) with a Cyclodextrin Selector

  • Chiral Selector: Methyl-β-cyclodextrin[6]

  • Technique: Partial filling technique, where the capillary is partially filled with the separation solution containing the chiral selector.[6]

  • Running Buffer: A buffer solution without the chiral selector is used at both ends of the capillary.[6]

  • Advantage: This method significantly reduces the consumption of the chiral selector.[6]

Method 2: Micellar Electrokinetic Chromatography (MEKC)

  • Chiral Selector and Surfactant: Taurodeoxycholate[1]

  • Principle: Enantioseparation is dependent on the concentration of the chiral selector.[1]

Performance Data for CE Methods

The repeatability of the electrophoretic mobility of the bupivacaine enantiomers using the partial filling CZE method was found to be better than 1.2% relative standard deviation (RSD).[6]

Logical Relationship for Chiral CE Separation

CE_Principle Racemic_Bupivacaine Racemic Bupivacaine ((R)- and (S)-enantiomers) Diastereomeric_Complexes Transient Diastereomeric Complexes ((R)-Bupivacaine-Selector and (S)-Bupivacaine-Selector) Racemic_Bupivacaine->Diastereomeric_Complexes Chiral_Selector Chiral Selector (e.g., Methyl-β-cyclodextrin) Chiral_Selector->Diastereomeric_Complexes Different_Mobility Different Electrophoretic Mobilities Diastereomeric_Complexes->Different_Mobility Separation Enantioseparation Different_Mobility->Separation

Caption: Principle of chiral separation of bupivacaine by CE.

Supercritical Fluid Chromatography (SFC)

SFC is a technique that uses a supercritical fluid as the mobile phase, offering advantages such as rapid separations and reduced solvent consumption compared to HPLC.[7][8]

Experimental Protocols for SFC Methods

A method scouting approach can be employed to find the optimal separation conditions for bupivacaine enantiomers.

  • Columns: Various chiral columns can be screened.[7]

  • Modifiers: Different organic modifiers (e.g., methanol, ethanol) with additives like diethylamine (DEA) are tested.[7]

  • System: An SFC system with a method scouting program can automate the screening process.[7]

Performance Data for SFC Methods

While specific validation data for a bupivacaine chiral SFC method was not detailed in the initial search, SFC is generally known for its high efficiency and speed.[8][9] The development of a validated SFC method would follow similar validation parameters as HPLC, including linearity, accuracy, precision, and limits of detection and quantification.

Experimental Workflow for SFC Method Scouting

SFC_Scouting_Workflow Define_Parameters Define Screening Parameters (Columns, Modifiers, Additives) Automated_Screening Automated SFC Screening Define_Parameters->Automated_Screening Data_Acquisition Data Acquisition for Each Condition Automated_Screening->Data_Acquisition Data_Analysis Data Analysis (Resolution, Peak Shape) Data_Acquisition->Data_Analysis Optimal_Method Selection of Optimal Method Data_Analysis->Optimal_Method

Caption: Workflow for SFC method scouting for chiral bupivacaine.

Cross-Validation and Method Comparison

Cross-validation is essential when comparing results from different analytical methods or laboratories.[10] The goal is to ensure that the data obtained are comparable and reliable.

Key Comparison Points:

  • Selectivity and Resolution: HPLC with appropriate CSPs and CE with chiral selectors have demonstrated excellent enantioselectivity for bupivacaine. SFC also shows great promise for high-resolution separations.

  • Sensitivity: LC-MS/MS methods offer very low limits of quantification, making them suitable for pharmacokinetic studies where concentrations can be low.[2]

  • Speed: SFC is generally faster than HPLC, which can be a significant advantage for high-throughput screening.[8]

  • Solvent Consumption: Both CE and SFC are considered "greener" techniques than traditional HPLC due to lower consumption of organic solvents.[6][7]

  • Robustness and Ease of Use: HPLC is often considered a very robust and well-established technique. CE can be more sensitive to changes in buffer composition and capillary surface conditions. Modern SFC systems are becoming increasingly user-friendly.

Recommendations for Cross-Validation:

  • Analyze the Same Set of Samples: A set of quality control samples or incurred samples should be analyzed using the different methods being compared.

  • Compare Key Metrics: The results should be compared based on the determined concentrations of each enantiomer, as well as the precision and accuracy of the measurements.

  • Establish Acceptance Criteria: Pre-defined acceptance criteria should be used to determine if the methods are producing comparable results.

By carefully considering the strengths and weaknesses of each technique and performing a thorough cross-validation, researchers can confidently select and implement the most appropriate analytical method for the chiral analysis of bupivacaine.

References

A Comparative Guide: (R)-(+)-Bupivacaine Versus Racemic Bupivacaine for Spinal Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-(+)-bupivacaine (levobupivacaine) and racemic bupivacaine for spinal anesthesia, drawing upon experimental data from multiple clinical studies. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the clinical and safety profiles of these two local anesthetics.

Introduction

Bupivacaine, a long-acting amide local anesthetic, is widely utilized for spinal anesthesia.[1] It exists as a racemic mixture of two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] Levobupivacaine is the pure S(-)-enantiomer of bupivacaine.[2] Concerns over the cardiotoxicity associated with racemic bupivacaine, largely attributed to the (R)-(+)-enantiomer, have led to the clinical development and adoption of levobupivacaine as a potentially safer alternative.[1] This guide synthesizes data from comparative studies to evaluate their relative performance in spinal anesthesia.

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize quantitative data from various studies comparing the anesthetic properties and side effect profiles of intrathecally administered levobupivacaine and racemic bupivacaine.

Table 1: Onset and Duration of Sensory and Motor Blockade

Study (Year)Drug & DoseOnset of Sensory Block (min)Onset of Motor Block (min)Duration of Sensory Block (min)Duration of Motor Block (min)
Glaser et al. (2002)[2]3.5 mL 0.5% Isobaric Levobupivacaine11 ± 610 ± 7228 ± 77280 ± 84
3.5 mL 0.5% Isobaric Racemic Bupivacaine13 ± 89 ± 7237 ± 88284 ± 80
Erdil et al. (2025)[3]0.5% Levobupivacaine8.478.99--
0.5% Racemic Bupivacaine3.263.54--
Akerman et al. (2023)[4]Hyperbaric Levobupivacaine46270-
Hyperbaric Racemic Bupivacaine57240-
Chen et al. (2016)[5]5.8 mL (mean) 0.5% Levobupivacaine23.9 ± 3.816.0 ± 4.5--
3.8 mL (mean) 0.5% Hyperbaric Bupivacaine + Fentanyl18.2 ± 4.58.7 ± 4.1--

Data are presented as mean ± standard deviation where available.

Table 2: Hemodynamic Effects and Adverse Events

Study (Year)DrugIncidence of HypotensionIncidence of BradycardiaOther Adverse Events Noted
Glaser et al. (2002)[2]Levobupivacaine & Racemic BupivacaineNo intergroup differenceNo intergroup differenceSlight reductions in heart rate and mean arterial pressure in both groups.[2]
Sathitkarnmanee et al. (2011)[6]Levobupivacaine14.3%-Nausea/vomiting and hypoxemia were mild and comparable between groups.[7]
Racemic Bupivacaine2.9%-
Mantouvalou et al. (cited in[6])Levobupivacaine-10%-
Racemic Bupivacaine-12.5%
Fattorini et al. (2006)[8]LevobupivacaineNo significant differenceNo significant difference2 patients in the bupivacaine group experienced severe hypotension and bradycardia.[8]
Racemic Bupivacaine
Chen et al. (2016)[5]LevobupivacaineSignificantly less common-Postoperative bleeding was also significantly less common with levobupivacaine.[5]
Racemic Bupivacaine + Fentanyl

Experimental Protocols

The data presented above are derived from prospective, randomized, double-blind clinical trials, which represent a high standard of clinical evidence. A generalized experimental protocol for these types of studies is as follows:

  • Patient Selection: Adult patients classified under the American Society of Anesthesiologists (ASA) physical status I-II, scheduled for elective surgery on the lower abdomen or lower extremities, are typically recruited.[7][9] Key exclusion criteria often include patient refusal, known hypersensitivity to amide local anesthetics, contraindications to spinal anesthesia, and morbid obesity.[7]

  • Randomization and Blinding: Patients are randomly allocated to receive either levobupivacaine or racemic bupivacaine.[10] The study is conducted in a double-blind manner, where neither the patient nor the anesthesiologist administering the drug is aware of the specific anesthetic being used.[10]

  • Drug Administration: A standard volume and concentration of the anesthetic, for example, 3 mL of a 0.5% solution, is injected into the subarachnoid space at a specific lumbar interspace (e.g., L3/4).[7][10]

  • Assessment of Anesthetic Block:

    • Sensory Blockade: The onset and level of sensory block are assessed using methods like the pinprick test at regular intervals.[2] The time to reach a specific dermatomal level (e.g., T10) is often recorded.[10]

    • Motor Blockade: The degree of motor block is evaluated using a standardized scale, such as the modified Bromage score.[2] The time to achieve a certain level of motor block and the total duration of the block are measured.[2]

  • Hemodynamic Monitoring: Key vital signs, including blood pressure, heart rate, and oxygen saturation, are continuously monitored and recorded throughout the procedure.[2]

  • Adverse Event Monitoring: The incidence of adverse events such as hypotension, bradycardia, nausea, and vomiting is systematically recorded.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative clinical trial of spinal anesthetics.

G cluster_0 Pre-Anesthetic Phase cluster_1 Anesthetic Administration Phase cluster_2 Data Collection Phase cluster_3 Analysis Phase PatientScreening Patient Screening (ASA I-II) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: (R)-(+)-Bupivacaine Randomization->GroupA Blinded Assignment GroupB Group B: Racemic Bupivacaine Randomization->GroupB Blinded Assignment AssessSensoryBlock Assess Sensory Block (Pinprick Test) GroupA->AssessSensoryBlock AssessMotorBlock Assess Motor Block (Bromage Score) GroupA->AssessMotorBlock MonitorHemodynamics Monitor Hemodynamics (BP, HR) GroupA->MonitorHemodynamics RecordAdverseEvents Record Adverse Events GroupA->RecordAdverseEvents GroupB->AssessSensoryBlock GroupB->AssessMotorBlock GroupB->MonitorHemodynamics GroupB->RecordAdverseEvents DataAnalysis Statistical Analysis AssessSensoryBlock->DataAnalysis AssessMotorBlock->DataAnalysis MonitorHemodynamics->DataAnalysis RecordAdverseEvents->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: A typical workflow for a prospective, randomized, double-blind clinical trial.

Discussion and Conclusion

The available evidence from multiple clinical trials suggests that levobupivacaine and racemic bupivacaine have comparable efficacy for spinal anesthesia in terms of the quality of sensory and motor blockade.[2][7][10] Many studies have found no significant differences in the onset and duration of both sensory and motor blocks between the two agents.[2][10] However, some studies have reported a faster onset of sensory and motor block with racemic bupivacaine, while others have noted a quicker onset with levobupivacaine.[3][4] These discrepancies may be attributable to differences in study design, patient populations, or the specific formulations of the anesthetics used (e.g., isobaric vs. hyperbaric).

In terms of safety, levobupivacaine is generally considered to have a better safety profile, particularly concerning cardiotoxicity.[1] While many studies show no significant difference in hemodynamic stability between the two drugs under clinical conditions, some evidence suggests a lower incidence of hypotension and bradycardia with levobupivacaine.[5][6] Notably, severe hemodynamic events, although rare, have been reported in patients receiving racemic bupivacaine.[8]

References

Stereoselective Effects of Bupivacaine on Intracellular Calcium Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereoselective effects of bupivacaine enantiomers on the regulation of intracellular calcium ([Ca2+]i). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between S-(-)-bupivacaine (levobupivacaine) and R-(+)-bupivacaine, as well as the racemic mixture.

Introduction

Bupivacaine, a widely used local anesthetic, exists as a racemic mixture of two enantiomers: levobupivacaine and dextrobupivacaine. While chemically similar, these stereoisomers exhibit significant differences in their clinical profiles, particularly concerning their cardiotoxicity and neurotoxicity. A key factor underlying these differences lies in their differential effects on intracellular calcium homeostasis. An increase in intracellular Ca2+ concentrations is considered a major contributor to the myotoxicity of local anesthetics. This guide delves into the stereoselective actions of bupivacaine on the primary mechanisms governing [Ca2+]i: release from intracellular stores, reuptake into these stores, and influx from the extracellular space.

Comparative Data on Intracellular Calcium Regulation

The following tables summarize quantitative data from studies investigating the stereoselective effects of bupivacaine on key components of intracellular calcium regulation.

Table 1: Effects of Bupivacaine Enantiomers on Sarcoplasmic Reticulum (SR) Ca2+ Release in Skeletal Muscle

Bupivacaine FormConcentrationEffect on Ca2+-Induced Ca2+ ReleaseTissue/PreparationReference
S-Bupivacaine 1 - 3 mMEnhancedSkinned fibers from mammalian skeletal muscle
R-Bupivacaine 3 mMInhibitedSkinned fibers from mammalian skeletal muscle
Racemic Bupivacaine Not specifiedInduces Ca2+ releaseSaponin-skinned muscle fibers from BALB/c mice
S-Bupivacaine 1, 5, 10, 15 mMMore pronounced Ca2+ release than R-enantiomerSaponin-skinned muscle fibers from BALB/c mice
R-Bupivacaine 1, 5, 10, 15 mMLess pronounced Ca2+ release than S-enantiomerSaponin-skinned muscle fibers from BALB/c mice

Table 2: Effects of Bupivacaine Enantiomers on Sarcoplasmic Reticulum (SR) Ca2+ Uptake in Skeletal Muscle

Bupivacaine FormConcentrationEffect on Ca2+ Uptake (SERCA activity)Tissue/PreparationReference
S-Bupivacaine Not specifiedInhibition (less potent than R-bupivacaine)Skinned fibers from mammalian skeletal muscle
R-Bupivacaine Not specifiedStronger inhibition than S-bupivacaineSkinned fibers from mammalian skeletal muscle
Racemic Bupivacaine Not specifiedInhibits Ca2+ uptakeSaponin-skinned muscle fibers from BALB/c mice
S-Bupivacaine 1, 5, 10, 15 mMMore pronounced inhibition of Ca2+ reuptake than R-enantiomerSaponin-skinned muscle fibers from BALB/c mice
R-Bupivacaine 1, 5, 10, 15 mMLess pronounced inhibition of Ca2+ reuptake than S-enantiomerSaponin-skinned muscle fibers from BALB/c mice

Table 3: Effects of Bupivacaine Enantiomers on Ca2+ Transients in Cardiac Myocytes

Bupivacaine FormConcentrationEffect on Ca2+ TransientsTissue/PreparationReference
S-Bupivacaine 10 µMSignificantly increased peak amplitude (155% ± 54% of control) and rate of increase (194% ± 94% of control)Single ventricular myocytes from Wistar rats
R-Bupivacaine Up to 10 µMNo effect on peak amplitude or rate of increaseSingle ventricular myocytes from Wistar rats
Racemic Bupivacaine Not specifiedInduces Ca2+ release from SRSaponin-skinned ventricular fibers from Wistar rats

Table 4: Effects of Bupivacaine Enantiomers on Ca2+ Sensitivity of the Contractile System

Bupivacaine FormConcentrationEffect on Ca2+ SensitivityTissue/PreparationReference
S-Bupivacaine Not specifiedEqually enhanced as R-bupivacaineSkinned fibers from mammalian skeletal muscle
R-Bupivacaine Not specifiedEqually enhanced as S-bupivacaineSkinned fibers from mammalian skeletal muscle
S-Bupivacaine 5 mMIncreased pCa50 from 5.8 ± 0.1 to 6.1 ± 0.1SR-disrupted skinned ventricular cells from Wistar rats
R-Bupivacaine 5 mMIncreased pCa50 from 5.8 ± 0.1 to 6.1 ± 0.1SR-disrupted skinned ventricular cells from Wistar rats
Racemic Bupivacaine 5 mMIncreased pCa50 from 5.8 ± 0.1 to 6.0 ± 0.1SR-disrupted skinned ventricular cells from Wistar rats

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by bupivacaine and a typical experimental workflow for studying its effects on intracellular calcium.

Bupivacaine_Calcium_Signaling cluster_Extracellular Extracellular Space cluster_Cell Myocyte cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca2+ Ca_cyto Cytosolic Ca2+ Ca_ext->Ca_cyto Ca2+ Influx (Voltage-gated Ca2+ channels) Ca_SR Ca2+ RyR Ryanodine Receptor (RyR) RyR->Ca_cyto Ca2+ Release SERCA SERCA Pump SERCA->Ca_SR Ca_cyto->SERCA Ca2+ Uptake Contraction Muscle Contraction Myotoxicity Ca_cyto->Contraction Bupivacaine Bupivacaine (S- and R- enantiomers) Bupivacaine->RyR Modulates Bupivacaine->SERCA Inhibits

Caption: Bupivacaine's effect on intracellular Ca2+ signaling.

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Isolate and Culture Myocytes (e.g., ventricular myocytes) Start->Cell_Culture Fura2_Loading 2. Load Cells with Fura-2 AM (Ca2+ indicator dye) Cell_Culture->Fura2_Loading Wash 3. Wash to Remove Extracellular Dye Fura2_Loading->Wash Baseline 4. Measure Baseline Fluorescence (Excitation at 340nm and 380nm) Wash->Baseline Bupivacaine_Application 5. Apply Bupivacaine Enantiomer (S-, R-, or racemic) Baseline->Bupivacaine_Application Measurement 6. Record Fluorescence Changes Over Time Bupivacaine_Application->Measurement Analysis 7. Calculate 340/380nm Ratio (Correlates with [Ca2+]i) Measurement->Analysis Data_Comparison 8. Compare Effects of Enantiomers Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for intracellular calcium imaging experiments.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preparation of Saponin-Skinned Muscle Fibers

This protocol is adapted from studies investigating the direct effects of drugs on the sarcoplasmic reticulum and contractile proteins in skeletal muscle.

  • Tissue Preparation:

    • Excise the extensor digitorum longus muscle from a euthanized animal (e.g., BALB/c mouse).

    • Place the muscle in a relaxing solution (composition can vary, but typically contains ATP, Mg2+, and a Ca2+ buffer like EGTA).

    • Under a dissecting microscope, carefully dissect single muscle fibers or small bundles of fibers.

  • Skinning Procedure:

    • Transfer the dissected fibers to a skinning solution containing a mild detergent, such as saponin (e.g., 50 µg/mL), for a specific duration (e.g., 30 minutes). This renders the sarcolemma permeable while leaving the sarcoplasmic reticulum largely intact.

    • After skinning, wash the fibers thoroughly in a relaxing solution to remove the saponin.

  • Experimental Setup:

    • Mount the skinned fiber between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

    • The chamber allows for the rapid exchange of solutions with different compositions (e.g., varying Ca2+ concentrations, presence of bupivacaine enantiomers).

  • Measurement of Ca2+ Release and Uptake:

    • To measure Ca2+ release, expose the fiber to a solution that triggers release (e.g., a solution with a low concentration of caffeine or a specific Ca2+ concentration) in the presence or absence of the bupivacaine enantiomer. Monitor the resulting force transient.

    • To assess Ca2+ uptake, load the SR with Ca2+ by incubating the fiber in a solution with a known Ca2+ concentration. Then, trigger the release of the accumulated Ca2+ (e.g., with a high concentration of caffeine) and measure the force response. The effect of the bupivacaine enantiomer on uptake can be determined by its presence during the loading phase.

Isolation and Intracellular Ca2+ Measurement in Ventricular Myocytes

This protocol is based on methods used to study the effects of bupivacaine on cardiac cell function.

  • Myocyte Isolation:

    • Perfuse an isolated heart (e.g., from a Wistar rat) via the aorta (Langendorff setup) with a Ca2+-free buffer to stop contractions.

    • Follow with a perfusion of the same buffer containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

    • Mechanically dissociate the ventricular tissue to release individual myocytes.

    • Gradually reintroduce Ca2+ to the cell suspension to obtain Ca2+-tolerant, rod-shaped myocytes.

  • Fura-2 AM Loading:

    • Incubate the isolated myocytes with the fluorescent Ca2+ indicator Fura-2 AM (e.g., 5 µM) in a suitable buffer for a defined period (e.g., 45-60 minutes) at room temperature. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Intracellular esterases cleave the AM group, trapping the Fura-2 in its active, Ca2+-sensitive form.

    • Wash the cells to remove extracellular Fura-2 AM.

  • Calcium Imaging:

    • Place the Fura-2-loaded myocytes on the stage of an inverted microscope equipped for fluorescence imaging.

    • Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at ~510 nm.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is proportional to the intracellular Ca2+ concentration.

    • Record baseline fluorescence ratios and then perfuse the cells with a solution containing the desired concentration of the bupivacaine enantiomer.

    • Continue recording to measure changes in the amplitude and kinetics of Ca2+ transients, which can be elicited by electrical field stimulation.

Conclusion

The experimental evidence clearly demonstrates that bupivacaine exerts stereoselective effects on intracellular calcium regulation. In skeletal muscle, the S-enantiomer (levobupivacaine) is generally more potent at inducing Ca2+ release from the sarcoplasmic reticulum and inhibiting its reuptake compared to the R-enantiomer. In cardiac myocytes, S-bupivacaine has been shown to increase Ca2+ transients, while R-bupivacaine has little to no effect at similar concentrations. These differences in modulating intracellular calcium signaling likely contribute to the observed variations in the myotoxicity and cardiotoxicity of the bupivacaine enantiomers. This understanding is crucial for the development of safer local anesthetics and for guiding clinical practice.

In Vivo Neurotoxicity of Bupivacaine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the neurotoxicity of bupivacaine enantiomers, levobupivacaine and dextrobupivacaine, alongside racemic bupivacaine. Experimental data from preclinical studies are presented to support the comparative analysis, offering valuable insights for research and development in local anesthetics.

Executive Summary

Bupivacaine, a widely used long-acting local anesthetic, is a racemic mixture of two enantiomers: levobupivacaine (S-(-)-bupivacaine) and dextrobupivacaine (R-(+)-bupivacaine). While clinically effective, concerns regarding its potential for cardiotoxicity and neurotoxicity have led to the development and investigation of its single-enantiomer formulations. In vivo studies consistently demonstrate that levobupivacaine possesses a significantly better safety profile regarding neurotoxicity compared to racemic bupivacaine. This difference is largely attributed to the greater neurotoxic potential of the dextrobupivacaine enantiomer. This guide synthesizes key findings from in vivo animal studies to elucidate these differences.

Quantitative Data Comparison

The following tables summarize quantitative data from in vivo studies assessing the neurotoxicity of bupivacaine and its enantiomers following intrathecal administration in rats.

Table 1: Comparison of Histopathological Nerve Damage

CompoundConcentration/DoseAnimal ModelDuration of ExposureHistopathological FindingsNerve Injury Score (Mean ± SD)Reference
Saline (Control)1-hour infusionRat4 days post-infusionNo significant damage0.0 ± 0.0[1]
Racemic Bupivacaine1.25%Rat1-hour infusionAxonal swelling, myelin vacuolation1.2 ± 0.8[1]
2.5%Rat1-hour infusionSevere axonal degeneration, inflammatory cell infiltration2.8 ± 0.4[1]
Levobupivacaine1.25%Rat1-hour infusionMinimal axonal swelling0.8 ± 0.4[1]
2.5%Rat1-hour infusionModerate axonal degeneration2.5 ± 0.6[1]
Dextrobupivacaine2.5%Rat1-hour infusionSevere axonal degeneration, marked inflammatory response2.9 ± 0.4[1]

Nerve Injury Score: 0 = normal; 1 = minimal; 2 = moderate; 3 = severe damage.

Table 2: Comparison of Functional Neurological Deficits

CompoundConcentration/DoseAnimal ModelAssessment MethodFunctional Deficit OutcomeReference
Saline (Control)1-hour infusionRatTail-flick test (sensory function)No significant change in latency[1]
Racemic Bupivacaine2.5%RatTail-flick test (sensory function)Significant increase in tail-flick latency (persistent sensory impairment)[1]
Levobupivacaine2.5%RatTail-flick test (sensory function)Significant increase in tail-flick latency (persistent sensory impairment)[1]
Dextrobupivacaine2.5%RatTail-flick test (sensory function)Significant increase in tail-flick latency (persistent sensory impairment)[1]

Experimental Protocols

Intrathecal Catheter Implantation and Drug Administration in Rats

A common in vivo model to assess the neurotoxicity of local anesthetics involves direct administration into the subarachnoid space of rats.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are typically used.

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

2. Catheter Implantation:

  • A small incision is made over the cisterna magna.

  • A sterile polyethylene catheter (PE-10) is inserted through the atlanto-occipital membrane and advanced caudally into the lumbar subarachnoid space.

  • The catheter is secured to the surrounding musculature and the external end is sealed.

  • Animals are allowed to recover for a period of 4-5 days post-surgery.

3. Drug Administration:

  • The test compounds (racemic bupivacaine, levobupivacaine, dextrobupivacaine) or saline control are dissolved in preservative-free saline.

  • A specific volume of the solution is infused intrathecally through the implanted catheter over a defined period (e.g., 1-hour infusion).

Assessment of Neurotoxicity

1. Histopathological Examination:

  • Four days after drug infusion, rats are euthanized and perfused with a fixative solution (e.g., 4% paraformaldehyde).

  • The spinal cord and nerve roots are carefully dissected and post-fixed.

  • The tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and with specific neuronal markers if needed.

  • A neuropathologist, blinded to the treatment groups, evaluates the sections for signs of neurotoxicity, including axonal degeneration, demyelination, inflammation, and neuronal necrosis.

  • A semi-quantitative scoring system is often used to grade the severity of nerve injury.

2. Behavioral Testing (Sensory Function):

  • The tail-flick test is a common method to assess thermal nociception and sensory deficits.

  • A radiant heat source is focused on the rat's tail, and the latency to tail withdrawal is measured.

  • A prolonged tail-flick latency indicates a sensory deficit.

  • Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points post-infusion to assess the onset and duration of sensory block, as well as any persistent deficits.

Mandatory Visualizations

Experimental Workflow

G cluster_assessment Neurotoxicity Assessment anesthesia Anesthesia implantation Intrathecal Catheter Implantation anesthesia->implantation recovery Recovery (4-5 days) implantation->recovery drug_prep Drug Preparation (Bupivacaine Enantiomers, Saline) recovery->drug_prep infusion Intrathecal Infusion (1 hour) drug_prep->infusion behavioral Behavioral Testing (Tail-flick Test) infusion->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia Day 4 histology Histopathological Analysis euthanasia->histology

Caption: Experimental workflow for in vivo neurotoxicity assessment.

Signaling Pathways in Bupivacaine-Induced Neurotoxicity

G bup Bupivacaine receptors Ion Channels & Receptors bup->receptors Inhibition/Modulation pi3k_akt PI3K/Akt Pathway receptors->pi3k_akt Activation/Inhibition mapk_erk MAPK/ERK Pathway receptors->mapk_erk Activation/Inhibition apoptosis Apoptosis pi3k_akt->apoptosis Inhibition of Apoptosis mapk_erk->apoptosis Modulation of Apoptosis neurotoxicity Neurotoxicity apoptosis->neurotoxicity

References

Unraveling the Stereoselectivity of Bupivacaine: A Comparative Guide to Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data consistently demonstrates the stereoselective nature of bupivacaine's efficacy and, more critically, its toxicity. The S-(-)-enantiomer, levobupivacaine, consistently exhibits a wider safety margin compared to its R-(+)-counterpart, dextrobupivacaine, and the racemic mixture, while largely maintaining comparable anesthetic potency. This guide provides a detailed comparison of the preclinical findings, presenting quantitative data, experimental methodologies, and visual representations of key concepts to inform researchers, scientists, and drug development professionals.

Efficacy: A Subtle Divide in Anesthetic Action

Preclinical studies, primarily utilizing rodent sciatic nerve block models, have meticulously evaluated the anesthetic properties of bupivacaine's stereoisomers. The collective evidence suggests that while differences in potency and duration of action exist, they are often modest and dose-dependent.

In a rat sciatic nerve block model, one study found that while the duration of sensory block induced by equimolar doses of racemic bupivacaine, levobupivacaine, and ropivacaine were similar, racemic bupivacaine exerted slightly more pronounced effects than levobupivacaine.[1] Another investigation in rats comparing levobupivacaine and ropivacaine in a sciatic nerve block model noted that at higher concentrations (0.25%), levobupivacaine produced a longer duration of block for proprioception, motor function, and nociception compared to ropivacaine.[2][3]

A study directly comparing 0.5% levobupivacaine and 0.5% racemic bupivacaine for sciatic nerve block in patients undergoing foot surgery found no significant difference in the onset time or the duration of motor and sensory blocks.[4] This suggests that in a clinical context, the efficacy of levobupivacaine is comparable to that of the racemic mixture.

Table 1: Comparison of Anesthetic Efficacy in Preclinical Models

ParameterRacemic BupivacaineLevobupivacaineDextrobupivacaineKey FindingsAnimal ModelReference
Sensory Block Duration Slightly longer than levobupivacaine at equimolar dosesSimilar to racemic bupivacaineNot explicitly compared in this studyRacemic bupivacaine showed a statistically significant but small increase in the area under the curve for sensory block.Rat (Infraorbital Nerve Block)[1]
Motor Block Duration Similar to levobupivacaineSimilar to racemic bupivacaineNot explicitly compared in this studyNo significant difference in the duration of motor block was observed between racemic bupivacaine and levobupivacaine.Rat (Sciatic Nerve Block)[1]
Onset of Action 35 +/- 5 min31 +/- 6 minNot comparedNo significant difference in onset time observed between the two groups.Human (Sciatic Nerve Block)[4]
Duration of Sensory Block 790 +/- 110 min814 +/- 73 minNot comparedNo significant difference in the duration of sensory block.Human (Sciatic Nerve Block)[4]
Duration of Motor Block 761 +/- 112 min716 +/- 80 minNot comparedNo significant difference in the duration of motor block.Human (Sciatic Nerve Block)[4]

Toxicity: A Clear Case for Stereoselective Safety

The most significant and reproducible preclinical finding regarding bupivacaine's stereoselectivity lies in its toxicity profile. Numerous studies have unequivocally demonstrated that levobupivacaine possesses a significantly lower risk of cardiotoxicity and neurotoxicity compared to dextrobupivacaine and the racemic mixture.

Cardiotoxicity: A Tale of Two Enantiomers

The primary mechanism underlying bupivacaine's cardiotoxicity is the blockade of cardiac sodium channels. Preclinical evidence strongly indicates that the R-(+)-enantiomer is a more potent and persistent blocker of these channels, leading to a higher risk of arrhythmias and myocardial depression.

An in vivo study in anesthetized swine directly compared the cardiotoxicity of racemic bupivacaine, levobupivacaine, and ropivacaine by intracoronary injection. The lethal dose was lowest for racemic bupivacaine, and the cardiotoxicity potency ratios for a doubling of the QRS duration were determined to be B:L:R = 2.1:1.4:1.[5][6] This highlights the significantly higher cardiotoxic potential of the racemic mixture.

Table 2: Comparison of Cardiotoxicity in Preclinical Models

ParameterRacemic BupivacaineLevobupivacaineRopivacaineKey FindingsAnimal ModelReference
Lethal Dose (mmol) 0.015 (median)0.028 (median)0.032 (median)The lethal dose of racemic bupivacaine was significantly lower than that of levobupivacaine and ropivacaine.Swine (Intracoronary Injection)[5][6]
QRS Duration Doubling Potency Ratio 2.11.41Racemic bupivacaine was the most potent in prolonging the QRS interval, indicating a higher risk of conduction abnormalities.Swine (Intracoronary Injection)[5][6]
Negative Inotropic Effect More pronouncedLess pronouncedNot directly compared in this studyLevobupivacaine demonstrated a smaller negative inotropic effect compared to racemic bupivacaine in human volunteers.Human (Intravenous Administration)[7]
Neurotoxicity: A Safer Profile for the S-(-)-Enantiomer

Preclinical studies have also revealed a stereoselective difference in the neurotoxic potential of bupivacaine. Levobupivacaine has been shown to have a better neurotoxic profile compared to the racemic mixture.

In a mouse model of N-methyl-D-aspartate (NMDA)-induced seizures, high doses of both racemic bupivacaine and levobupivacaine reduced the seizure latency and increased severity. However, animals treated with levobupivacaine experienced less severe seizures.[8] At lower doses, levobupivacaine exhibited a neuroprotective effect by increasing the latency to partial seizures and preventing generalized seizures, whereas racemic bupivacaine had the opposite effect.[8] In an in vitro model of excitotoxic neuronal death, levobupivacaine demonstrated neuroprotection at lower concentrations and over a wider range than racemic bupivacaine.[8]

Table 3: Comparison of Neurotoxicity in Preclinical Models

ParameterRacemic BupivacaineLevobupivacaineKey FindingsAnimal Model/SystemReference
NMDA-Induced Seizure Severity More severeLess severeLevobupivacaine treatment resulted in less severe seizures at high doses.Mouse[8]
Effect on Seizure Latency (Low Dose) DecreasedIncreasedLevobupivacaine showed a neuroprotective effect at lower doses.Mouse[8]
In Vitro Neuroprotection Protective at a narrow concentration rangeProtective at lower and higher concentrationsLevobupivacaine exhibited a broader neuroprotective window against excitotoxic cell death.Mouse Cortical Cell Culture[8]

Experimental Protocols

In Vivo Cardiotoxicity Assessment in Swine

This model aims to directly assess the cardiac effects of local anesthetics by intracoronary injection, isolating the heart from systemic influences.

  • Animal Preparation: Anesthetized swine are instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and other hemodynamic parameters.

  • Catheterization: A catheter is placed in the left anterior descending coronary artery for direct drug administration.

  • Drug Administration: Increasing doses of the test compounds (racemic bupivacaine, levobupivacaine, ropivacaine) are injected according to a randomized protocol.

  • Data Collection: Continuous ECG recordings are analyzed for changes in QRS duration, and the lethal dose for each anesthetic is determined.

In Vivo Neurotoxicity Assessment in Mice (NMDA-Induced Seizure Model)

This model evaluates the pro-convulsant or anti-convulsant effects of the test compounds.

  • Animal Groups: Mice are randomly assigned to receive either racemic bupivacaine, levobupivacaine, or a control vehicle at various doses.

  • Drug Administration: The local anesthetic or vehicle is administered intraperitoneally.

  • Seizure Induction: A sub-convulsive dose of N-methyl-D-aspartate (NMDA) is administered to induce seizures.

  • Observation: The latency to the onset of different seizure types (e.g., partial, generalized) and the overall seizure severity are recorded by a blinded observer.

In Vitro Neurotoxicity Assessment (Excitotoxic Cell Death Model)

This model assesses the direct effects of the local anesthetics on neuronal survival in a controlled environment.

  • Cell Culture: Primary cultures of mouse cortical cells (containing both neurons and astrocytes) are established.

  • Induction of Excitotoxicity: The cell cultures are exposed to a high concentration of NMDA for a short duration to induce excitotoxic neuronal death.

  • Drug Treatment: The cells are co-treated with varying concentrations of racemic bupivacaine or levobupivacaine during the NMDA exposure.

  • Assessment of Cell Viability: Neuronal cell death is quantified 24 hours later using methods such as lactate dehydrogenase (LDH) assay or fluorescent staining to differentiate live and dead cells.

In Vivo Anesthetic Efficacy Assessment (Rat Sciatic Nerve Block Model)

This is a standard model to evaluate the onset, duration, and quality of sensory and motor blockade.

  • Animal Preparation: Rats are lightly anesthetized for the procedure.

  • Nerve Block Procedure: A precise volume and concentration of the local anesthetic (racemic bupivacaine or levobupivacaine) are injected perineurally around the sciatic nerve.

  • Assessment of Sensory Block: Nociceptive threshold is measured using methods like the hot plate test or the von Frey filament test to assess the response to thermal or mechanical stimuli.

  • Assessment of Motor Block: Motor function is evaluated using tests such as the extensor postural thrust test or by observing the animal's gait and ability to use the affected limb.

  • Data Collection: The onset time to complete block and the duration of the block (time to return to baseline) are recorded for both sensory and motor functions.

Visualizing the Pathways and Processes

Bupivacaine_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects Na_Channel Voltage-Gated Sodium Channel Reduced_AP Reduced Action Potential Upstroke Na_Channel->Reduced_AP Bupivacaine Bupivacaine Bupivacaine->Na_Channel Blocks Dextro R-(+)-Bupivacaine Dextro->Na_Channel High Affinity & Slow Dissociation Levo S-(-)-Bupivacaine Levo->Na_Channel Lower Affinity & Faster Dissociation Slowed_Conduction Slowed Conduction Reduced_AP->Slowed_Conduction Arrhythmia Arrhythmia Slowed_Conduction->Arrhythmia

Caption: Mechanism of Bupivacaine Cardiotoxicity.

Sciatic_Nerve_Block_Workflow start Animal Preparation (Rat) injection Perineural Injection of Bupivacaine Stereoisomer start->injection sensory_assessment Sensory Block Assessment (e.g., Hot Plate Test) injection->sensory_assessment motor_assessment Motor Block Assessment (e.g., Extensor Postural Thrust) injection->motor_assessment data_collection Data Collection (Onset and Duration) sensory_assessment->data_collection motor_assessment->data_collection end Analysis and Comparison data_collection->end

Caption: Rat Sciatic Nerve Block Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of (R)-(+)-Bupivacaine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of (R)-(+)-Bupivacaine hydrochloride is critical for laboratory safety and environmental protection. This potent local anesthetic is classified as highly toxic, necessitating strict adherence to disposal protocols. This document provides essential safety information and a step-by-step guide for its proper disposal, designed for researchers, scientists, and drug development professionals.

Hazard and Safety Data

This compound is characterized by significant acute toxicity. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1][2]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[1][2]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Note: The GHS classifications are based on available Safety Data Sheets and may vary slightly between suppliers.

Experimental Protocols: Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[3] The following is a generalized procedure based on safety data sheet recommendations.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Impervious gloves

  • Protective clothing

  • Eye and face protection

  • In cases of dust or aerosol generation, wear respiratory protection.[1][4]

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams.

  • Collect waste in its original container or a suitable, clearly labeled, and sealed container for disposal.[5]

  • For liquid spills, use an absorbent material to collect the waste.[3][5] For solid spills, carefully sweep up the material to avoid dust formation.[4]

Step 3: Storage

  • Store the sealed waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials.[4]

Step 4: Disposal

  • Dispose of the waste through an approved hazardous waste disposal plant.[4]

  • Handle uncleaned containers as you would the product itself.

  • Do not allow the product to enter drains or the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Bupivacaine HCl Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form liquid Liquid Waste/Spill assess_form->liquid Liquid solid Solid Waste assess_form->solid Solid absorb Step 3a: Absorb with Inert Material liquid->absorb collect Step 3b: Carefully Collect Solid solid->collect containerize Step 4: Place in Labeled, Sealed Hazardous Waste Container absorb->containerize collect->containerize storage Step 5: Store in Designated, Secure, Ventilated Area containerize->storage disposal Step 6: Arrange for Pickup by Approved Hazardous Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

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